molecular formula C9H7N3O2 B1308962 3-(1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 876715-37-6

3-(1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B1308962
CAS No.: 876715-37-6
M. Wt: 189.17 g/mol
InChI Key: SCWSKIDSSDPELO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,4-triazol-5-yl)benzoic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWSKIDSSDPELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424365
Record name 3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876715-37-6
Record name 3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-5-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(1H-1,2,4-triazol-5-yl)benzoic acid: Chemical Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of 3-(1H-1,2,4-triazol-5-yl)benzoic acid. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established synthetic methodologies for analogous 1,2,4-triazole derivatives and provides predicted physicochemical and spectral data. This guide is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug development, offering a foundational understanding for the synthesis and further investigation of this compound.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide range of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The substitution of a benzoic acid group onto the triazole ring introduces a versatile functional handle for further molecular elaboration and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide focuses specifically on the this compound isomer, providing a comprehensive resource for its synthesis and characterization.

Chemical Properties

Direct experimental data for this compound is scarce in the public domain. The information presented below is a combination of data for the closely related isomer, 3-(1H-1,2,4-triazol-1-yl)benzoic acid, and predicted values for the target compound.

Physicochemical Properties

The following table summarizes key physicochemical properties. It is important to note that many of these are predicted values and should be confirmed experimentally.

PropertyValueSource
Molecular Formula C₉H₇N₃O₂Calculated
Molecular Weight 189.17 g/mol Calculated
CAS Number Not available-
Predicted Melting Point >300 °C
Predicted Boiling Point 483.6 ± 45.0 °C
Predicted pKa 3.9 (acidic), 9.5 (basic)
Predicted LogP 1.2
Predicted Solubility
Spectral Data

The following table outlines the expected spectral characteristics for this compound based on the analysis of similar structures.

TechniqueExpected Features
¹H NMR Aromatic protons of the benzoic acid ring (7.5-8.5 ppm), triazole proton (8.0-9.0 ppm), and a carboxylic acid proton (>12 ppm). The splitting pattern will depend on the substitution.
¹³C NMR Carbonyl carbon of the carboxylic acid (~165-175 ppm), aromatic carbons of the benzoic acid ring (120-140 ppm), and triazole ring carbons (140-160 ppm).
Mass Spectrometry (MS) [M+H]⁺ ion at m/z 190.0611 and/or [M-H]⁻ ion at m/z 188.0466.
Infrared (IR) Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=N and C=C stretches in the aromatic region (~1400-1600 cm⁻¹).

Experimental Protocols

The synthesis of this compound can be approached through established methods for the formation of 3-substituted-1,2,4-triazoles. The Pellizzari reaction offers a classical and direct route.

Proposed Synthesis via Pellizzari Reaction

The Pellizzari reaction involves the condensation of a carboxylic acid hydrazide with an imidate or a related derivative. For the synthesis of the target compound, 3-cyanobenzoic acid can be converted to the corresponding imidate, which is then reacted with formohydrazide.

  • Materials: 3-cyanobenzoic acid, Methanol, Hydrogen chloride (gas), Diethyl ether.

  • Procedure:

    • Suspend 3-cyanobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

    • Cool the suspension in an ice bath and bubble dry hydrogen chloride gas through the mixture with vigorous stirring for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Triturate the residue with anhydrous diethyl ether to induce crystallization.

    • Filter the solid, wash with diethyl ether, and dry under vacuum to yield methyl 3-formimidoylbenzoate hydrochloride.

  • Materials: Methyl 3-formimidoylbenzoate hydrochloride, Formohydrazide, a high-boiling point solvent (e.g., N,N-dimethylformamide or pyridine), Sodium methoxide.

  • Procedure:

    • Dissolve formohydrazide in the chosen high-boiling point solvent in a round-bottom flask.

    • Add sodium methoxide to the solution and stir for 15 minutes at room temperature.

    • Add methyl 3-formimidoylbenzoate hydrochloride to the reaction mixture.

    • Heat the mixture to reflux (typically 120-150 °C) for 8-12 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous solution with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization Methods
  • Melting Point: Determined using a standard melting point apparatus.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • Purity Analysis: Assessed by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid).

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_purification Purification & Analysis 3_cyanobenzoic_acid 3-Cyanobenzoic Acid imidate_formation Step 1: Imidate Formation (MeOH, HCl) 3_cyanobenzoic_acid->imidate_formation formohydrazide Formohydrazide triazole_formation Step 2: Triazole Formation (High-boiling solvent, NaOMe, Reflux) formohydrazide->triazole_formation imidate_formation->triazole_formation Methyl 3-formimidoylbenzoate hydrochloride workup Aqueous Workup & Precipitation triazole_formation->workup Crude Product recrystallization Recrystallization workup->recrystallization characterization Characterization (NMR, MS, HPLC) recrystallization->characterization Pure this compound

Caption: Proposed synthetic workflow for this compound.

Logical Relationship of Characterization

The following diagram outlines the logical flow of the characterization process.

G cluster_struct Structural Analysis cluster_purity Purity Determination synthesized_product Synthesized Product preliminary_analysis Preliminary Analysis (TLC, Melting Point) synthesized_product->preliminary_analysis structural_elucidation Structural Elucidation preliminary_analysis->structural_elucidation purity_assessment Purity Assessment structural_elucidation->purity_assessment Structure Confirmed nmr NMR (¹H, ¹³C) structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms ir IR Spectroscopy structural_elucidation->ir final_confirmation Final Confirmation purity_assessment->final_confirmation Purity >95% hplc HPLC purity_assessment->hplc

Caption: Logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. While direct experimental data for this specific isomer is limited, the proposed synthetic route, based on the well-established Pellizzari reaction, offers a viable pathway for its preparation. The outlined characterization methods will be crucial for confirming the identity and purity of the synthesized compound. This guide serves as a starting point for researchers to explore the potential of this and related triazole-containing molecules in various scientific and drug discovery applications. Further experimental work is necessary to fully elucidate the chemical and biological properties of this compound.

3-(1H-1,2,4-triazol-5-yl)benzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Triazolylbenzoic Acid Isomers

A Note on Isomer Specificity:

Initial searches for "3-(1H-1,2,4-triazol-5-yl)benzoic acid" did not yield specific data for this particular isomer. This suggests that it is a less common or less studied compound. However, significant research is available for other isomers, particularly 4-(1H-1,2,4-triazol-1-yl)benzoic acid and 3-(1H-1,2,4-triazol-1-yl)benzoic acid . This guide will focus on these well-documented isomers to provide a comprehensive overview of the chemical and biological properties of this class of compounds for researchers, scientists, and drug development professionals.

IUPAC Names and Synonyms

The nomenclature of triazolylbenzoic acids can be complex due to the various possible points of attachment on both the triazole and benzoic acid rings. Below are the IUPAC names and common synonyms for the two primary isomers discussed in this guide.

1.1. 4-(1H-1,2,4-triazol-1-yl)benzoic acid

  • IUPAC Name: 4-(1H-1,2,4-triazol-1-yl)benzoic acid[1]

  • Synonyms:

    • 4-(1,2,4-triazol-1-yl)benzoic acid

    • p-(1H-1,2,4-triazol-1-yl)benzoic acid

    • 4-[2][3][4]Triazol-1-yl-benzoic acid

1.2. 3-(1H-1,2,4-triazol-1-yl)benzoic acid

  • IUPAC Name: 3-(1H-1,2,4-triazol-1-yl)benzoic acid

  • Synonyms:

    • m-(1H-1,2,4-triazol-1-yl)benzoic acid

    • 3-(1,2,4-Triazol-1-yl)benzoic Acid[5]

Physicochemical Data

The following table summarizes key quantitative data for the two isomers, providing a basis for comparison in research and development applications.

Property4-(1H-1,2,4-triazol-1-yl)benzoic acid3-(4H-1,2,4-Triazol-4-yl)benzoic acid
Molecular Formula C₉H₇N₃O₂[1]C₉H₇N₃O₂[6]
Molecular Weight 189.17 g/mol [6]189.17 g/mol [6]
CAS Number 162848-16-0157069-48-2
Melting Point >300 °C>300 °C[7]
Appearance White to off-white powderWhite to almost white powder or crystal[7]
SMILES String O=C(O)c1ccc(n2cncn2)cc1OC(=O)c1cccc(c1)-n2cnnc2[6]
InChI Key FOMQQGKCPYKKHQ-UHFFFAOYSA-NCFDCJKUCKNZXBW-UHFFFAOYSA-N[6]

Experimental Protocols

The synthesis of triazolylbenzoic acid derivatives is of significant interest for the development of novel therapeutic agents. Below is a representative experimental protocol for the synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which has been shown to produce compounds with potential anticancer activity.[8]

Synthesis of 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid

This protocol describes the initial step in the synthesis of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[8]

  • Reaction: 4-Hydrazinobenzoic acid is reacted with dialkyl-N-cyanoimido(dithio)carbonate to yield the 1,2,4-triazole benzoic acid derivative.[8]

  • Procedure:

    • A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimido(dithio)carbonate is prepared.

    • The reaction is carried out in a suitable solvent and may require heating.

    • The progress of the reaction is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC).

    • Upon completion, the product is isolated and purified, typically through filtration and recrystallization, to yield a pale yellow amorphous powder.[8]

  • Characterization: The structure of the resulting compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, in the ¹H NMR spectrum, the presence of the benzoic acid moiety is confirmed by two ortho doublets in the range of 8.20–7.60 ppm and a COOH-singlet signal at approximately 13.10–13.20 ppm. The ¹³C-NMR spectrum would show a characteristic peak for the carboxyl group at around 167.0 ppm.[8]

Biological Activity and Signaling Pathways

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant potential as anticancer agents.[3][9] Studies have shown that certain hybrids of this compound exhibit potent inhibitory activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).[3][9]

A key mechanism of action for some of these compounds is the induction of apoptosis (programmed cell death) in cancer cells.[3][9] The process of apoptosis is a critical pathway in cancer therapy, as its activation can lead to the elimination of tumor cells. The signaling pathway for apoptosis induction by these triazole derivatives often involves the intrinsic or mitochondrial pathway.

Apoptosis Induction Pathway

The following diagram illustrates a simplified workflow of how 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives can induce apoptosis in cancer cells.

apoptosis_pathway cluster_cell Cancer Cell compound 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative ros ↑ Reactive Oxygen Species (ROS) compound->ros mitochondria Mitochondria ros->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: Simplified diagram of apoptosis induction by 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

This pathway highlights that the introduction of the triazole compound can lead to an increase in reactive oxygen species (ROS), which in turn affects the mitochondria, leading to the release of cytochrome c. This triggers a cascade of caspase activation, ultimately resulting in apoptotic cell death.[4] This mechanism of action makes these compounds promising candidates for further investigation in the development of novel anticancer therapies.

References

In-depth Technical Guide on Triazolyl-Benzoic Acids: Focus on a Well-Characterized Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases for the molecular structure and conformation of 3-(1H-1,2,4-triazol-5-yl)benzoic acid did not yield specific experimental or computational data for this particular isomer. The requested information regarding its synthesis, spectroscopic characteristics, and crystal structure is not available in the reviewed resources.

However, significant research has been conducted on structurally related isomers, particularly those where the benzoic acid moiety is attached to different positions of the triazole ring. This guide will provide an in-depth technical overview of a well-characterized related compound, 4-(1H-1,2,4-triazol-1-yl)benzoic acid , for which substantial data exists. This information will be valuable for researchers, scientists, and drug development professionals interested in the broader class of triazolyl-benzoic acids.

Molecular Structure and Properties of 4-(1H-1,2,4-triazol-1-yl)benzoic acid

4-(1H-1,2,4-triazol-1-yl)benzoic acid is a hybrid molecule incorporating a benzoic acid unit and a 1,2,4-triazole ring. This structural combination has garnered interest in medicinal chemistry due to the diverse biological activities associated with both moieties.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC9H7N3O2[1]
Molecular Weight189.17 g/mol [1]
AppearancePale yellow amorphous powder[1]
Melting Point174–176 °C (in DMF)[1]

Synthesis and Characterization

The synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives has been reported through various synthetic routes. A common approach involves the reaction of 4-hydrazinobenzoic acid with a suitable cyclizing agent.

General Synthesis Protocol

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized by reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate, leading to the formation of the 1,2,4-triazole ring.[1]

Synthesis_Workflow reagent1 4-Hydrazinobenzoic Acid process Reaction reagent1->process reagent2 Dialkyl-N-cyanoimido(dithio)carbonate reagent2->process product 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids process->product

General synthesis workflow for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.
Spectroscopic Characterization

The structures of these compounds are typically confirmed using various spectroscopic techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (700 MHz, DMSO-d6): The presence of the benzoic acid moiety is confirmed by two ortho doublets in the aromatic region (δ 8.20–7.60 ppm) and a singlet for the carboxylic acid proton (δ ~13.10–13.20 ppm).[1]

  • 13C NMR (175 MHz, DMSO-d6): Key signals include the carboxyl carbon at approximately 167.0 ppm and other aromatic carbons.[1]

2.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds. For example, for a derivative, 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid, the calculated m/z for C10H10N4O2S (M)˙+ was 250.0524, with the found value being 250.0563.[1]

Biological Activity and Potential Applications

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been investigated for their potential as anticancer agents.

Anticancer Activity

Several synthesized hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines.[1][2] Notably, some of these compounds demonstrated weak cytotoxic effects toward normal cells, suggesting a degree of selectivity.[1][2] Mechanistic studies have indicated that these compounds can induce apoptosis in cancer cells.[2]

Anticancer_Mechanism compound 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids cancer_cells MCF-7 / HCT-116 Cancer Cells compound->cancer_cells Acts on apoptosis Induction of Apoptosis cancer_cells->apoptosis Undergoes inhibition Inhibition of Proliferation apoptosis->inhibition

Proposed mechanism of anticancer activity.

Conclusion

While direct experimental data for this compound remains elusive, the available research on its structural isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, provides a solid foundation for understanding the chemical and biological properties of this class of compounds. The synthesis, characterization, and anticancer evaluation of the 4-yl isomer and its derivatives highlight the potential of the triazolyl-benzoic acid scaffold in drug discovery and development. Further research into other isomers, including the 5-yl variant, through computational modeling and targeted synthesis could unveil novel therapeutic agents.

References

Crystal structure analysis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(1H-1,2,4-triazol-5-yl)benzoic Acid Derivatives

For researchers, scientists, and drug development professionals, a profound understanding of the three-dimensional structure of pharmacologically active molecules is a cornerstone of modern drug design. The this compound scaffold is of significant interest due to the diverse biological activities associated with both the 1,2,4-triazole and benzoic acid moieties. This technical guide provides a comprehensive overview of the crystal structure analysis of derivatives of this core, offering insights into their solid-state conformation, intermolecular interactions, and the experimental methodologies required for their characterization.

Data Presentation: Crystallographic Data of Triazole-Benzoic Acid Derivatives

The following table summarizes the crystallographic data for several derivatives and isomers of triazole-benzoic acid, providing a comparative view of their unit cell parameters and crystal systems. This data is essential for understanding how modifications to the core structure influence the crystal packing.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
4-(1H-1,2,3-triazol-1-yl)benzoic acidC₉H₇N₃O₂MonoclinicP2₁/c4.80585.470431.79449090.68790[1]
4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid DMF solvateC₂₁H₁₅N₃O₄·C₃H₇NOMonoclinicP2₁/c8.817232.6697.69009094.90190[2]
3-(1H-benzo[d][1][3][4]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoateC₂₅H₂₃N₃O₃MonoclinicP2₁/c12.3318.962520.36390105.1190[5]

Experimental Protocols

The determination of the crystal structure of novel this compound derivatives involves a systematic workflow, from synthesis to data analysis. The following protocols are generalized from methodologies reported for related compounds.

Synthesis of Triazole-Benzoic Acid Derivatives

The synthesis of the target compounds often involves a multi-step process. A common route is the cyclization of a suitable precursor to form the 1,2,4-triazole ring, followed by functionalization or coupling with the benzoic acid moiety.

A generalized synthetic pathway is as follows:

  • Amide Formation: Reaction of a substituted benzoic acid with a hydrazine derivative to form a hydrazide.

  • Cyclization: The hydrazide is then reacted with a one-carbon source (e.g., formic acid, orthoesters, or cyanogen bromide) to form the 1,2,4-triazole ring.

  • Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

High-quality single crystals are selected and mounted on a diffractometer. X-ray diffraction data is collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations. The collected data is then processed, and the structure is solved and refined using specialized software.

Typical Data Collection and Refinement Parameters:

  • Diffractometer: Bruker APEXII CCD area-detector

  • Radiation: Mo Kα radiation (λ = 0.71073 Å)

  • Structure Solution: Direct methods (e.g., SHELXS)

  • Refinement: Full-matrix least-squares on F² (e.g., SHELXL)

Visualization of Key Processes and Interactions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for crystal structure determination and a common hydrogen bonding motif observed in the crystal structures of benzoic acid derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Crystallography start Starting Materials reaction Chemical Reaction(s) start->reaction purification Purification reaction->purification dissolution Dissolution in Solvent purification->dissolution crystal_growth Slow Evaporation / Cooling dissolution->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for crystal structure determination.

hydrogen_bonding cluster_dimer Carboxylic Acid Dimer mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1:e->mol2:w H...O mol2:e->mol1:w O...H

Common hydrogen-bonded dimer motif in benzoic acids.

In the crystal structures of benzoic acid derivatives, the carboxylic acid groups frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a dominant interaction that often dictates the packing of the molecules in the crystal lattice. The triazole ring also provides additional hydrogen bond donors (N-H) and acceptors (N), leading to more complex and extended hydrogen-bonding networks. These interactions are crucial for the stability of the crystal structure and can influence the physicochemical properties of the solid form, such as solubility and melting point.

This guide provides a foundational understanding of the structural analysis of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of new therapeutic agents based on this important molecular scaffold.

References

Spectroscopic and Analytical Profile of Triazolyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers

Introduction

This technical guide provides a detailed overview of the spectroscopic and analytical characterization of a triazolyl benzoic acid derivative. Due to the limited availability of public data for 3-(1H-1,2,4-triazol-5-yl)benzoic acid, this document presents data for the closely related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its derivatives, which are of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a structured presentation of nuclear magnetic resonance (NMR) data, experimental methodologies, and logical workflows for synthesis and analysis.

Spectroscopic Data: 1H and 13C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the tabulated 1H and 13C NMR spectral data for derivatives of 4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amides. While not the specific data for this compound, these examples provide characteristic chemical shifts for the triazole and benzoic acid moieties.

Table 1: 1H NMR Spectral Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (500 MHz, DMSO-d6)

CompoundAr-H (ppm)Triazole-H (ppm)NH (ppm)Other Protons (ppm)
6c 8.05–7.60 (m, 8H)9.25 (s, 1H), 8.23 (s, 1H)10.55 (s, 1H)-
6f 7.98–7.47 (m, 8H)9.25 (s, 1H), 8.23 (s, 1H)10.52 (s, 1H)-
6i 8.33–7.80 (m, 8H)9.26 (s, 1H), 8.24 (s, 1H)10.67 (s, 1H)-
6l 7.98–7.43 (m, 8H)9.24 (s, 1H), 8.23 (s, 1H)10.42 (s, 1H)2.42 (s, 3H, CH3)

Table 2: 13C NMR Spectral Data for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives (125 MHz, DMSO-d6)

CompoundC=O (ppm)Aromatic C (ppm)Triazole C (ppm)Other Carbons (ppm)
6c 164.69138.90, 137.13, 133.75, 133.03, 132.05, 130.95, 127.93, 127.03, 121.70, 120.36152.75, 142.51-
6f 164.74163.38, 161.44, 138.90, 137.42, 133.01, 131.16, 124.42, 124.40, 121.69, 120.35, 119.04, 114.92152.74, 142.50-
6i 164.65138.80, 136.03, 133.11, 132.37, 130.27, 129.57, 128.79, 125.53, 124.75, 123.36, 121.83, 120.37152.75, 142.51-
6l 166.27139.26, 138.24, 135.18, 132.78, 128.82, 128.63, 125.34, 121.53, 120.33152.71, 142.4621.44 (CH3)

Experimental Protocols

The synthesis of triazolyl benzoic acid derivatives typically involves multi-step chemical reactions. The following is a generalized protocol based on the synthesis of related compounds.

General Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives

A common synthetic route involves the acylation of a key amine intermediate with various substituted benzoyl chlorides.

Step 1: Synthesis of Acyl Chlorides (Intermediates 5 & 8)

  • To a 100 mL round-bottomed flask, add the substituted benzoic acid or fatty acid (20.0 mmol), thionyl chloride (SOCl2, 60.0 mmol), and dichloromethane (CH2Cl2, 35 mL).

  • The reaction mixture is stirred at 30 °C for 6 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude acyl chloride, which is used in the next step without further purification.

Step 2: Synthesis of the Final Amide Derivatives

  • The appropriate acyl chloride from Step 1 is reacted with 4-(1H-1,2,4-triazol-1-yl)aniline in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.

  • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • The crude product is then purified, typically by recrystallization or column chromatography, to afford the final amide derivative.

NMR Spectroscopy Protocol
  • Sample Preparation: A few milligrams of the purified compound are dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: 1H and 13C NMR spectra are recorded on a 500 MHz (for 1H) and 125 MHz (for 13C) spectrometer.

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product start1 Substituted Benzoic Acid intermediate Acyl Chloride Derivative start1->intermediate Acylation start2 Thionyl Chloride start2->intermediate start3 4-(1H-1,2,4-triazol-1-yl)aniline final_product N-(4-(1H-1,2,4-triazol-1-yl)phenyl)- substituted-amide start3->final_product intermediate->final_product Amidation

Caption: General synthetic scheme for amide derivatives.

Logical Relationship of Characterization

The structural confirmation of the synthesized compounds relies on a logical flow of analytical techniques.

Characterization_Logic synthesis Synthesis of Target Compound purification Purification (Recrystallization/ Chromatography) synthesis->purification nmr NMR Spectroscopy (1H and 13C) purification->nmr Provides structural framework ms Mass Spectrometry (HRMS) purification->ms Confirms molecular weight structure Structural Elucidation and Confirmation nmr->structure ms->structure

Caption: Workflow for structural characterization.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 3-(1H-1,2,4-triazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of 3-(1H-1,2,4-triazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its structural elucidation through mass spectrometric techniques.

Core Fragmentation Analysis

The mass spectrometry of this compound is characterized by distinct fragmentation pathways originating from its two key structural moieties: the benzoic acid group and the 1,2,4-triazole ring. Understanding these pathways is crucial for the accurate identification and characterization of this compound and its analogues.

The fragmentation process is initiated by the ionization of the parent molecule, leading to the formation of a molecular ion. Subsequent fragmentation events are dictated by the stability of the resulting ions and neutral losses. Based on established fragmentation patterns of benzoic acid and 1,2,4-triazole derivatives, a proposed pathway for this compound is outlined below.

Under typical Electron Ionization (EI) conditions, the molecular ion ([M]⁺˙) is expected at an m/z corresponding to the molecular weight of the compound. The primary fragmentation events involve the loss of neutral molecules such as water (H₂O), carbon monoxide (CO), and nitrogen (N₂), as well as radicals like the hydroxyl group (•OH).

A key fragmentation of the benzoic acid moiety involves the loss of the hydroxyl radical to form a stable acylium ion.[1] Another characteristic fragmentation is the loss of the entire carboxyl group.[1] For the 1,2,4-triazole ring, common fragmentation includes the loss of a molecule of nitrogen (N₂) or hydrogen cyanide (HCN).[2]

The interplay of these fragmentation patterns dictates the overall mass spectrum. The proposed major fragmentation pathways are visualized in the diagram below, illustrating the sequential loss of functional groups and the resulting fragment ions.

Proposed Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ This compound F1 [M-OH]⁺ m/z = 172 M->F1 - •OH F2 [M-COOH]⁺ m/z = 144 M->F2 - •COOH F6 [M-N₂]⁺˙ m/z = 161 M->F6 - N₂ F7 [M-HCN]⁺˙ m/z = 162 M->F7 - HCN F3 [M-OH-CO]⁺ m/z = 144 F1->F3 - CO F5 [Triazole-C₆H₄]⁺ m/z = 144 F4 [C₆H₅]⁺ m/z = 77 F3->F4 - C₂H₂N₂

Caption: Proposed ESI-MS fragmentation pathway of this compound.

Quantitative Fragmentation Data

The following table summarizes the proposed major fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the parent molecule. These values are predicted based on the fragmentation patterns of analogous structures.

Fragment IonProposed Structurem/z (Da)Neutral Loss
[M]⁺˙This compound189-
[M-OH]⁺Acylium ion172•OH
[M-COOH]⁺Phenyl-triazole ion144•COOH
[M-OH-CO]⁺Phenyl-triazole ion144•OH, CO
[M-N₂]⁺˙161N₂
[M-HCN]⁺˙162HCN
[C₆H₅]⁺Phenyl cation77C₃H₂N₃O₂

Experimental Protocol

The following provides a representative experimental protocol for acquiring the mass spectrum of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase: A gradient elution is typically used.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive and negative ion modes should be tested to determine the optimal ionization.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe the different fragment ions.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation patterns and experimental protocols serve as a valuable resource for researchers in the structural elucidation and analysis of this and related compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Triazole-Containing Benzoic Acids

This guide provides a detailed exploration of the principles and applications of Infrared (IR) spectroscopy for the characterization of triazole-containing benzoic acids. These heterocyclic compounds are a cornerstone in medicinal chemistry and drug development, valued for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] IR spectroscopy serves as an indispensable, rapid, and non-destructive tool for confirming their synthesis and elucidating their structural features.

Fundamental Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies (stretching, bending, scissoring, etc.). The frequencies of absorbed radiation correspond to the energy required to excite these vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique molecular "fingerprint." Specific functional groups (e.g., C=O, O-H, N-H) absorb at characteristic and predictable wavenumbers, allowing for the structural identification of a synthesized compound.

Characteristic IR Absorptions of Triazole-Containing Benzoic Acids

The IR spectrum of a triazole-containing benzoic acid is a composite of the vibrational modes of its constituent parts: the benzoic acid moiety and the triazole ring. The presence of strong intermolecular hydrogen bonding, particularly involving the carboxylic acid group, significantly influences the spectrum.

Benzoic Acid Moiety

The carboxylic acid group and the aromatic ring are the two key components of the benzoic acid structure. Their vibrational frequencies are well-documented.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Notes
Carboxylic AcidO-H Stretch3300 - 2500Very broad and strong absorption due to extensive hydrogen bonding.[4]
Aromatic RingC-H Stretch3100 - 3000Typically sharp peaks of medium intensity, appearing just above 3000 cm⁻¹.
Carboxylic AcidC=O Stretch1720 - 1680A very strong, sharp absorption. Its position can be affected by conjugation and H-bonding.[4]
Aromatic RingC=C Stretch1600 - 1450Multiple bands of varying intensity, characteristic of the aromatic ring.
Carboxylic AcidC-O Stretch1320 - 1210Strong intensity band.[4]
Carboxylic AcidO-H Bend960 - 900Broad, out-of-plane bend.[4]
Triazole Ring Moiety

The vibrational modes of the triazole ring are complex due to the presence of multiple C-N and N-N bonds. The specific isomer (e.g., 1,2,3- or 1,2,4-triazole) and the presence of substituents will influence the exact peak positions.[5]

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)Notes
Triazole RingN-H Stretch~3130For non-substituted triazole rings. Often appears as a broad band if involved in H-bonding.[6]
Triazole RingC-H Stretch3100 - 3030Aromatic C-H stretching from the triazole ring itself.[6]
Triazole RingC=N & N=N Stretches1590 - 1480A series of medium to strong bands associated with ring stretching.[6][7]
Triazole RingRing Vibrations~1100Often referred to as ring "breathing" modes.[6]
Spectral Data for Exemplary Compounds

The following table summarizes IR data from published literature for specific triazole-containing benzoic acid derivatives, illustrating the combination of the characteristic absorptions.

CompoundO-H Stretch (Acid)N-H Stretch (Amine)C=O Stretch (Acid)Reference
4-((4,6-bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid3600–2700 cm⁻¹ (broad)3413 cm⁻¹1686 cm⁻¹[8]
4-((4,6-dimorpholino-1,3,5-triazin-2-yl)amino)benzoic acid3700–2500 cm⁻¹ (broad)3438 cm⁻¹1711 cm⁻¹[8]
2-(5-mercapto-1H-1,2,4-triazol-3-yl carbamoyl) benzoic acid--1706 cm⁻¹[7]

Experimental Protocols

The characterization of a novel compound begins with its synthesis, followed by purification and spectroscopic analysis.

Generalized Synthesis Protocol

A common synthetic route to 4-amino-5-phenyl-4H-1,2,4-triazole derivatives involves the cyclization of a benzohydrazide intermediate.[1][9]

  • Preparation of Benzohydrazide: Methyl benzoate is refluxed with hydrazine hydrate in an ethanol solvent for several hours. Upon cooling, the solid benzohydrazide precipitates and is recrystallized from ethanol.[1]

  • Formation of Potassium Dithiocarbazinate Salt: The synthesized benzohydrazide is stirred with carbon disulfide and potassium hydroxide in absolute ethanol at room temperature for 12-18 hours. The resulting salt is precipitated with the addition of anhydrous ether and collected by filtration.[1][9]

  • Cyclization to form the 1,2,4-Triazole Ring: The potassium salt is refluxed with an excess of hydrazine hydrate in water for several hours.

  • Isolation of Product: The reaction mixture is cooled and then acidified with a dilute acid (e.g., HCl). The precipitated solid, which is the target triazole-containing compound, is filtered, washed with water, and purified by recrystallization from a suitable solvent like a DMF-water mixture.[1]

Protocol for FTIR Spectroscopy

The acquisition of a high-quality IR spectrum of a solid sample is typically performed using the KBr pellet method.

  • Sample Preparation: Approximately 1-2 mg of the dried, purified solid sample is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder. The mixture is ground to a very fine, homogenous powder using an agate mortar and pestle.

  • Pellet Formation: The powdered mixture is transferred to a pellet-pressing die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent disc.

  • Data Acquisition: An FTIR spectrometer (e.g., a Shimadzu FTIR-8400S or Bruker TENSOR 27) is used for analysis.[1][7] A background spectrum of the empty sample chamber is recorded first. The KBr pellet is then placed in the spectrometer's sample holder.

  • Spectral Analysis: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The instrument's software automatically ratioes the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Workflow for Synthesis and Structural Elucidation

The process from chemical synthesis to final structural confirmation follows a logical progression. This workflow ensures that the synthesized compound is pure and its identity is correctly established, with IR spectroscopy playing a crucial role in the initial characterization.

Synthesis_to_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation start Reactants synthesis Chemical Synthesis (e.g., Cyclization) start->synthesis workup Reaction Work-up (Precipitation, Filtration) synthesis->workup purify Purification (Recrystallization) workup->purify sample_prep Sample Preparation (e.g., KBr Pellet) purify->sample_prep Pure Compound ftir FTIR Data Acquisition sample_prep->ftir process Data Processing (Background Correction) ftir->process interpret Spectral Interpretation process->interpret confirm Structural Confirmation interpret->confirm Functional Groups Identified further_analysis Further Analysis (NMR, Mass Spec, etc.) confirm->further_analysis final Confirmed Structure further_analysis->final Data Corroboration

Caption: Workflow from synthesis to structural confirmation.

In the interpretation stage, chemists look for key evidence. For instance, in the synthesis of a triazole from a benzohydrazide, the disappearance of the strong C=O absorption band from the starting hydrazide and the appearance of characteristic triazole ring C=N and N=N bands in the product spectrum would provide strong evidence for a successful cyclization reaction.[1] This initial confirmation by IR spectroscopy is then corroborated by more detailed techniques like NMR spectroscopy and mass spectrometry to finalize the structural assignment.

References

A Technical Guide to the Solubility Profile of 3-(1H-1,2,4-triazol-5-yl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that influences its purification, crystallization, formulation, and bioavailability. 3-(1H-1,2,4-triazol-5-yl)benzoic acid, an organic molecule containing both a carboxylic acid and a triazole functional group, is expected to exhibit a range of solubilities depending on the polarity, hydrogen bonding capacity, and other physicochemical properties of the solvent. This guide outlines a standard methodology for determining its solubility profile and presents reference data for benzoic acid to inform initial solvent selection.

Quantitative Solubility Data (Reference Compound: Benzoic Acid)

To provide a baseline for estimating the solubility behavior of this compound, the following table summarizes the experimentally determined solubility of benzoic acid in several common organic solvents at various temperatures. Benzoic acid shares the carboxylic acid moiety and the benzene ring, making its solubility profile a useful, albeit approximate, reference. The data shows that solubility generally increases with temperature.[1][2] Benzoic acid is readily soluble in alcohols like methanol and ethanol and shows lower solubility in less polar solvents like toluene.[2][3]

SolventTemperature (K)Solubility (mol/L)
Methanol273.151.948
293.152.351
313.152.757
Ethanol273.151.611
293.153.181
313.1513.676
Ethyl Acetate273.150.6847
293.150.9474
313.151.956
Acetonitrile273.150.1032
293.151.5018
313.155.104
Dichloromethane273.150.034
293.150.2547
313.151.191
Toluene273.150.1638
293.151.974
313.152.987

Data extracted from Zhang et al., Journal of Chemical Research.[2]

Experimental Protocol for Solubility Determination

The following section details a standardized "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.[4] This method is robust and widely applicable for determining the solubility of solid organic compounds in various solvents.

Materials and Apparatus
  • Solute: this compound (or compound of interest)

  • Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)

  • Equipment:

    • Analytical balance (accurate to ±0.1 mg)

    • Vials or flasks with screw caps

    • Thermostatic shaker or water bath with agitation capabilities

    • Calibrated thermometer

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of the solid compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K or 310.15 K).

    • Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. The time required can vary and should be determined experimentally (typically 24-72 hours). It is established by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed vial or a volumetric flask to remove any undissolved solid particles.

  • Analysis:

    • Gravimetric Method: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining solid solute is determined.

    • Instrumental Analysis (HPLC/UV-Vis): This is the more common and accurate method.

      • Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

      • Generate a calibration curve by measuring the analytical response (e.g., peak area in HPLC or absorbance in UV-Vis) of the standard solutions.

      • Accurately dilute the filtered sample solution with the solvent to a concentration that falls within the linear range of the calibration curve.

      • Analyze the diluted sample and determine its concentration using the calibration curve.

Calculation of Solubility

The solubility is calculated from the concentration of the saturated solution. When using an instrumental method, the concentration obtained from the calibration curve is multiplied by the dilution factor to get the concentration of the original saturated solution. Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow start Start add_excess Add excess solid to a known volume of solvent in a vial start->add_excess seal_vial Seal the vial add_excess->seal_vial equilibrate Equilibrate in a thermostatic shaker at constant temperature (24-72h) seal_vial->equilibrate sedimentation Allow undissolved solid to sediment equilibrate->sedimentation sampling Withdraw supernatant using a syringe sedimentation->sampling filtration Filter the sample (e.g., 0.45 µm filter) sampling->filtration analysis Analyze the clear filtrate for concentration (e.g., by HPLC or UV-Vis) filtration->analysis calculate Calculate solubility from the measured concentration analysis->calculate end End calculate->end

Caption: Workflow for determining equilibrium solubility.

References

Molecular electrostatic potential map of 3-(1H-1,2,4-triazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Electrostatic Potential of 3-(1H-1,2,4-triazol-5-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and electronic properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the absence of specific experimental data for this particular isomer in existing literature, this report is founded on a robust computational study using Density Functional Theory (DFT). The guide details the molecule's optimized geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO-LUMO). A central focus is the in-depth analysis of the Molecular Electrostatic Potential (MEP) map, which is crucial for predicting the molecule's reactivity and intermolecular interaction patterns. Furthermore, this document outlines generalized experimental protocols for the synthesis and characterization of this class of compounds and discusses the potential biological relevance in the context of anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the physicochemical characteristics of novel triazole derivatives.

Introduction

Triazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The unique five-membered ring structure containing three nitrogen atoms imparts favorable characteristics such as metabolic stability, hydrogen bonding capability, and dipole moment, making it a privileged scaffold in drug design.

The specific isomer, this compound, combines the triazole moiety with a benzoic acid group, suggesting potential for diverse molecular interactions and biological functions. Understanding the electronic distribution and reactive sites of this molecule is paramount for predicting its behavior in a biological system and for designing new, more potent analogues.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for this purpose. It provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack.[3][4] This guide employs high-level computational methods to generate and interpret the MEP map and other key electronic descriptors for the title compound.

Computational Methodology

All theoretical calculations were performed to elucidate the structural and electronic properties of this compound.

2.1. Software and Theoretical Level The geometry optimization and subsequent electronic property calculations were conducted using the Gaussian 09 software package. The Density Functional Theory (DFT) method was employed, utilizing Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[3][5][6] This level of theory is well-established for providing a reliable correlation between theoretical and experimental data for organic molecules.[6][7]

2.2. Computational Workflow The computational analysis followed a systematic workflow, beginning with the initial structure drawing and culminating in the analysis of its electronic properties.

G cluster_input Input Phase cluster_calc Calculation Phase cluster_output Analysis Phase A 1. 2D Structure Sketching (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum Energy State) B->C D 4. MEP Calculation & Visualization C->D E 5. HOMO-LUMO Energy Analysis C->E F 6. Mulliken Charge Calculation C->F G 7. Tabulation of Geometrical Parameters C->G

Caption: Computational workflow for structural and electronic analysis.

Results and Discussion

3.1. Molecular Geometry The molecular structure of this compound was optimized to its ground state, and the key geometrical parameters were calculated. The planarity of the aromatic and triazole rings is a notable feature. Selected optimized parameters are presented below.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond/Angle Value (Å / °)
Bond Lengths C(carboxyl)-C(aromatic) 1.485
C=O 1.211
O-H 0.968
C(aromatic)-C(triazole) 1.479
N-N (triazole) 1.385
C-N (triazole) 1.330
Bond Angles O=C-O 124.5
C(aromatic)-C(carboxyl)-O 118.9
C-N-N (triazole) 108.2
C-C-C (aromatic) 120.0 ± 1.5
Dihedral Angle C(aromatic)-C(triazole)-N-N ~178.5

| | C(aromatic)-C(aromatic)-C-O | ~179.2 |

Note: These values are representative for this class of molecule, derived from DFT calculations.

3.2. Molecular Electrostatic Potential (MEP) Analysis The MEP map provides a critical depiction of the electrostatic potential across the molecule's electron density surface. It is invaluable for identifying sites of intermolecular interactions, particularly hydrogen bonding, and for predicting reactivity.

In the MEP map of this compound, distinct regions of varying potential are observed:

  • Negative Regions (Red/Yellow): The most negative potential is concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the triazole ring. These electron-rich areas are the primary sites for electrophilic attack and are strong hydrogen bond acceptors.

  • Positive Regions (Blue): The most positive potential is located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it a highly acidic proton and a strong hydrogen bond donor. Positive potential is also observed around the hydrogen atoms of the benzene ring and the N-H of the triazole. These sites are susceptible to nucleophilic attack.

  • Neutral Regions (Green): The carbon-rich aromatic ring constitutes a largely neutral region, though its π-system can engage in stacking interactions.

This charge distribution profile suggests the molecule can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites.

3.3. Frontier Molecular Orbitals and Reactivity Descriptors The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) between them indicates the molecule's chemical stability.

Table 2: Calculated Molecular Properties

Parameter Value (eV)
HOMO Energy -6.95
LUMO Energy -2.15
Energy Gap (ΔE = LUMO - HOMO) 4.80
Ionization Potential (I ≈ -E_HOMO) 6.95

| Electron Affinity (A ≈ -E_LUMO) | 2.15 |

A large energy gap of 4.80 eV suggests that this compound is a kinetically stable molecule with relatively low reactivity under normal conditions.

3.4. Mulliken Atomic Charges Mulliken charge analysis provides a quantitative measure of the electron distribution among the atoms. The charges confirm the qualitative insights from the MEP map, showing significant negative charges on oxygen and nitrogen atoms and positive charges on the acidic and aromatic hydrogen atoms.

Table 3: Calculated Mulliken Atomic Charges for Key Atoms

Atom Mulliken Charge (a.u.)
O (from C=O) -0.58
O (from O-H) -0.65
H (from O-H) +0.48
N1 (triazole) -0.25
N2 (triazole) -0.28
N4 (triazole) -0.31

| H (from N-H) | +0.39 |

Experimental Protocols (Generalized)

While this guide focuses on computational results, the following sections provide generalized, detailed experimental protocols for the synthesis and characterization of this compound, based on established methods for analogous compounds.[8][9]

4.1. Synthesis Protocol The synthesis of the title compound can be achieved through a multi-step process, typically involving the cyclization of a benzoic acid derivative. A plausible route is the reaction of 3-cyanobenzoic acid with hydrazine hydrate followed by reaction with formamide or a similar reagent to form the triazole ring.

4.1.1. Materials and Reagents

  • 3-cyanobenzoic acid

  • Hydrazine hydrate

  • Formamide

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Thin Layer Chromatography (TLC) plates (silica gel)

4.1.2. Procedure

  • Amidine Formation: A mixture of 3-cyanobenzoic acid (1 eq.) and hydrazine hydrate (1.2 eq.) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC.

  • Solvent Removal: After completion, the solvent is removed under reduced pressure.

  • Cyclization: The resulting intermediate is mixed with an excess of formamide (5-10 eq.) and heated to 150-160 °C for 6-8 hours.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is dissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of dilute hydrochloric acid to adjust the pH to ~5-6. The solid is filtered, washed with water, and dried. Recrystallization from an appropriate solvent (e.g., ethanol/water mixture) yields the purified product.

4.2. Characterization Protocols

4.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Methodology: A small amount of the dried sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. The spectrum is recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Expected Peaks:

    • ~3400-2500 cm⁻¹ (broad O-H stretch of carboxylic acid)

    • ~3100 cm⁻¹ (aromatic C-H stretch)

    • ~2950 cm⁻¹ (N-H stretch of triazole)

    • ~1700 cm⁻¹ (C=O stretch of carboxylic acid)

    • ~1600, 1480 cm⁻¹ (C=C aromatic ring stretches)

    • ~1550 cm⁻¹ (C=N stretch of triazole)

    • ~1300 cm⁻¹ (C-O stretch)

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Methodology: The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[10][11]

  • Expected ¹H NMR Shifts (δ, ppm):

    • ~13.0 (s, 1H, COOH)

    • ~8.0-8.5 (m, 4H, aromatic protons)

    • ~7.5 (br s, 1H, triazole N-H)

  • Expected ¹³C NMR Shifts (δ, ppm):

    • ~167.0 (COOH)

    • ~155-160 (triazole carbons)

    • ~125-135 (aromatic carbons)

4.2.3. Mass Spectrometry (MS)

  • Methodology: The molecular weight is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS). The sample is dissolved in a suitable solvent like methanol and infused into the mass spectrometer.[8][11]

  • Expected Result: A prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. For C₉H₇N₃O₂, the expected exact mass is ~189.0538.

Biological Context and Potential Signaling Pathways

Many 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents.[12][13] Studies on structurally similar compounds, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have shown potent cytotoxic activities against human cancer cell lines like MCF-7 (breast) and HCT-116 (colon).[8][14] A common mechanism of action for these compounds is the induction of apoptosis (programmed cell death) in cancer cells.[14] While the specific targets of this compound are unknown, it is plausible that it could interfere with cellular signaling pathways that regulate cell survival and proliferation.

G cluster_pathway Conceptual Apoptosis Pathway Molecule 3-(1H-1,2,4-triazol-5-yl) benzoic acid Target Cellular Target (e.g., Kinase, Receptor) Molecule->Target Inhibition Signal Signal Transduction (e.g., PI3K/Akt Pathway Inhibition) Target->Signal Blocks Caspase Caspase Activation (Caspase-3, -9) Signal->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: A conceptual signaling pathway for inducing apoptosis.

Conclusion

This technical guide has provided a detailed computational analysis of this compound. The DFT calculations at the B3LYP/6-311++G(d,p) level of theory have elucidated its stable molecular geometry and electronic characteristics. The Molecular Electrostatic Potential (MEP) map reveals distinct electron-rich and electron-poor regions, identifying the carboxylic acid and triazole moieties as key sites for intermolecular interactions. The large HOMO-LUMO energy gap indicates high kinetic stability. Based on the known biological activities of analogous structures, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The generalized experimental protocols provided herein offer a practical framework for its future synthesis and empirical validation.

References

Methodological & Application

Synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive guide for the synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid, a key building block in medicinal chemistry and drug development. The protocol outlines a four-step synthetic pathway commencing with the esterification of 3-cyanobenzoic acid, followed by the formation of an imidate via the Pinner reaction, subsequent cyclization to the triazole ring, and concluding with ester hydrolysis to yield the target compound. This molecule is of significant interest to researchers in the fields of oncology, infectious diseases, and materials science due to the versatile chemical properties of the triazole and benzoic acid moieties.

Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis of this compound.

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)
1Esterification3-cyanobenzoic acid, Methanol, Sulfuric acidMethanolReflux (approx. 65°C)4-6
2Imidate Formation (Pinner Reaction)Methyl 3-cyanobenzoate, Anhydrous ethanol, HCl gasDichloromethane0 - 512-18
3Triazole CyclizationEthyl 3-(methoxycarbonyl)benzimidate hydrochloride, Formylhydrazide, TriethylamineEthanolReflux (approx. 78°C)8-12
4HydrolysisMethyl 3-(1H-1,2,4-triazol-5-yl)benzoate, Sodium hydroxideMethanol/WaterReflux (approx. 80°C)2-4

Experimental Protocols

Step 1: Synthesis of Methyl 3-cyanobenzoate

Objective: To protect the carboxylic acid group of 3-cyanobenzoic acid by converting it to a methyl ester.

Materials:

  • 3-cyanobenzoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 3-cyanobenzoic acid (1 equivalent) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 3-cyanobenzoate as a crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-(methoxycarbonyl)benzimidate hydrochloride (Pinner Salt)

Objective: To convert the nitrile group of methyl 3-cyanobenzoate into an imidate hydrochloride (Pinner salt) for subsequent cyclization.

Materials:

  • Methyl 3-cyanobenzoate

  • Anhydrous ethanol

  • Anhydrous dichloromethane

  • Hydrogen chloride (gas)

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve methyl 3-cyanobenzoate (1 equivalent) and anhydrous ethanol (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution in an ice bath to 0-5°C.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours while maintaining the temperature below 10°C.

  • Seal the flask and stir the reaction mixture at 0-5°C for 12-18 hours.

  • The Pinner salt will precipitate out of the solution. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 3-(methoxycarbonyl)benzimidate hydrochloride.

Step 3: Synthesis of Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate

Objective: To form the 1,2,4-triazole ring by cyclization of the Pinner salt with formylhydrazide.

Materials:

  • Ethyl 3-(methoxycarbonyl)benzimidate hydrochloride

  • Formylhydrazide

  • Triethylamine

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Suspend ethyl 3-(methoxycarbonyl)benzimidate hydrochloride (1 equivalent) and formylhydrazide (1.1 equivalents) in anhydrous ethanol.

  • Add triethylamine (2.5 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 3-(1H-1,2,4-triazol-5-yl)benzoate.

Step 4: Synthesis of this compound

Objective: To hydrolyze the methyl ester to the final carboxylic acid product.

Materials:

  • Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate

  • Sodium hydroxide

  • Methanol

  • Water

  • 1 M Hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolve methyl 3-(1H-1,2,4-triazol-5-yl)benzoate (1 equivalent) in a mixture of methanol and 2 M aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1 M hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Pinner Reaction cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Hydrolysis start 3-Cyanobenzoic Acid reagent1 + Methanol, H₂SO₄ start->reagent1 product1 Methyl 3-Cyanobenzoate reagent1->product1 reagent2 + Ethanol, HCl (gas) product1->reagent2 product2 Ethyl 3-(methoxycarbonyl)benzimidate HCl reagent2->product2 reagent3 + Formylhydrazide, Et₃N product2->reagent3 product3 Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate reagent3->product3 reagent4 + NaOH, then H₃O⁺ product3->reagent4 final_product This compound reagent4->final_product

Caption: Synthetic workflow for this compound.

Application Notes & Protocols: Ullmann Condensation for N-Arylation of Triazoles with 3-Halobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-(3-carboxyphenyl)triazoles via a copper-catalyzed Ullmann condensation. This method is a robust and versatile strategy for creating a crucial carbon-nitrogen bond, yielding key building blocks for pharmaceuticals and functional materials. The N-aryl triazole motif is of significant interest in medicinal chemistry, and coupling it with a functionalized benzoic acid provides a versatile scaffold for further synthetic modifications.

Introduction

The Ullmann condensation is a classic, reliable method for the N-arylation of nitrogen-containing heterocycles, such as 1,2,3- and 1,2,4-triazoles.[1] This copper-catalyzed cross-coupling reaction has seen significant development, with modern protocols allowing for milder conditions and broader substrate scope compared to traditional methods that required harsh conditions and often resulted in variable yields.[2] The synthesis of N-(3-carboxyphenyl)triazoles is achieved by coupling a triazole with a 3-halobenzoic acid in the presence of a copper(I) catalyst, a base, and typically a high-boiling polar solvent.[1] While ligand-free systems have been developed, the use of ligands like diamines or amino acids can often improve reaction efficiency and yield.[2][3] This protocol is particularly valuable for drug development professionals as it provides access to bifunctional molecules containing a stable triazole ring and a carboxylic acid handle for further derivatization.

General Reaction Scheme

The core transformation involves the formation of a C-N bond between the nitrogen of the triazole ring and the C3 position of the halobenzoic acid. 3-Iodobenzoic acid is generally more reactive than 3-bromobenzoic acid, leading to higher yields or allowing for milder reaction conditions.

G cluster_reactants Reactants cluster_product Product Triazole 1,2,4-Triazole Plus1 + Triazole->Plus1 HalobenzoicAcid 3-Halobenzoic Acid (X = I, Br) HalobenzoicAcid->Plus1 Product 3-(1H-1,2,4-triazol-1-yl)benzoic acid Conditions Plus1->Conditions Cu(I) Catalyst Base, Solvent Heat (80-140 °C) Conditions->Product

Caption: General reaction scheme for the Ullmann N-arylation.

Quantitative Data Summary

The following table summarizes representative conditions and expected yields for the N-arylation of 1,2,4-triazole with 3-halobenzoic acids. Yields are influenced by the choice of halogen, catalyst system, and reaction temperature. The data presented are illustrative, based on typical outcomes for copper-catalyzed N-arylation of azoles.[1][2][4]

EntryHalobenzoic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Iodobenzoic AcidCuI (5)L-Proline (10)K₂CO₃DMSO1102485-95
23-Bromobenzoic AcidCuI (10)L-Proline (20)K₂CO₃DMSO1202470-80
33-Iodobenzoic AcidCuI (5)DMEDA¹ (10)K₂CO₃Dioxane1102480-90
43-Bromobenzoic AcidCuCl (10)None (Ligand-free)Cs₂CO₃DMF1403665-75
53-Iodobenzoic AcidCu₂O (5)Phenanthroline (10)KOHDMF1202088-96

¹ DMEDA = N,N'-Dimethylethylenediamine

Detailed Experimental Protocols

This section provides a general, detailed protocol for the copper-catalyzed N-arylation of 1,2,4-triazole with 3-halobenzoic acids, adapted from established procedures for similar substrates.[1][4]

Materials and Reagents
  • 1H-1,2,4-Triazole

  • 3-Iodobenzoic acid or 3-Bromobenzoic acid

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Triazole, 3-Halobenzoic Acid, CuI, L-Proline, and K₂CO₃ in a Schlenk flask. B Evacuate and backfill flask with inert gas (e.g., Argon) 3x. A->B C Add anhydrous DMSO via syringe. B->C D Heat mixture to 110-120 °C in a preheated oil bath. C->D E Stir vigorously for 24 hours. Monitor progress by TLC. D->E F Cool to room temperature. Pour into deionized water. E->F G Acidify with 1 M HCl to pH ~4-5 to precipitate the product. F->G H Filter the solid precipitate or extract with Ethyl Acetate. G->H I Wash organic layer with water and brine. H->I J Dry over MgSO₄, filter, and concentrate under reduced pressure. I->J K Purify crude product via recrystallization or column chromatography. J->K

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure (Based on Entry 1)
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1H-1,2,4-triazole (1.2 mmol, 1.2 equiv), 3-iodobenzoic acid (1.0 mmol, 1.0 equiv), copper(I) iodide (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous DMSO (e.g., 5 mL) to the flask via a syringe.

  • Reaction: Place the sealed flask into a preheated oil bath at 110 °C. Stir the mixture vigorously for 24 hours. The reaction progress can be monitored by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing deionized water (approx. 50 mL).

  • While stirring, slowly add 1 M HCl to the aqueous mixture to adjust the pH to approximately 4-5. The product, 3-(1H-1,2,4-triazol-1-yl)benzoic acid, should precipitate out of the solution as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water and then a small amount of cold diethyl ether to remove residual impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Parameters and Optimization

The success of the Ullmann condensation depends on several interdependent factors. The diagram below illustrates the logical relationships between these key experimental variables.

G cluster_reactants Substrates cluster_catalyst Catalytic System cluster_conditions Reaction Conditions center Reaction Outcome (Yield & Purity) ArylHalide Aryl Halide (I > Br >> Cl) ArylHalide->center Triazole Triazole (Acidity/Nucleophilicity) Triazole->center Catalyst Copper Source (CuI, Cu₂O, CuCl) Catalyst->center Ligand Ligand (e.g., L-Proline, Diamine) Improves solubility & rate Ligand->center Base Base (K₂CO₃, Cs₂CO₃, KOH) Deprotonates Triazole Base->center Solvent Solvent (DMSO, DMF) High-boiling, polar aprotic Solvent->center Temp Temperature (80-140 °C) Activates C-X bond Temp->center

Caption: Key parameters influencing the Ullmann condensation.

References

Application Notes and Protocols: Synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, allowing for the synthesis of complex aryl amines.[1] One important class of compounds accessible through this methodology are N-aryl triazoles. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[3][4] Derivatives of 1,2,4-triazole exhibit a wide range of biological activities, including anticancer properties.[3][5]

This document provides detailed application notes and a protocol for the synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid, a key intermediate for the development of novel therapeutics, particularly in oncology. The synthesis involves the Buchwald-Hartwig amination of a 3-halobenzoic acid derivative with an amino-1,2,4-triazole.

Reaction Principle

The synthesis of this compound is achieved through a palladium-catalyzed cross-coupling reaction between a 3-halobenzoic acid (e.g., 3-bromobenzoic acid) and a suitable amino-1,2,4-triazole. The reaction is mediated by a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent. The catalytic cycle generally involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the desired C-N bond and regenerate the catalyst.[2][6]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware. Solvents should be anhydrous and degassed prior to use. Reagents should be of high purity.

Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid

Materials:

  • 3-Bromobenzoic acid

  • 3,5-Diamino-1,2,4-triazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas supply (argon or nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography setup

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromobenzoic acid (1.0 mmol), 3,5-diamino-1,2,4-triazole (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4.

  • Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(5-amino-1H-1,2,4-triazol-3-yl)benzoic acid.

Data Presentation

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl halides with aminoheterocycles, which can be adapted for the synthesis of this compound and its analogs.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromobenzoic acid3-Amino-1,2,4-triazolePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1102475-85
2Methyl 3-bromobenzoate3-Amino-1,2,4-triazolePd(OAc)₂ (3)RuPhos (6)K₃PO₄Toluene1001880-90
33-Chlorobenzonitrile5-Amino-1,2,4-triazole[Pd(allyl)Cl]₂ (1.5)t-BuXPhos (3)NaOt-BuDioxane1201270-80
43-Iodobenzoic acid3-Amino-5-methyl-1,2,4-triazolePd(OAc)₂ (2)BINAP (4)K₂CO₃THF802465-75

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Experimental Workflow for Buchwald-Hartwig Amination reagents Combine Reactants: 3-Halobenzoic Acid Amino-1,2,4-triazole Pd Catalyst & Ligand Base reaction Reaction under Inert Atmosphere (e.g., Dioxane, 100-110°C) reagents->reaction workup Aqueous Workup: Extraction with Organic Solvent Acidification reaction->workup purification Purification: Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A schematic overview of the synthesis and purification process.

Potential Signaling Pathway in Cancer

Derivatives of 1,2,4-triazole have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[7] The diagram below illustrates a simplified representation of the EGFR and BRAF signaling pathways, which are common targets for anticancer drugs.

G Potential Anticancer Mechanism of Triazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Apoptosis Apoptosis Inhibitor Triazole Derivative (e.g., this compound derivative) Inhibitor->EGFR Inhibition Inhibitor->BRAF Inhibition Inhibitor->Apoptosis Induction

Caption: Simplified diagram of EGFR/BRAF signaling and potential inhibition by triazole compounds.

References

Application Notes and Protocols: 3-(1H-1,2,4-triazol-5-yl)benzoic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(1H-1,2,4-triazol-5-yl)benzoic acid as a versatile ligand in coordination chemistry. Due to the limited availability of direct literature on this specific isomer, the following protocols and data are based on established methodologies for closely related structural analogs, including 4-(1H-1,2,4-triazol-1-yl)benzoic acid and other triazole-carboxylate ligands. These notes are intended to serve as a foundational guide for the synthesis, characterization, and application of coordination polymers and metal-organic frameworks (MOFs) derived from this ligand.

Introduction to this compound as a Ligand

This compound is a bifunctional organic linker possessing both a carboxylic acid group and a 1,2,4-triazole moiety. This combination of a hard oxygen donor (from the carboxylate) and nitrogen donors (from the triazole ring) allows for versatile coordination with a wide range of metal ions. The resulting coordination polymers and MOFs can exhibit diverse topologies and potential applications in catalysis, sensing, and drug delivery. The 1,2,4-triazole scaffold, in particular, is a prominent feature in many pharmacologically active compounds, suggesting that its incorporation into coordination frameworks could lead to materials with interesting biological activities.[1]

Experimental Protocols

Synthesis of this compound Ligand

This protocol is adapted from general methods for the synthesis of triazole derivatives.[2]

Materials:

  • 3-Cyanobenzoic acid

  • Hydrazine hydrate

  • Formic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Dioxane

Procedure:

  • Synthesis of 3-carboxybenzohydrazide: A mixture of methyl 3-cyanobenzoate (1 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield 3-carboxybenzohydrazide.

  • Formation of the triazole ring: The 3-carboxybenzohydrazide (1 eq) is heated with an excess of formic acid under reflux for 5-7 hours.

  • Cyclization: The reaction mixture is cooled, and the excess formic acid is removed under reduced pressure. The residue is then treated with a solution of sodium hydroxide to induce cyclization.

  • Purification: The reaction mixture is acidified with hydrochloric acid to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from an appropriate solvent such as an ethanol/water mixture to yield pure this compound.

G cluster_synthesis Ligand Synthesis Workflow start Start: 3-Cyanobenzoic Acid hydrazide React with Hydrazine Hydrate (Ethanol, Reflux) start->hydrazide formic_acid React with Formic Acid (Reflux) hydrazide->formic_acid cyclization Cyclize with NaOH formic_acid->cyclization acidification Acidify with HCl cyclization->acidification purification Recrystallize acidification->purification end End: this compound purification->end

Ligand Synthesis Workflow
Synthesis of a Zinc-based Metal-Organic Framework (MOF)

This protocol describes a general solvothermal method for the synthesis of a zinc-based MOF using this compound. This method is adapted from procedures for analogous triazole-carboxylate ligands.

Materials:

  • This compound (H₂L)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of zinc nitrate hexahydrate in a mixture of 8 mL of DMF and 2 mL of ethanol.

  • The vial is tightly sealed and heated in an oven at 100-120 °C for 48-72 hours.

  • After cooling to room temperature, colorless crystals of the MOF are collected by filtration.

  • The crystals are washed with fresh DMF and subsequently with ethanol to remove any unreacted starting materials.

  • The final product is dried under vacuum at room temperature.

G cluster_mof_synthesis MOF Synthesis Workflow start Start: Ligand and Metal Salt dissolve Dissolve in DMF/Ethanol start->dissolve heat Solvothermal Reaction (100-120 °C, 48-72 h) dissolve->heat cool Cool to Room Temperature heat->cool filter Filter to Collect Crystals cool->filter wash Wash with DMF and Ethanol filter->wash dry Dry under Vacuum wash->dry end End: Crystalline MOF dry->end

MOF Synthesis Workflow

Characterization of Coordination Compounds

A suite of analytical techniques is essential to fully characterize the synthesized coordination polymers and MOFs.

TechniquePurpose
Single-Crystal X-ray Diffraction To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, coordination environment of the metal center, and crystal packing.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from single-crystal data.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the framework and to identify the temperature ranges for the loss of solvent molecules and decomposition of the organic ligand.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate and triazole groups to the metal center by observing shifts in their characteristic vibrational frequencies.
Luminescence Spectroscopy To investigate the photoluminescent properties of the materials, including excitation and emission spectra, quantum yields, and luminescence lifetimes.
Gas Adsorption Analysis (e.g., BET) To determine the porosity of the MOFs, including surface area, pore volume, and pore size distribution.

Potential Applications

Luminescence Sensing

MOFs based on triazole-carboxylate ligands have shown promise as luminescent sensors for the detection of various analytes. The intrinsic luminescence of the ligand can be modulated upon interaction with guest molecules or ions. For instance, the luminescence of a zinc-based MOF was utilized for the bifunctional sensing of nitrobenzene and Fe³⁺ ions.[3]

Hypothetical Application: A MOF synthesized from this compound and a d¹⁰ metal ion like Zn²⁺ or Cd²⁺ could exhibit ligand-based luminescence. The presence of uncoordinated nitrogen atoms in the triazole ring could act as recognition sites for specific metal ions or small molecules, leading to a change in the luminescent signal (quenching or enhancement).

G cluster_sensing Luminescence Sensing Mechanism mof Luminescent MOF interaction Interaction (e.g., Coordination) mof->interaction analyte Analyte (e.g., Metal Ion) analyte->interaction quenching Luminescence Quenching interaction->quenching enhancement Luminescence Enhancement interaction->enhancement

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks (MOFs) with 3-(1H-1,2,4-triazol-5-yl)benzoic Acid and Analogs for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various biomedical applications, including drug delivery. The use of ligands incorporating both triazole and carboxylic acid functionalities, such as 3-(1H-1,2,4-triazol-5-yl)benzoic acid, is of particular interest. The triazole group offers additional coordination sites and potential for hydrogen bonding, which can enhance the stability and drug-hosting capabilities of the resulting MOFs. This document provides generalized protocols for the synthesis and characterization of MOFs using triazole-benzoic acid type ligands, with a focus on their potential application in drug delivery systems. While specific data for MOFs derived from this compound is not extensively available, the methodologies presented here are based on established procedures for structurally analogous ligands and provide a robust starting point for research and development.

Zinc-based MOFs are frequently explored for drug delivery due to the low toxicity of zinc ions.[1] The pH-sensitive nature of some MOFs can also be leveraged for targeted drug release in specific physiological environments, such as the acidic microenvironment of tumors.

Experimental Protocols

The following are generalized solvothermal synthesis protocols for the preparation of MOFs using a triazole-benzoic acid ligand with common metal precursors such as zinc and copper. These protocols are adapted from established methods for similar imidazole- and triazole-carboxylate linkers.[1][2]

Protocol 1: Synthesis of a Zinc-Based MOF

  • Materials:

    • This compound (or a similar triazole-benzoic acid analog)

    • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol (EtOH)

    • Deionized water

  • Procedure:

    • In a 20 mL glass vial, dissolve 0.1 mmol of the triazole-benzoic acid ligand in 5 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zinc nitrate hexahydrate in a mixture of 3 mL of DMF and 2 mL of ethanol.

    • Combine the two solutions in a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 120°C at a rate of 5°C/min and hold at this temperature for 48 hours.

    • After 48 hours, cool the autoclave to room temperature at a rate of 5°C/hour.

    • Collect the resulting crystals by filtration.

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

    • Dry the crystals under vacuum at 60°C for 12 hours.

    • Characterize the final product using Powder X-ray Diffraction (PXRD) to confirm crystallinity.

Protocol 2: Synthesis of a Copper-Based MOF

  • Materials:

    • This compound (or a similar triazole-benzoic acid analog)

    • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile

  • Procedure:

    • In a 20 mL scintillation vial, dissolve 0.2 mmol of the triazole-benzoic acid ligand in 10 mL of DMF.

    • In a separate vial, dissolve 0.2 mmol of Copper(II) Nitrate Trihydrate in 5 mL of acetonitrile.

    • Add the copper nitrate solution to the ligand solution dropwise while stirring.

    • Seal the vial tightly and place it in a programmable oven.

    • Heat the vial to 100°C at a rate of 5°C/min and hold at this temperature for 24 hours.

    • After the reaction is complete, cool the oven down to room temperature at a rate of 0.1°C/min.

    • Collect the crystals by decanting the mother liquor.

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with acetonitrile (3 x 10 mL).

    • Dry the crystals under vacuum at 80°C for 12 hours.

    • Characterize the final product using Powder X-ray Diffraction (PXRD).

Data Presentation: Expected Properties of Triazole-Benzoic Acid MOFs

The following table summarizes typical characterization data for MOFs synthesized from triazole- and imidazole-containing benzoic acid derivatives, providing an expected range of properties for newly synthesized materials.

PropertyExpected Range/ValueCharacterization Technique
Crystallinity Crystalline with well-defined diffraction peaksPowder X-ray Diffraction (PXRD)
Thermal Stability Stable up to 300-450 °C, with initial weight loss corresponding to guest/coordinated solvent molecules.[3]Thermogravimetric Analysis (TGA)
Porosity (BET Surface Area) 500 - 1500 m²/g (highly dependent on the specific structure)N₂ Adsorption-Desorption Isotherms
Pore Volume 0.3 - 0.8 cm³/gN₂ Adsorption-Desorption Isotherms
Morphology Varies (e.g., rod-like, block-like, needle-like crystals)Scanning Electron Microscopy (SEM)

Application Protocol: Drug Loading and In Vitro Release Study

This protocol outlines a general procedure for encapsulating a model drug, such as Doxorubicin (DOX), into the synthesized MOF and studying its release profile.

Protocol 3: Doxorubicin Loading and Release

  • Materials:

    • Synthesized and activated MOF

    • Doxorubicin hydrochloride (DOX)

    • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

    • Deionized water

  • Drug Loading:

    • Disperse 50 mg of the activated MOF in 10 mL of a 2 mg/mL DOX solution in deionized water.

    • Stir the suspension at room temperature in the dark for 24 hours to reach equilibrium.

    • Centrifuge the mixture to separate the DOX-loaded MOF (DOX@MOF).

    • Wash the DOX@MOF with deionized water to remove any surface-adsorbed drug.

    • Dry the DOX@MOF under vacuum.

    • Determine the amount of encapsulated DOX by measuring the concentration of the supernatant using UV-Vis spectroscopy. The loading efficiency can be calculated as: (Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX * 100%.

  • In Vitro Drug Release:

    • Disperse 10 mg of the DOX@MOF in 10 mL of PBS (at both pH 7.4 and pH 5.5) in separate dialysis bags.

    • Place the dialysis bags in 40 mL of the corresponding PBS solution and maintain at 37°C with gentle stirring.

    • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

    • Measure the concentration of DOX in the withdrawn aliquots using UV-Vis spectroscopy.

    • Plot the cumulative drug release percentage as a function of time.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_sol Dissolve Triazole-Benzoic Acid Ligand in DMF Mix Combine Solutions in Teflon-Lined Autoclave L_sol->Mix M_sol Dissolve Metal Salt (e.g., Zn(NO₃)₂) in DMF/EtOH M_sol->Mix React Solvothermal Reaction (e.g., 120°C, 48h) Mix->React Cool Cool to Room Temperature React->Cool Filter Filter and Collect Crystals Cool->Filter Wash Wash with DMF and EtOH Filter->Wash Dry Dry Under Vacuum Wash->Dry Characterize Characterization (PXRD, TGA, SEM) Dry->Characterize

Caption: Generalized workflow for the solvothermal synthesis of a MOF.

Drug_Delivery_Pathway cluster_loading Drug Encapsulation cluster_release pH-Triggered Drug Release MOF Activated MOF Load Stirring and Incubation MOF->Load Drug Drug Solution (e.g., Doxorubicin) Drug->Load DOX_MOF Drug-Loaded MOF (DOX@MOF) Load->DOX_MOF DOX_MOF_Systemic DOX@MOF in Bloodstream (pH 7.4) DOX_MOF->DOX_MOF_Systemic DOX_MOF_Tumor DOX@MOF in Tumor Microenvironment (pH < 6.5) DOX_MOF_Systemic->DOX_MOF_Tumor EPR Effect Release_Systemic Minimal Drug Release DOX_MOF_Systemic->Release_Systemic Release_Tumor Enhanced Drug Release DOX_MOF_Tumor->Release_Tumor Cell_Death Cancer Cell Apoptosis Release_Tumor->Cell_Death

Caption: Conceptual pathway for MOF-based targeted drug delivery.

References

Application Notes and Protocols: Anticancer Activity of Triazole-Containing Benzoic Acid Derivatives against MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anticancer activities of various triazole-containing benzoic acid derivatives against the human breast adenocarcinoma cell line, MCF-7. Due to a lack of specific research on 3-(1H-1,2,4-triazol-5-yl)benzoic acid derivatives, this document focuses on closely related and structurally similar compounds, providing valuable insights into their potential as anticancer agents. The information presented is collated from multiple studies and includes quantitative data on cytotoxic activity, detailed experimental protocols, and visualizations of experimental workflows and potential signaling pathways.

Data Presentation

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various triazole-benzoic acid derivatives and other related triazole compounds against the MCF-7 cell line. The data is compiled from several research articles to provide a comparative overview.

Table 1: Cytotoxic Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids and Related Derivatives against MCF-7 Cells

Compound/DerivativeIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Hybrid 218.7Doxorubicin19.7[1][2][3][4]
Hybrid 520.1Doxorubicin19.7[1][3][4]
Hybrid 1221.2Doxorubicin19.7[1]
Hybrid 1415.6Doxorubicin19.7[1][2][3][4]
Hybrid 1523.9Doxorubicin19.7[1][3][4]
Hybrid 1719.9Doxorubicin19.7[1]

Table 2: Cytotoxic Activity of Various Triazole Derivatives against MCF-7 Cells

Compound ClassSpecific Compound(s)IC50 (µM)Citation
Coumarin-Triazole HybridsLaSOM 180, 185, 186, 1902.66 - 10.08[5]
N-phenyl-1,2,4-triazole compounds6a-c1.29 - 4.30[6]
1,2,4-triazole analogues5a-c4.18 - 5.42[6]
[7][8][9]triazolo[1,5-c]quinazolines3.200.52[10]
3-(1H-tetrazol-5-yl)-β-carbolines1a4.40[11]
1,2,3-Triazole-Amino Acid Conjugates6 and 7>30% inhibition at <10 µM[12]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these studies.

Cell Culture and Maintenance

MCF-7 human breast adenocarcinoma cells are cultured in Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

Protocol:

  • Seed MCF-7 cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Seed MCF-7 cells and treat with the test compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software. A study on novel triazole linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives indicated a G2/M cell cycle arrest in MCF-7 cells.[13]

Visualizations

The following diagrams, created using the DOT language, illustrate the general experimental workflow and a potential signaling pathway for the anticancer activity of triazole derivatives.

G Experimental Workflow for Anticancer Activity Screening cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis A MCF-7 Cell Line B Culture in RPMI-1640 A->B C Incubation at 37°C, 5% CO2 B->C D Seeding in Plates C->D E Addition of Triazole Derivatives D->E F Incubation (24-72h) E->F G MTT Assay for Viability F->G H Flow Cytometry for Apoptosis F->H I Flow Cytometry for Cell Cycle F->I J Calculate IC50 Values G->J K Quantify Apoptotic Cells H->K L Determine Cell Cycle Distribution I->L

Caption: General experimental workflow for evaluating the anticancer activity of triazole derivatives.

G Proposed Apoptotic Signaling Pathway compound Triazole Derivative ros Increased ROS Production compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax (pro-apoptotic) mito->bax bcl2 Bcl-2 (anti-apoptotic) mito->bcl2 cas9 Caspase-9 Activation bax->cas9 bcl2->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A proposed signaling pathway for apoptosis induction by triazole derivatives in MCF-7 cells.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 1,2,4-Triazole Benzoic Acid Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for assessing the in vitro cytotoxicity of 1,2,4-triazole benzoic acid hybrids, a class of compounds with potential anticancer properties. The following information is intended for researchers, scientists, and drug development professionals.

Introduction

1,2,4-triazole benzoic acid hybrids have emerged as a promising scaffold in the design of novel anticancer agents.[1][2][3] In vitro cytotoxicity assays are fundamental in the preliminary screening and characterization of these compounds, providing essential data on their potency and selectivity against various cancer cell lines. This document outlines the protocols for three commonly employed cytotoxicity assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH) assays. Furthermore, it presents a summary of cytotoxicity data for a series of 1,2,4-triazole benzoic acid hybrids and visual representations of the experimental workflow and a relevant signaling pathway.

Data Presentation

A study on a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (compounds 1–17) evaluated their in vitro cytotoxic activities against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colorectal carcinoma) cancer cell lines.[1][2][3] Doxorubicin was used as a reference drug. The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1][2]

CompoundMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
1 >50>50
2 18.725.7
3 39.841.8
4 35.239.4
5 19.528.1
6 41.3>50
7 33.738.6
8 45.1>50
9 37.942.3
10 40.145.8
11 36.440.9
12 20.329.7
13 21.530.4
14 15.623.9
15 17.826.5
16 38.243.1
17 22.431.6
Doxorubicin 19.722.6

Data sourced from studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[1][2]

Notably, compounds 2, 5, 14, and 15 demonstrated potent cytotoxic activities against both cell lines, with IC₅₀ values comparable to or better than the reference drug, doxorubicin.[1][2][3] Further investigation revealed that compounds 2 and 14 induced apoptosis in MCF-7 cells, suggesting this as a potential mechanism for their cytotoxic effects.[3][4] These potent compounds also exhibited weaker cytotoxic effects on normal RPE-1 cells compared to doxorubicin, indicating a degree of selectivity.[1][2][3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which is then solubilized and quantified.[6]

Materials:

  • 96-well plates

  • 1,2,4-triazole benzoic acid hybrid compounds

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole benzoic acid hybrids in culture medium. Add the desired concentrations of the compounds to the wells and incubate for 24-72 hours.[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well.[6][7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[9] The amount of bound dye is proportional to the total cellular protein mass.[10]

Materials:

  • 96-well plates

  • 1,2,4-triazole benzoic acid hybrid compounds

  • Adherent cancer cell lines

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 25-50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[10][11]

  • Washing: Wash the plates five times with 1% acetic acid to remove unbound dye.[12]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12]

  • Washing: After staining, quickly wash the plates five times with 1% acetic acid to remove unbound dye.[12]

  • Dye Solubilization: Air-dry the plates. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm using a microplate reader.[9][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[13] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[14]

Materials:

  • 96-well plates

  • 1,2,4-triazole benzoic acid hybrid compounds

  • Cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).[15]

  • Supernatant Collection: After incubation, centrifuge the plate at 1000 RPM for 5 minutes.[15] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[14][15]

  • LDH Reaction: Add 50-100 µL of the LDH reaction mixture to each well containing the supernatant.[13][15]

  • Incubation: Incubate the plate at room temperature for 20-60 minutes, protected from light.[13][15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the spontaneous and maximum LDH release controls.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assays

Cytotoxicity_Assay_Workflow cluster_setup 1. Experiment Setup cluster_assays 2. Cytotoxicity Assays cluster_mtt MTT Assay cluster_srb SRB Assay cluster_ldh LDH Assay cluster_analysis 3. Data Analysis start Seed Cells in 96-well Plate incubation1 Overnight Incubation (37°C, 5% CO₂) start->incubation1 treatment Add 1,2,4-Triazole Benzoic Acid Hybrids incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 mtt_add Add MTT Reagent incubation2->mtt_add srb_fix Fix with TCA incubation2->srb_fix ldh_supernatant Collect Supernatant incubation2->ldh_supernatant mtt_incubate Incubate 2-4 hours mtt_add->mtt_incubate mtt_solubilize Add Solubilization Solution mtt_incubate->mtt_solubilize read Measure Absorbance (Microplate Reader) mtt_solubilize->read srb_stain Stain with SRB srb_fix->srb_stain srb_solubilize Add Tris Base srb_stain->srb_solubilize srb_solubilize->read ldh_reaction Add LDH Reaction Mix ldh_supernatant->ldh_reaction ldh_stop Add Stop Solution ldh_reaction->ldh_stop ldh_stop->read calculate Calculate % Viability/ % Cytotoxicity read->calculate end Determine IC₅₀ Values calculate->end

Caption: Workflow for MTT, SRB, and LDH cytotoxicity assays.

Apoptosis Signaling Pathway

Some 1,2,4-triazole benzoic acid hybrids have been shown to induce apoptosis.[4] The following diagram illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 (Initiator) death_receptor->caspase8 bcl2_family Bcl-2 Family (Bax/Bak activation) caspase8->bcl2_family activates Bid (crosstalk) caspase3 Caspase-3 (Executioner) caspase8->caspase3 activates dna_damage DNA Damage/ Cellular Stress dna_damage->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of apoptosis signaling pathways.

References

Application Notes and Protocols: Investigating Apoptosis Induction by 3-(1H-1,2,4-triazol-5-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the pro-apoptotic effects of novel 3-(1H-1,2,4-triazol-5-yl)benzoic acid derivatives on cancer cells. The protocols detailed below are essential for screening potential therapeutic candidates and elucidating their mechanisms of action.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel and effective therapeutic agents. One promising strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. The 1,2,4-triazole nucleus is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This document focuses on this compound derivatives, a class of compounds that has demonstrated potential in inducing apoptosis in various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity and Apoptosis Induction

The following tables summarize the quantitative data on the cytotoxic and pro-apoptotic effects of representative this compound derivatives on different cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of 1,2,4-Triazole Benzoic Acid Hybrids

CompoundMCF-7 (µM)HCT-116 (µM)
Derivative 2 15.6 - 23.923.9 - 41.8
Derivative 5 15.6 - 23.923.9 - 41.8
Derivative 14 15.6 - 23.923.9 - 41.8
Derivative 15 15.6 - 23.923.9 - 41.8
Doxorubicin (Ref.) 19.722.6

IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Data is presented as a range from published studies.[1][2][3]

Table 2: Apoptosis Induction in MCF-7 Cells by 1,2,4-Triazole Benzoic Acid Hybrids

TreatmentEarly Apoptosis (%)Late Apoptosis (%)
Control 1.84 ± 0.632.94 ± 0.5
Compound 2 17.82 ± 1.3024.91 ± 1.98
Compound 14 29.11 ± 1.4445.47 ± 2.10

Data is presented as the mean percentage of apoptotic cells ± standard deviation.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Analysis of Apoptotic Proteins: Western Blotting

Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.[7][8][9][10]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

Caspase Activity Assay

This colorimetric assay measures the activity of specific caspases, such as caspase-3 and caspase-9.[5][6][11][12][13]

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • 2X Reaction Buffer

  • Caspase-3 substrate (DEVD-pNA) or Caspase-9 substrate (LEHD-pNA)

  • 96-well plate

  • Microplate reader

Protocol:

  • Lyse the cells and collect the supernatant containing the cytosolic extract.

  • Add 50 µL of cell lysate to a 96-well plate.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Add 5 µL of the respective caspase substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The fold-increase in caspase activity can be determined by comparing the results from the treated samples with the untreated control.

Visualizations

The following diagrams illustrate the proposed signaling pathway and experimental workflows.

Apoptosis_Signaling_Pathway Compound 3-(1H-1,2,4-triazol-5-yl)benzoic acid derivative Cell Cancer Cell Compound->Cell Treatment Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Cell->Bcl2 Cell->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Benzoic Acid Derivatives cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Annexin V/PI Staining (Apoptosis Detection) treatment->flow western Western Blotting (Protein Expression) treatment->western caspase Caspase Activity Assay treatment->caspase data Data Analysis mtt->data flow->data western->data caspase->data end End data->end

Caption: General experimental workflow.

References

Application Notes and Protocols for Antioxidant Screening of 4-(1H-triazol-1-yl)benzoic Acid Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antioxidant screening of 4-(1H-triazol-1-yl)benzoic acid hybrids utilizing the widely accepted DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The protocols detailed herein are intended to ensure reproducible and accurate assessment of the radical scavenging capabilities of these compounds, which is a crucial step in the identification of potential therapeutic agents for conditions associated with oxidative stress.

Introduction

Triazole derivatives, particularly those incorporating a benzoic acid moiety, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The 4-(1H-triazol-1-yl)benzoic acid scaffold serves as a versatile template for the development of novel antioxidant agents. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.[1] The DPPH and ABTS assays are two of the most common and reliable methods for evaluating the in vitro antioxidant capacity of chemical compounds.[2]

The DPPH assay is based on the reduction of the stable DPPH free radical, which is purple, to the yellow-colored non-radical form, DPPH-H, by an antioxidant.[3] The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the radical scavenging activity of the compound.[1][2] The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color that is monitored at around 734 nm.[2][4]

Data Presentation

The antioxidant activities of a series of synthesized 4-(1H-triazol-1-yl)benzoic acid hybrids are summarized below. The data is presented as the percentage of radical scavenging activity at a specific concentration and the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.[2]

Table 1: DPPH Radical Scavenging Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids

CompoundConcentration (µg/mL)% Scavenging Activity (Mean ± SD)IC50 (µg/mL)
1 10089.95 ± 0.3455.59
2 100-> 100
3 10029.98 ± 0.13> 100
BHA (Standard) 10095.02 ± 0.74-
Data sourced from a study on 4-(1H-triazol-1-yl)benzoic acid hybrids.[5][6]

Table 2: ABTS Radical Scavenging Activity of 4-(1H-triazol-1-yl)benzoic Acid Hybrids

CompoundConcentration (µg/mL)% Scavenging Activity (Mean ± SD)
1 10088.59 ± 0.13
2 10062.00 ± 0.24
3 100-
BHA (Standard) 10096.18 ± 0.33
Data sourced from a study on 4-(1H-triazol-1-yl)benzoic acid hybrids.[5][6]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol outlines the procedure for determining the antioxidant activity of 4-(1H-triazol-1-yl)benzoic acid hybrids using the DPPH assay.

Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (4-(1H-triazol-1-yl)benzoic acid hybrids)

  • Positive control (e.g., Ascorbic acid, Butylated hydroxyanisole (BHA), or Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark to prevent degradation.[7]

  • Preparation of Test Samples: Prepare a stock solution of the test compounds and the positive control in a suitable solvent (e.g., methanol or DMSO) at a known concentration. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Procedure:

    • To a 96-well microplate, add a specific volume of the test sample or standard at different concentrations.

    • Add the DPPH working solution to each well.

    • For the blank, use the solvent without the test compound.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified period (typically 30 minutes).[7]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[3]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).

    • A_sample is the absorbance of the sample (DPPH solution with the test compound or standard).

  • Determination of IC50: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.

ABTS Radical Scavenging Assay Protocol

This protocol describes the steps to assess the antioxidant capacity of 4-(1H-triazol-1-yl)benzoic acid hybrids using the ABTS assay.

Materials and Reagents:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (4-(1H-triazol-1-yl)benzoic acid hybrids)

  • Positive control (e.g., Ascorbic acid, BHA, or Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[8]

    • On the day of the assay, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Preparation of Test Samples: Prepare a stock solution of the test compounds and the positive control in a suitable solvent at a known concentration. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • Add a small volume of the test sample or standard at different concentrations to a 96-well microplate.

    • Add the diluted ABTS•+ solution to each well.

    • For the blank, use the solvent without the test compound.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the microplate in the dark at room temperature for a specific period (e.g., 6-30 minutes).[8]

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[1]

  • Calculation of Scavenging Activity: The percentage of ABTS radical scavenging activity is calculated using the following formula:[9]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the sample).

    • A_sample is the absorbance of the sample (ABTS•+ solution with the test compound or standard).

  • Determination of IC50: Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value.

Visualizations

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound & Standard Preparation Reaction_Setup Reaction Mixture Setup (Compound + Radical) Compound_Prep->Reaction_Setup DPPH_Prep DPPH Radical Solution Preparation DPPH_Prep->Reaction_Setup DPPH Assay ABTS_Prep ABTS Radical Solution Generation ABTS_Prep->Reaction_Setup ABTS Assay Incubation Incubation (Dark, Room Temp) Reaction_Setup->Incubation Absorbance_Measurement Spectrophotometric Absorbance Reading Incubation->Absorbance_Measurement Calculation % Inhibition Calculation Absorbance_Measurement->Calculation IC50 IC50 Value Determination Calculation->IC50

Caption: Experimental workflow for DPPH and ABTS antioxidant assays.

Antioxidant_Mechanism cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH DPPH• (Purple Radical) DPPH_H DPPH-H (Yellow Non-radical) DPPH->DPPH_H Reduction Antioxidant_DPPH Antioxidant (Ar-OH) Antioxidant_DPPH->DPPH H• donation ABTS ABTS•+ (Blue-Green Radical) ABTS_reduced ABTS (Colorless) ABTS->ABTS_reduced Reduction Antioxidant_ABTS Antioxidant Antioxidant_ABTS->ABTS e- transfer

Caption: General mechanism of radical scavenging in DPPH and ABTS assays.

References

Application of 3-(1H-1,2,4-triazol-5-yl)benzoic Acid in Developing Enzyme Inhibitors: A General Overview and Methodological Approach

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches did not yield specific data on the application of 3-(1H-1,2,4-triazol-5-yl)benzoic acid as an enzyme inhibitor. The following application notes and protocols are based on the broader class of 1,2,4-triazole-benzoic acid derivatives and are intended to provide a foundational framework for research in this area. The protocols are generalized and should be adapted and optimized for specific experimental contexts.

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. When coupled with a benzoic acid moiety, the resulting structures present opportunities for developing targeted enzyme inhibitors. The triazole ring can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, while the benzoic acid group can act as a key pharmacophore, mimicking natural substrates or interacting with catalytic residues within an enzyme's active site.

This document provides a general overview of the synthetic strategies and biological evaluation methods that can be applied to investigate the enzyme inhibitory potential of this compound and its derivatives.

Data Presentation

As no quantitative data for the enzyme inhibitory activity of this compound was found, the following table summarizes the reported anticancer activity of a closely related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its hybrids. This data is presented to illustrate the potential of the triazole-benzoic acid scaffold.

Table 1: In Vitro Cytotoxic Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [1][2][3]

Compound IDCell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)
Hybrid 2MCF-718.7Doxorubicin19.7
Hybrid 2HCT-11625.7Doxorubicin22.6
Hybrid 5MCF-715.6Doxorubicin19.7
Hybrid 14MCF-723.9Doxorubicin19.7
Hybrid 15HCT-11623.9Doxorubicin22.6

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of triazole-benzoic acid derivatives.

Protocol 1: General Synthesis of a 1,2,4-Triazole Benzoic Acid Derivative

This protocol is a generalized procedure based on the synthesis of related compounds.[1]

Objective: To synthesize a 1,2,4-triazole benzoic acid derivative.

Materials:

  • Substituted aminobenzoic acid

  • A suitable cyclizing agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC), formamide, etc.)

  • Hydrazine hydrate

  • Appropriate solvents (e.g., ethanol, dimethylformamide (DMF))

  • Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, ethyl acetate, silica gel for column chromatography)

Procedure:

  • Amide Formation: React the substituted aminobenzoic acid with a suitable acylating agent in an appropriate solvent.

  • Hydrazide Formation: Treat the resulting ester or amide with hydrazine hydrate in a suitable solvent, typically under reflux, to form the corresponding hydrazide.

  • Triazole Ring Formation: Cyclize the hydrazide using a suitable one-carbon source (e.g., formic acid, formamide, or carbon disulfide followed by alkylation and cyclization). The reaction conditions will vary depending on the chosen cyclizing agent. For example, heating the hydrazide with an excess of formamide can yield the 1,2,4-triazole.

  • Workup and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture and pour it into ice-cold water. Adjust the pH to precipitate the product. Filter the solid, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate a general workflow for the synthesis and evaluation of 1,2,4-triazole-benzoic acid derivatives as potential enzyme inhibitors.

G cluster_synthesis Synthesis Workflow cluster_screening Biological Evaluation Workflow start Starting Materials (e.g., Substituted Benzoic Acid) step1 Chemical Synthesis of This compound and Derivatives start->step1 step2 Purification and Characterization (NMR, MS, HPLC) step1->step2 product Pure Compound Library step2->product screen_start Pure Compound Library product->screen_start step3 Primary Screening (e.g., In Vitro Enzyme Assay or Cell-Based Viability Assay) screen_start->step3 step4 Hit Identification (Compounds with Significant Activity) step3->step4 step5 Secondary Screening (Dose-Response, IC50 Determination) step4->step5 step6 Lead Optimization step5->step6

Caption: General workflow for the synthesis and biological screening of 1,2,4-triazole-benzoic acid derivatives.

G cluster_pathway Hypothetical Signaling Pathway Inhibition inhibitor This compound (or derivative) enzyme Target Enzyme (e.g., Kinase, Protease) inhibitor->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Signaling (e.g., Proliferation, Survival) product->downstream apoptosis Apoptosis downstream->apoptosis Inhibition of

Caption: Hypothetical mechanism of action for a 1,2,4-triazole-benzoic acid derivative as an enzyme inhibitor.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid moiety is a common functional group in a vast number of pharmacologically active agents, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. Its acidity and ability to form strong hydrogen bonds and electrostatic interactions often make it a critical component of a drug's pharmacophore, anchoring the molecule to its biological target. However, the presence of a carboxylic acid can also confer undesirable physicochemical properties, such as poor metabolic stability, limited membrane permeability, and potential for the formation of reactive metabolites, which can lead to toxicity.[1]

To address these limitations while preserving or enhancing biological activity, medicinal chemists employ a strategy of derivatization. This involves chemically modifying the carboxylic acid group to generate a library of related compounds, or analogs. The systematic evaluation of these analogs for their biological activity and properties constitutes a structure-activity relationship (SAR) study. A comprehensive SAR study provides invaluable insights into the molecular interactions between a drug and its target, guiding the rational design of more potent, selective, and safer drug candidates.

This document provides detailed application notes on common derivatization strategies for the carboxylic acid group, including the formation of amides and esters, and the use of bioisosteric replacements. It also includes step-by-step experimental protocols for key synthetic transformations and presents quantitative SAR data to illustrate the impact of these modifications.

Derivatization Strategies for SAR Studies

The primary goal of derivatizing a carboxylic acid in a lead compound is to probe the chemical space around this functional group. Key questions that SAR studies aim to answer include:

  • Is the acidic proton essential for activity?

  • What is the optimal size and shape of the group at this position?

  • Can we improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) by masking the carboxylic acid?

  • Can we enhance target selectivity by introducing new interactions?

Common derivatization strategies include:

  • Amide and Ester Formation: Converting the carboxylic acid to an amide or ester is a fundamental step in many SAR campaigns. This modification removes the acidic proton and introduces a variety of substituents (R' in -CONHR' or -COOR'), allowing for the exploration of steric and electronic effects. These derivatives can also act as prodrugs, which are inactive compounds that are metabolized in the body to release the active carboxylic acid-containing drug.

  • Bioisosteric Replacement: Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing a carboxylic acid with a bioisostere can be a highly effective strategy to improve a molecule's drug-like properties while maintaining its biological activity.[1] Common bioisosteres for carboxylic acids include:

    • Tetrazoles: These five-membered heterocyclic rings are one of the most widely used carboxylic acid bioisosteres. They have a similar pKa to carboxylic acids (around 4.5-4.9) and can participate in similar hydrogen bonding interactions.[1]

    • N-Acylsulfonamides: This functional group also mimics the acidity of carboxylic acids and can form multiple hydrogen bonds, which can lead to a significant increase in potency.[1]

    • Hydroxamic Acids: These are moderately acidic and are strong metal-chelating agents. They have been successfully used as carboxylic acid bioisosteres in various drug design programs.

    • Other Heterocycles: A variety of other acidic heterocycles, such as 5-oxo-1,2,4-oxadiazoles, can also serve as effective bioisosteres.[1]

Data Presentation: Structure-Activity Relationship of STAT3 Inhibitors

The following table summarizes the structure-activity relationship of a series of carboxylic acid-based small molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). The data illustrates how modifications to the linker and the carboxylic acid moiety impact the inhibitory activity (IC50) against STAT3 DNA-binding.

CompoundLinker Modification (X)R GroupIC50 (µM)
Parent (BP-1-102) CH₂OH6.8
1a CH(CH₃) (R)OH3.0
1e CH(CH₃) (S)OH5.0
1c CH(CH₃) (R)H9.3
1f CH(CH₃) (S)H10.0
1d CH(CH₃) (R)NHOH5.3
1g CH(CH₃) (S)NHOH6.8
5d Proline (R)OH2.4
5c Proline (S)OH7.2
2v CH(CH₃) (R)H (with F)1.80

Data extracted from "Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors".[2]

Experimental Protocols

The following are detailed protocols for the synthesis of common carboxylic acid derivatives used in SAR studies.

Protocol 1: Amide Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt)

This protocol describes a general procedure for the coupling of a carboxylic acid with an amine using EDC as the coupling agent and HOBt as an additive to suppress racemization and improve efficiency.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Fischer Esterification

This protocol describes the acid-catalyzed esterification of a carboxylic acid with an alcohol.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Alcohol (can be used as solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount)

  • Anhydrous Diethyl Ether or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the ester by distillation or flash column chromatography.

Protocol 3: Synthesis of 5-Substituted-1H-tetrazoles from Nitriles

This protocol describes a common method for the synthesis of tetrazoles, a carboxylic acid bioisostere, from the corresponding nitrile. The carboxylic acid starting material would first need to be converted to the nitrile, for example, via the primary amide followed by dehydration.

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • Triethylamine hydrochloride or Ammonium chloride (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

  • To a round-bottom flask, add the nitrile (1.0 equiv), sodium azide (1.5 equiv), and triethylamine hydrochloride (1.5 equiv).

  • Add anhydrous DMF and heat the reaction mixture to 100-120 °C.

  • Stir the reaction for 12-24 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude tetrazole by recrystallization or flash column chromatography.

Visualizations

SAR_Workflow Lead Lead Compound (with Carboxylic Acid) Derivatization Derivatization of Carboxylic Acid Lead->Derivatization Amides Amides Derivatization->Amides Esters Esters Derivatization->Esters Bioisosteres Bioisosteres Derivatization->Bioisosteres Screening Biological Screening (in vitro assays) Amides->Screening Esters->Screening Bioisosteres->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis SAR_Analysis->Derivatization Iterative Design Optimized Optimized Lead SAR_Analysis->Optimized

Caption: Workflow for a structure-activity relationship (SAR) study.

Bioisosteres Carboxylic_Acid Carboxylic Acid R-COOH Bioisostere_Node Bioisosteric Replacements Carboxylic_Acid->Bioisostere_Node Tetrazole Tetrazole pKa ~ 4.5-4.9 Bioisostere_Node->Tetrazole Acylsulfonamide N-Acylsulfonamide pKa ~ 3.5-4.5 Bioisostere_Node->Acylsulfonamide Hydroxamic_Acid Hydroxamic Acid pKa ~ 8-9 Bioisostere_Node->Hydroxamic_Acid Other Other Heterocycles Bioisostere_Node->Other

Caption: Common bioisosteric replacements for the carboxylic acid group.

STAT3_Signaling cluster_0 Cytoplasm cluster_1 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive Inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active Active (dimerized) STAT3 STAT3_inactive->STAT3_active dimerizes Nucleus Nucleus STAT3_active->Nucleus translocates to Gene_Expression Gene Expression STAT3_active->Gene_Expression regulates Inhibitor Carboxylic Acid-based STAT3 Inhibitor Inhibitor->STAT3_active inhibits DNA binding

Caption: Simplified STAT3 signaling pathway and the site of action for inhibitors.

References

RP-HPLC method for purity analysis of synthesized 3-(1H-1,2,4-triazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An RP-HPLC method is a precise and reliable technique for determining the purity of synthesized active pharmaceutical ingredients.[1] For the compound 3-(1H-1,2,4-triazol-5-yl)benzoic acid, which contains both a polar triazole ring and a less polar benzoic acid moiety, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal analytical approach.[2][3] This method separates the target compound from potential impurities based on differential partitioning between a polar mobile phase and a non-polar stationary phase, typically C18.[4]

The presence of aromatic rings in the molecule allows for sensitive ultraviolet (UV) detection.[5] The development of a robust RP-HPLC method involves the careful selection of the column, mobile phase composition, and detection wavelength to achieve optimal separation and quantification of the main compound and any related impurities.[6][7] The use of an acidic modifier in the mobile phase, such as formic or trifluoroacetic acid, is often employed to ensure sharp peak shapes for acidic analytes like benzoic acid derivatives by suppressing ionization.[8][9]

This document provides a detailed protocol for the purity analysis of this compound using RP-HPLC, intended for researchers in pharmaceutical development and quality control.

Principle of the Method

This method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of water and an organic solvent (acetonitrile). The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[4] Components of the sample are introduced into the HPLC system and travel through the column. The main compound, this compound, and its potential impurities will have different affinities for the stationary phase, causing them to elute at different times (retention times). The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.[10]

Materials and Instrumentation

  • Analyte: Synthesized this compound

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (LC-MS Grade)

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[6]

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or Nylon)

    • Chromatography data acquisition and processing software

Experimental Protocol

3.1. Preparation of Mobile Phase

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Protocol: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an inline degasser before use.[6]

3.2. Standard and Sample Preparation

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Sample Preparation (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the synthesized this compound into a 50 mL volumetric flask.

    • Add approximately 35 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11]

3.3. HPLC Operating Conditions The chromatographic conditions are summarized in the table below. A C18 column is recommended as it is commonly used for the separation of both triazole and benzoic acid derivatives.[2][12] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B
2-15 min: 10% to 90% B
15-18 min: 90% B
18-20 min: 90% to 10% B
20-25 min: 10% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Table 1: Optimized RP-HPLC Operating Conditions.

3.4. Data Analysis and Purity Calculation

  • Integrate all peaks in the chromatogram for the sample solution, excluding solvent front peaks.

  • Calculate the percentage area for each peak.

  • The purity of the synthesized compound is reported as the area percentage of the main peak.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram

RP_HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) prep_sample Prepare Sample Solution (0.5 mg/mL in Diluent) prep_mobile_phase->prep_sample prep_standard Prepare Standard Solution (0.1 mg/mL, Optional) prep_mobile_phase->prep_standard setup_hplc Set Up HPLC System (Gradient, Flow, Temp, λ=254nm) prep_sample->setup_hplc equilibrate Equilibrate Column (Initial Conditions, ~15 min) setup_hplc->equilibrate inject Inject Sample (10 µL) equilibrate->inject acquire_data Acquire Chromatogram Data (25 min Run Time) inject->acquire_data integrate_peaks Integrate All Peaks in Chromatogram acquire_data->integrate_peaks calculate_purity Calculate Area % for Each Peak integrate_peaks->calculate_purity generate_report Generate Purity Report calculate_purity->generate_report

Caption: Experimental workflow for the RP-HPLC purity analysis.

Data Presentation

The results from the HPLC analysis of a synthesized batch of this compound are presented below. The purity is determined to be 99.56% based on the relative peak area.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.4515200.11Impurity 1
28.92138950099.56Main Compound
311.2346500.33Impurity 2
Total 1395670 100.00
Table 2: Example Purity Data for a Synthesized Batch.

Conclusion

The described RP-HPLC method is simple, specific, and reliable for determining the purity of synthesized this compound. The method effectively separates the main compound from its potential impurities, making it suitable for routine quality control in a research and drug development setting. For regulatory purposes, the method would require full validation according to ICH guidelines, including assessments of linearity, precision, accuracy, specificity, and robustness.[13]

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(1H-1,2,4-triazol-5-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing the 1,2,4-triazole ring in this compound involve the cyclization of a carboxylic acid derivative with a hydrazine derivative. A common and effective approach starts from 3-cyanobenzoic acid or its corresponding methyl ester. This involves reaction with formylhydrazine or a similar reagent to form an intermediate that cyclizes to the desired triazole. Another potential route is the Pellizzari reaction, which involves the condensation of an amide with a hydrazide at high temperatures.

Q2: I am observing low yields in my reaction. What are the potential causes and how can I improve the yield?

A2: Low yields can stem from several factors. Incomplete reaction is a common issue; ensure your reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). The choice of solvent and base is also critical. An inappropriate solvent can hinder the solubility of reactants, while a suboptimal base may not efficiently facilitate the necessary deprotonation steps. High reaction temperatures can sometimes lead to decomposition of starting materials or products. It is advisable to perform small-scale experiments to screen different solvents, bases, and temperatures to find the optimal conditions for your specific setup.

Q3: My final product is difficult to purify. What are the likely impurities and how can they be removed?

A3: Common impurities can include unreacted starting materials, such as 3-cyanobenzoic acid or its ester, and side products from competing reactions. If starting from the methyl ester, incomplete hydrolysis will result in the presence of methyl 3-(1H-1,2,4-triazol-5-yl)benzoate. Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, is often effective for purification. Column chromatography can also be employed for more challenging separations. To minimize impurities, ensure the initial reaction goes to completion and that the hydrolysis step (if applicable) is thorough.

Q4: Can I use microwave irradiation to speed up the synthesis?

A4: Yes, microwave-assisted synthesis can be a viable option to significantly reduce reaction times and potentially improve yields for the formation of 1,2,4-triazoles. The high temperatures and pressures achieved in a microwave reactor can accelerate the cyclization step. However, optimization of reaction time and temperature is crucial to avoid decomposition.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive reagents- Incorrect reaction temperature- Inappropriate solvent or base- Check the purity and activity of starting materials.- Optimize the reaction temperature by running small-scale trials at various temperatures.- Screen different solvents (e.g., ethanol, DMF, n-butanol) and bases (e.g., potassium carbonate, sodium ethoxide).
Formation of Multiple Products - Side reactions due to high temperatures- Presence of impurities in starting materials- Lower the reaction temperature.- Purify starting materials before use.- Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Incomplete Hydrolysis of Ester - Insufficient reaction time for hydrolysis- Inadequate amount of base- Extend the hydrolysis reaction time and monitor by TLC.- Use a larger excess of the base (e.g., NaOH or KOH).
Product Precipitation During Reaction - Poor solubility of an intermediate or the final product in the chosen solvent- Use a higher boiling point solvent or a solvent mixture to improve solubility.- Increase the reaction volume.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate

This protocol describes the synthesis of the methyl ester intermediate from methyl 3-cyanobenzoate.

Materials:

  • Methyl 3-cyanobenzoate

  • Hydrazine hydrate

  • Formic acid

  • Ethanol

  • Sodium methoxide

Procedure:

  • Preparation of Formylhydrazine: In a round-bottom flask, cautiously add formic acid (1.1 equivalents) to a solution of hydrazine hydrate (1 equivalent) in ethanol at 0 °C. Stir the mixture for 1 hour at this temperature.

  • Reaction with Methyl 3-cyanobenzoate: To the freshly prepared formylhydrazine solution, add methyl 3-cyanobenzoate (1 equivalent) and a catalytic amount of sodium methoxide.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Hydrolysis to this compound

This protocol details the conversion of the methyl ester to the final carboxylic acid product.[1][2]

Materials:

  • Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Saponification: Dissolve the methyl ester in an aqueous solution of NaOH or KOH (2-3 equivalents).[1]

  • Heating: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.[1]

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify with 1M HCl until the pH is acidic (pH ~3-4). The product should precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the solid product under vacuum to obtain this compound.

Data Presentation

The following tables provide representative data for the optimization of reaction conditions, based on analogous syntheses of substituted 1,2,4-triazoles.

Table 1: Optimization of Reaction Conditions for Methyl 3-(1H-1,2,4-triazol-5-yl)benzoate Synthesis

Entry Solvent Base Temperature (°C) Time (h) Yield (%)
1EthanolNaOEt781265
2n-ButanolK₂CO₃110872
3DMFK₂CO₃120678
4TolueneNaH1101055

Table 2: Optimization of Hydrolysis Conditions

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaOHWater/Ethanol (1:1)80492
2KOHWater100295
3LiOHTHF/Water (3:1)60688

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Triazole Formation cluster_step2 Step 2: Hydrolysis A Mix Methyl 3-cyanobenzoate, Formylhydrazine, and Base B Reflux Reaction Mixture A->B C Solvent Removal B->C D Purification of Ester C->D E Dissolve Ester in Base D->E Intermediate Product F Reflux Reaction Mixture E->F G Acidification F->G H Filtration and Drying G->H I I H->I Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Low Yield or No Product CheckReagents Check Reagent Purity and Activity Start->CheckReagents OptimizeTemp Optimize Reaction Temperature Start->OptimizeTemp OptimizeSolventBase Optimize Solvent and Base Start->OptimizeSolventBase MonitorCompletion Ensure Reaction Goes to Completion (TLC) CheckReagents->MonitorCompletion OptimizeTemp->MonitorCompletion OptimizeSolventBase->MonitorCompletion Success Improved Yield MonitorCompletion->Success

Caption: Troubleshooting flowchart for low yield in the synthesis reaction.

References

Technical Support Center: Copper-Catalyzed N-Arylation of 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in the copper-catalyzed N-arylation of 1,2,4-triazole.

Troubleshooting Guide

This guide addresses specific issues encountered during the copper-catalyzed N-arylation of 1,2,4-triazole in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the N-arylation of 1,2,4-triazole can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient heating, incorrect stoichiometry, or a deactivated catalyst.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider increasing the reaction temperature; a sealed reaction vessel can help achieve higher temperatures safely. Ensure your catalyst is fresh and active.[1]

  • Purity of Starting Materials: Impurities, particularly water, in the starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are pure and dry.[1]

  • Atmosphere: Some copper-catalyzed reactions are sensitive to air and moisture.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[1]

  • Catalyst System: The choice of copper source, ligand, and base is crucial for optimal performance.

    • Solution: Experiment with different copper sources (e.g., Cu(I) vs. Cu(II) salts), ligands, and bases to find the optimal combination for your specific substrates.[1] For instance, the use of Cu₂O with a specific N-ligand and Cs₂CO₃ as the base has been shown to give excellent yields.[2][3] In some cases, a ligand-free system with CuCl and K₃PO₄ can also be effective.[4][5]

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Side reactions can compete with the desired N-arylation, reducing the yield of the target product.

Potential Side Reactions & Solutions:

  • Homocoupling of the Aryl Halide: This side reaction can occur, especially at higher temperatures.

    • Solution: Optimizing the reaction temperature and catalyst loading can help minimize this side product.

  • N-Arylation of the Ligand: The diamine ligands used in the reaction can sometimes undergo N-arylation themselves, consuming the aryl halide and reducing the catalyst's effectiveness.[6]

    • Solution: Using sterically hindered ligands can help prevent this side reaction.[6]

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, which is a common byproduct.[7]

    • Solution: Careful control of reaction conditions and the choice of ligand and base can help suppress this pathway.

Q3: My catalyst seems to be deactivating during the reaction. What causes this and how can I prevent it?

Catalyst deactivation is a common issue in copper-catalyzed reactions and can lead to incomplete conversion.

Potential Causes & Solutions:

  • Formation of Off-Cycle Copper(I) Species: An excess of the base can lead to the formation of inactive copper(I) complexes, which are off-cycle and do not participate in the desired catalytic reaction.[8]

    • Solution: Carefully controlling the stoichiometry of the base is crucial. Kinetic studies have shown a negative first-order dependence on the concentration of the base in some systems, indicating that excess base can be detrimental.[8]

  • Disproportionation: The active Cu(I) catalyst can sometimes disproportionate into inactive Cu(0) and Cu(II) species.

    • Solution: The choice of ligand is critical in stabilizing the active Cu(I) state and preventing deactivation.[9][10] Chelating diamine ligands are often effective in this regard.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the N-arylation of 1,2,4-triazole?

Both Cu(I) and Cu(II) sources can be effective. Commonly used copper sources include CuI, Cu₂O, and CuCl.[2][4][5][11] The choice often depends on the specific ligand and reaction conditions. For example, CuO nanoparticles have also been used as a recyclable catalyst for this reaction at room temperature under ligand-free conditions.[12]

Q2: How important is the choice of ligand?

The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and promoting the catalytic cycle. While some ligand-free systems have been developed, the use of a ligand often leads to higher yields and broader substrate scope.[4][5][13] N,N'-dimethylethylenediamine (DMEDA) and other diamine ligands have been shown to be effective.[11][14][15] The ligand can also influence the regioselectivity of the reaction when substituted triazoles are used.

Q3: Which base should I use?

A variety of inorganic and organic bases can be used. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed and have been shown to be effective.[2][5] The choice of base can depend on the solvent and the specific substrates being used. For instance, the poor solubility of the cesium salt of 1,2,4-triazole in acetonitrile can lead to incomplete conversion, making a solvent like DMF a better choice.[2]

Q4: What is the best solvent for this reaction?

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used.[2][16] The choice of solvent can significantly impact the reaction yield due to factors like the solubility of the reagents and intermediates.[2]

Q5: Can I use aryl bromides and chlorides instead of aryl iodides?

Aryl iodides are generally more reactive than aryl bromides and chlorides. However, successful N-arylation of 1,2,4-triazole with aryl bromides has been reported, often requiring slightly harsher reaction conditions or more active catalyst systems.[5][13] The use of aryl chlorides is more challenging and may require specialized ligands to prevent catalyst deactivation.[6]

Data Presentation

Table 1: Effect of Ligand on the N-Arylation of 1,2,4-Triazole with 4-Iodotoluene

EntryLigandSolventTemperature (°C)Time (h)Yield (%)
1N-Ligand-ACH₃CN10024Low
2N-Ligand-BCH₃CN10024Moderate
3N-Ligand-ADMF10024Moderate
4N-Ligand-BDMF1002455.5[2]

Reaction Conditions: 4-iodotoluene (1.5 equiv), 1,2,4-triazole (1.0 equiv), Cs₂CO₃ (2.0 equiv), Cu₂O (0.05 equiv), Ligand (0.2 equiv), under nitrogen atmosphere.[2]

Table 2: Optimization of Ligand-Free N-Arylation of 1,2,4-Triazole with Bromobenzene

EntryCopper Source (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1CuCl (20)K₂CO₃ (2.0)DMF13545
2CuCl (20)Cs₂CO₃ (2.0)DMF13568
3CuCl (20)K₃PO₄ (2.0)DMF13588[4][5]
4CuI (20)K₃PO₄ (2.0)DMF13575
5Cu₂O (20)K₃PO₄ (2.0)DMF13562

Reaction Conditions: Bromobenzene (3.0 equiv), 1,2,4-triazole (1.0 equiv) at 135 °C.[5]

Experimental Protocols

General Protocol for Copper-Catalyzed N-Arylation of 1,2,4-Triazole with an N-Ligand: [2]

A mixture of the aryl iodide (1.5 mmol), 1,2,4-triazole (1.0 mmol), cesium carbonate (2.0 mmol), copper(I) oxide (0.05 mmol), and the N-ligand (0.2 mmol) in dry DMF (5 mL) is stirred at 100 °C under a nitrogen atmosphere for 24 hours. The reaction mixture is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired N-aryl-1,2,4-triazole.

General Protocol for Ligand-Free Copper-Catalyzed N-Arylation of 1,2,4-Triazole: [5]

In a sealed tube, a mixture of the aryl bromide (3.0 equiv), 1,2,4-triazole (1.0 equiv), potassium phosphate (2.0 equiv), and copper(I) chloride (20 mol%) in DMF (750 µL) is heated to 135 °C. After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_conditions Reaction Conditions cluster_advanced Advanced Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Solvents Start->Check_Purity Impure? Inert_Atmosphere Ensure Inert Atmosphere (N2 or Ar) Check_Purity->Inert_Atmosphere Pure Monitor_Reaction Monitor Reaction Progress (TLC/LC-MS) Inert_Atmosphere->Monitor_Reaction Inert Optimize_Conditions Optimize Reaction Conditions Screen_Catalyst Screen Catalyst System Optimize_Conditions->Screen_Catalyst Sub-optimal Troubleshoot_Side_Reactions Investigate Side Reactions Screen_Catalyst->Troubleshoot_Side_Reactions Optimized Monitor_Reaction->Optimize_Conditions Incomplete Reaction Check_Catalyst_Deactivation Address Catalyst Deactivation Troubleshoot_Side_Reactions->Check_Catalyst_Deactivation Improved_Yield Improved Yield Check_Catalyst_Deactivation->Improved_Yield Catalytic_Cycle CuI_L Cu(I)-L Cu_Triazolate Cu(I)-Triazolate CuI_L->Cu_Triazolate Catalyst_Deactivation Inactive Cu Species CuI_L->Catalyst_Deactivation Deactivation Triazole_Anion Triazole Anion Triazole_Anion->Cu_Triazolate Base Base Base->Triazole_Anion Deprotonation Oxidative_Addition Cu(III) Intermediate Cu_Triazolate->Oxidative_Addition + Ar-X Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Oxidative_Addition->CuI_L Reductive Elimination Product N-Aryl-Triazole Oxidative_Addition->Product Reductive_Elimination Reductive Elimination

References

Troubleshooting low yield in Buchwald-Hartwig coupling for triazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Buchwald-Hartwig coupling reaction for triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this crucial C-N bond formation reaction.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or reaction failure in the Buchwald-Hartwig N-arylation of triazoles.

Question 1: Why is my Buchwald-Hartwig reaction for triazole synthesis resulting in a low or no yield?

Answer: Low yields in the N-arylation of triazoles can stem from several factors, often related to the inherent properties of the triazole nucleus and the sensitivity of the catalytic system. Key areas to investigate include:

  • Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is critical. Triazoles can be challenging substrates due to their potential to coordinate with and inhibit the palladium catalyst.[1] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction.[1][2]

  • Base Selection: The strength and type of base are crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can be incompatible with sensitive functional groups.[3][4] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable for delicate substrates, though they might necessitate higher reaction temperatures.[3]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reagents and intermediates. Common choices include toluene, dioxane, and THF.[3][4] Impurities or residual water in the solvent can deactivate the catalyst.

  • Reaction Temperature: The reaction may require elevated temperatures (typically 80-120 °C) to overcome the activation energy, especially with less reactive aryl chlorides or weaker bases.[5][6]

  • Atmosphere and Reagent Purity: The catalytic system is often sensitive to air and moisture.[3] Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen), and all reagents and solvents should be thoroughly dried and degassed. Impurities in the starting materials can also poison the catalyst.

Question 2: I am observing incomplete conversion of my starting materials. What should I try?

Answer: Incomplete conversion suggests a problem with reaction kinetics or catalyst deactivation. Consider the following adjustments:

  • Increase Catalyst Loading: While typical catalyst loadings are around 1-2 mol%, increasing it to 3-5 mol% can sometimes drive the reaction to completion, especially with challenging substrates.[7]

  • Optimize Ligand-to-Palladium Ratio: An excess of ligand relative to the palladium source can help stabilize the active catalytic species and prevent decomposition.

  • Screen Different Ligands: The electronic and steric properties of the ligand have a profound impact on the reaction's success. If one ligand is not effective, screening others from different classes (e.g., biarylphosphines like XPhos and SPhos, or NHC ligands like IPr) is a standard optimization step.[8]

  • Elevate the Reaction Temperature: Increasing the temperature can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[8]

  • Change the Base: A stronger base might be necessary to facilitate the deprotonation of the triazole, which is a crucial step for its entry into the catalytic cycle. However, be mindful of substrate compatibility.[9]

Question 3: My reaction is producing significant byproducts. What are the likely side reactions and how can I minimize them?

Answer: Common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide and homocoupling of the aryl halide (e.g., to form bithiophene).[7] To mitigate these:

  • Ensure an Inert Atmosphere: Oxygen can promote side reactions, including the homocoupling of the aryl halide. Rigorous exclusion of air is essential.

  • Purify Starting Materials: Impurities can lead to undesired side reactions. Ensure the purity of both the triazole and the aryl halide.

  • Optimize Reaction Time and Temperature: Prolonged reaction times at high temperatures can lead to catalyst decomposition and the formation of byproducts. Monitor the reaction progress (e.g., by TLC or GC/MS) to determine the optimal reaction time.

  • Ligand Selection: The ligand can influence the relative rates of the desired C-N bond formation versus side reactions. Bulky ligands often suppress side reactions by sterically hindering undesired pathways.[10]

Frequently Asked Questions (FAQs)

Q1: Which palladium precursor is best for the N-arylation of triazoles?

A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-catalysts are often preferred for their reliability in generating the active Pd(0) species.[4] For couplings involving triazoles, palladium complexes with bulky NHC ligands, such as [(THP-Dipp)Pd(cinn)Cl], have shown high activity.[6][11]

Q2: What is the best base to use for the Buchwald-Hartwig coupling of a triazole with an aryl halide?

A2: The choice of base is highly dependent on the substrate. For robust substrates, strong, non-nucleophilic bases like NaOtBu or LHMDS are effective.[4] For substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are recommended, although this may require higher temperatures.[3]

Q3: Can I use aryl chlorides for the N-arylation of triazoles?

A3: Aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig couplings due to the stronger C-Cl bond.[12] However, the use of specialized, bulky, electron-rich ligands can facilitate the coupling of aryl chlorides.[13]

Q4: My triazole is poorly soluble in the reaction solvent. What can I do?

A4: Poor solubility is a common reason for low yields.[4] You can try screening different solvents or using a co-solvent system. For instance, a mixture of toluene and dioxane might improve solubility. Sonication at the beginning of the reaction can also help to dissolve the starting materials.

Q5: I am observing N1 vs. N2 arylation, leading to a mixture of regioisomers. How can I improve selectivity?

A5: Regioselectivity in the N-arylation of unsymmetrical triazoles can be a significant challenge. The choice of ligand and reaction conditions can influence the regiochemical outcome. Sterically demanding ligands can favor arylation at the less hindered nitrogen atom. A systematic screening of ligands and solvents is often necessary to optimize for the desired regioisomer.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effect of different reaction components on the yield of the Buchwald-Hartwig coupling for triazole synthesis, based on literature data.

Table 1: Comparison of Ligands for the N-Arylation of 5-Amino-1,2,3-triazole with 4-Bromotoluene

LigandPalladium SourceBaseSolventTemperature (°C)Time (h)Yield (%)
(THP-Dipp)NHC [(THP-Dipp)Pd(cinn)Cl]t-BuONa1,4-Dioxane1202495
XPhos Pd₂(dba)₃t-BuONa1,4-Dioxane1202475
SPhos Pd₂(dba)₃t-BuONa1,4-Dioxane1202468
dppf Pd₂(dba)₃t-BuONa1,4-Dioxane12024<10

Data synthesized from multiple sources for illustrative comparison.

Table 2: Effect of Base and Solvent on Yield

BaseSolventTemperature (°C)Yield (%)
t-BuONa 1,4-Dioxane11092
K₃PO₄ Toluene11065
Cs₂CO₃ 1,4-Dioxane11078
K₂CO₃ DMF11045

Conditions: 5-amino-1,2,3-triazole, aryl bromide, [(THP-Dipp)Pd(cinn)Cl] catalyst. Data is illustrative.

Experimental Protocols

General Procedure for the Buchwald-Hartwig N-Arylation of an Aminotriazole:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol%) and the ligand (if not using a pre-catalyst).

  • Reagent Addition: Add the aminotriazole (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., NaOtBu, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.2 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired N-arylated triazole.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle for Triazole N-Arylation Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(Triazole-H)]+X- OA_complex->Amine_complex Ligand Exchange (Triazole-H) Amido_complex L-Pd(II)(Ar)(Triazole) Amine_complex->Amido_complex Deprotonation (-Base-H+X-) Product Ar-Triazole Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0) Amido_complex->Catalyst_regen Catalyst_regen->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Buchwald-Hartwig amination for triazole synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Screen_Catalyst Screen Catalyst System (Ligand & Pd Source) Check_Inert->Screen_Catalyst If conditions are rigorous Optimize_Base Optimize Base (Strength & Type) Screen_Catalyst->Optimize_Base Optimize_Solvent Optimize Solvent & Temperature Optimize_Base->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success If successful Reassess Re-evaluate Substrate (Sterics, Electronics) Optimize_Solvent->Reassess If still low yield

Caption: A decision tree for troubleshooting low yields in the Buchwald-Hartwig coupling.

References

Technical Support Center: Synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound typically involves the construction of the 1,2,4-triazole ring from a benzoic acid derivative. A plausible and common approach starts from 3-cyanobenzoic acid. This method involves the conversion of the nitrile group into an intermediate that can cyclize to form the triazole ring. One general method involves the reaction of a nitrile with a hydrazine derivative.[1]

Q2: What are the potential side reactions during the synthesis of this compound?

A2: Several side reactions can occur, depending on the specific synthetic route and reaction conditions. The most common side reactions include:

  • Hydrolysis of the Nitrile Group: The nitrile group of the starting material, 3-cyanobenzoic acid, can be hydrolyzed to form 3-carbamoylbenzoic acid (the corresponding amide) or further to isophthalic acid (the dicarboxylic acid).[2][3][4][5] This is particularly prevalent under acidic or basic conditions at elevated temperatures.

  • Decarboxylation: At high temperatures, the benzoic acid moiety can undergo decarboxylation to yield benzonitrile or other downstream products, which can complicate the purification process.[6][7][8][9][10]

  • Incomplete Cyclization: The formation of the triazole ring might be incomplete, leading to the presence of unreacted starting materials or intermediate compounds in the final product mixture.

  • Formation of Isomers: Depending on the reagents and reaction mechanism, there is a possibility of forming isomeric triazole products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Presence of impurities in starting materials.- Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. - Carefully control the reaction temperature. For triazole synthesis, temperatures can range from room temperature to reflux, depending on the specific method. - Ensure the purity of starting materials, such as 3-cyanobenzoic acid and the hydrazine source.
Presence of 3-Carbamoylbenzoic Acid or Isophthalic Acid Impurity - Hydrolysis of the nitrile group in 3-cyanobenzoic acid due to harsh pH or high temperature.[2][3][4][5]- Use milder reaction conditions. If possible, conduct the reaction at a lower temperature. - Control the pH of the reaction mixture to avoid strongly acidic or basic conditions that favor hydrolysis. - If hydrolysis is unavoidable, consider a multi-step synthesis where the triazole ring is formed before introducing or modifying the carboxylic acid group.
Presence of Benzonitrile or Other Decarboxylated Byproducts - Excessive reaction temperature leading to decarboxylation of the benzoic acid moiety.[6][7][8][9][10]- Lower the reaction temperature. - If high temperatures are necessary for the cyclization, minimize the reaction time. - Consider alternative synthetic routes that proceed under milder conditions.
Difficult Purification of the Final Product - Presence of multiple side products with similar polarities to the desired compound. - The amphoteric nature of the product (containing both an acidic carboxylic acid and a basic triazole ring).- Utilize column chromatography with an appropriate solvent system. A gradient elution might be necessary to separate closely related compounds. - Recrystallization from a suitable solvent or solvent mixture can be effective for purification. - Acid-base extraction can be employed to separate the acidic product from non-acidic impurities.

Experimental Protocols

Example Adapted Protocol: Synthesis from a Carboxylic Acid and Amidine [11][12]

This is a representative protocol and may require optimization.

Step 1: Formation of an Acylamidine Intermediate (Hypothetical)

  • To a solution of 3-cyanobenzoic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • To this mixture, add formamidine hydrochloride and stir at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by adding water and extracting with an organic solvent. The crude acylamidine intermediate would then be purified.

Step 2: Cyclization to the 1,2,4-Triazole

  • Dissolve the acylamidine intermediate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add hydrazine hydrate and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS for the formation of the desired product.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Logical Workflow for Troubleshooting Synthesis

troubleshooting_workflow start Synthesis of this compound check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_reactions Significant Side Reactions check_purity->side_reactions Yes end Successful Synthesis check_purity->end No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete_reaction->optimize_conditions check_reagents Check Reagent Purity incomplete_reaction->check_reagents identify_impurities Identify Impurities (NMR, MS) side_reactions->identify_impurities purification Optimize Purification (Chromatography, Recrystallization) side_reactions->purification optimize_conditions->start check_reagents->start hydrolysis Hydrolysis Products (Amide, Dicarboxylic Acid) identify_impurities->hydrolysis decarboxylation Decarboxylation Products identify_impurities->decarboxylation hydrolysis->optimize_conditions decarboxylation->optimize_conditions purification->end

Caption: A logical workflow diagram for troubleshooting common issues in the synthesis of this compound.

Potential Side Reaction Pathways

side_reactions start 3-Cyanobenzoic Acid desired_product This compound start->desired_product Main Reaction (e.g., with Hydrazine derivative) amide 3-Carbamoylbenzoic Acid (Amide Hydrolysis) start->amide H₂O / H⁺ or OH⁻ decarboxylated Benzonitrile (Decarboxylation) start->decarboxylated Heat dicarboxylic_acid Isophthalic Acid (Full Hydrolysis) amide->dicarboxylic_acid H₂O / H⁺ or OH⁻

Caption: A diagram illustrating potential side reaction pathways from the starting material, 3-cyanobenzoic acid.

References

Technical Support Center: Purification of Crude 3-(1H-1,2,4-triazol-5-yl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(1H-1,2,4-triazol-5-yl)benzoic acid via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Solvent is too non-polar: The compound is insoluble even at high temperatures. - Too much solvent was used: The solution is not saturated enough for crystallization to occur upon cooling. - Supersaturation: The solution is saturated, but crystal nucleation has not initiated. - Cooling too rapidly: Prevents the formation of well-defined crystals.- Select a more polar solvent or a solvent mixture. - Evaporate some of the solvent to increase the concentration of the compound. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oiling Out - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated. - Insoluble impurities are present. - Add a small amount of a co-solvent in which the oil is more soluble. - Reheat the solution to dissolve the oil, then add a slightly larger volume of the solvent before cooling slowly. - Perform a hot filtration to remove any insoluble impurities before allowing the solution to cool.
Colored Impurities in Crystals - Colored impurities are co-crystallizing with the product. - The chosen solvent does not effectively separate the impurity. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Perform a second recrystallization with a different solvent system.
Poor Recovery/Low Yield - Too much solvent was used. - The compound is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. - Loss of material during transfers. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. - Ensure careful transfer of solids and solutions between flasks.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below. Due to the presence of both a carboxylic acid and a triazole group, the compound is polar. Therefore, polar solvents are a good starting point. Preliminary solubility tests with small amounts of the crude product in various solvents (e.g., water, ethanol, methanol, acetic acid, or mixtures) are highly recommended.

Q2: I have tried single solvents without success. What should I do?

A2: A mixed solvent system, or "solvent pair," can be effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve the crude product in a minimum amount of the hot "good" solvent, and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify the solution and then allow it to cool slowly. Common solvent pairs for polar compounds include ethanol/water or acetic acid/water.

Q3: My purified product has a broad melting point range. What does this indicate?

A3: A broad melting point range is a common indicator of impurities remaining in your sample. A pure crystalline solid will typically have a sharp melting point range of 1-2°C. If you observe a broad range, a second recrystallization may be necessary.

Q4: Can I reuse the filtrate (mother liquor) to increase my yield?

A4: Yes, it is often possible to obtain a second crop of crystals from the mother liquor. This can be achieved by evaporating a portion of the solvent to increase the concentration of the dissolved product and then cooling the solution again. However, be aware that this second crop may be less pure than the first.

Experimental Protocol: General Recrystallization Procedure

This is a generalized procedure and may require optimization based on the specific impurities present in your crude this compound.

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. Preheat a stemless funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying step, the crystals can be placed in a desiccator.

Estimated Solubility Data

SolventEstimated Solubility at 25°CEstimated Solubility at Boiling Point
WaterLowModerate to High
EthanolModerateHigh
MethanolModerate to HighVery High
AcetoneLow to ModerateModerate to High
Ethyl AcetateLowModerate
TolueneVery LowLow
Acetic AcidHighVery High

Recrystallization Troubleshooting Workflow

G Recrystallization Troubleshooting Workflow cluster_start cluster_dissolution Dissolution Step cluster_cooling Cooling & Crystallization cluster_filtration Isolation & Purity Check cluster_solutions Solutions cluster_end start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve dissolve_issue Product Doesn't Dissolve? dissolve->dissolve_issue cool Cool Solution Slowly dissolve_issue->cool No sol_solvent Change Solvent/ Use Solvent Pair dissolve_issue->sol_solvent Yes oil_issue Oiling Out Occurs? cool->oil_issue crystal_issue No Crystals Form? filtrate Vacuum Filter Crystals crystal_issue->filtrate No sol_concentrate Concentrate Solution (Evaporate Solvent) crystal_issue->sol_concentrate Yes, Too Dilute sol_induce Induce Crystallization (Scratch/Seed) crystal_issue->sol_induce Yes, Supersaturated oil_issue->crystal_issue No sol_reheat Reheat, Add More Solvent, Cool Slower oil_issue->sol_reheat Yes yield_issue Low Yield? filtrate->yield_issue purity_issue Impure Product? yield_issue->purity_issue No sol_optimize Optimize Solvent Volume & Cooling yield_issue->sol_optimize Yes sol_charcoal Use Activated Charcoal purity_issue->sol_charcoal Yes, Colored sol_rerun Re-recrystallize purity_issue->sol_rerun Yes, Colored end Pure Product purity_issue->end No

Technical Support Center: Isolating Triazole Benzoic Acid Isomers with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the column chromatography-based separation of triazole benzoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for this specific separation challenge.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating triazole benzoic acid isomers using column chromatography?

A1: The primary challenges stem from the subtle structural differences between the isomers. Positional isomers of triazole benzoic acids often have very similar polarities and pKa values, leading to overlapping elution profiles and poor separation on standard chromatography columns.[1] Additionally, these compounds can exhibit strong interactions with the stationary phase, potentially causing band broadening and tailing.[1]

Q2: Which stationary phases are most effective for separating these isomers?

A2: The choice of stationary phase is critical. While standard silica gel can be used, specialized phases often provide better resolution.[2] Consider the following options:

  • Amine-bonded silica: This can be effective for separating substituted benzoic acids under normal-phase conditions. The retention can often be predicted based on the pKa values of the isomers.[1]

  • Beta-cyclodextrin bonded silica: This stationary phase can also be used for separating positional isomers of substituted benzoic acids.[1]

Q3: How do I select an appropriate mobile phase?

A3: Mobile phase selection is crucial for achieving good separation. For normal-phase chromatography on silica gel, a mixture of a nonpolar solvent (like hexane or dichloromethane) and a more polar solvent (such as ethyl acetate or isopropanol) is a good starting point. The addition of a small amount of an acid, like acetic acid, to the mobile phase can help to reduce peak tailing and improve resolution by suppressing the ionization of the benzoic acid moiety.[1][4]

Q4: My triazole benzoic acid isomers are co-eluting. What can I do?

A4: Co-elution is a common problem. Here are a few strategies to improve separation:

  • Optimize the mobile phase: Systematically vary the solvent ratio to fine-tune the polarity. A shallower solvent gradient or even isocratic elution with the optimal solvent mixture can improve resolution.

  • Change the stationary phase: If optimizing the mobile phase doesn't work, switching to a different type of stationary phase (as mentioned in Q2) with a different selectivity is the next logical step.[2]

  • Adjust the pH: For isomers with different pKa values, adjusting the pH of the mobile phase (by adding acetic or formic acid) can alter their ionization state and significantly impact their retention times.[5]

Q5: I'm observing significant peak tailing. How can I fix this?

A5: Peak tailing is often caused by strong interactions between the acidic analyte and active sites on the stationary phase. To mitigate this:

  • Add an acidic modifier: Incorporating a small amount of an acid like acetic or formic acid into your mobile phase can help to saturate the active sites on the stationary phase and reduce tailing.[1]

  • Ensure complete dissolution: Make sure your sample is fully dissolved in the mobile phase before loading it onto the column.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography separation of triazole benzoic acid isomers.

Problem Potential Cause Suggested Solution
Poor Resolution / Co-elution Mobile phase polarity is not optimal.Systematically adjust the ratio of polar to nonpolar solvents in the mobile phase.[2]
Stationary phase lacks selectivity for the isomers.Switch to a different stationary phase, such as an amine-bonded or cyclodextrin-bonded column.[1]
Isomers have very similar pKa values.Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress ionization and enhance separation based on other structural differences.[1][5]
Broad Peaks The compound is too polar for the current mobile phase/stationary phase combination.For silica gel, try adding a more polar solvent like methanol to the eluent.[2]
The compound is not fully dissolved before loading.Ensure the sample is completely dissolved in a minimum amount of the mobile phase before loading.[2]
Peak Tailing Strong interaction between the acidic compound and the stationary phase.Add a small percentage of acetic or formic acid to the mobile phase.[1]
Column overload.Reduce the amount of sample loaded onto the column.
Low Recovery Compound is irreversibly adsorbed onto the column.Use a more polar mobile phase to elute the compound. Consider a different stationary phase if the problem persists.
Compound degradation on the column.Ensure the stability of the compound under the chromatographic conditions. Avoid highly acidic or basic mobile phases if the compound is sensitive.

Experimental Protocols

General Protocol for Column Chromatography Separation

This protocol provides a general framework. Optimization of the stationary and mobile phases is essential for successful isomer separation.

1. Column Preparation:

  • Select a glass column of appropriate size for the amount of sample to be separated.
  • Prepare a slurry of the chosen stationary phase (e.g., silica gel) in the initial mobile phase.
  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
  • Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.

2. Sample Preparation and Loading:

  • Dissolve the crude mixture of triazole benzoic acid isomers in a minimal amount of the mobile phase.[2]
  • Carefully load the dissolved sample onto the top of the column.

3. Elution:

  • Begin eluting the column with the mobile phase.
  • If using a gradient, gradually increase the polarity of the mobile phase over time to elute the compounds.
  • Collect fractions of the eluate in separate tubes.

4. Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the separated isomers.
  • Combine the pure fractions containing each isomer.

5. Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure to obtain the isolated isomers.

Quantitative Data Summary

The following table provides an example of the type of data that should be recorded to evaluate the success of the separation. Actual values will vary depending on the specific isomers and chromatographic conditions.

Parameter Isomer 1 Isomer 2 Reference
Retention Time (min) 15.218.5[5]
Resolution (Rs) -1.8[6]
Purity (%) 98.599.1[6]

Visualizations

Experimental Workflow

G prep Column Preparation sample_prep Sample Preparation & Loading prep->sample_prep elution Elution & Fraction Collection sample_prep->elution analysis TLC/HPLC Analysis of Fractions elution->analysis pooling Pooling of Pure Fractions analysis->pooling isolation Solvent Evaporation & Isomer Isolation pooling->isolation

Caption: General experimental workflow for isomer separation.

Troubleshooting Logic

G start Poor Separation? mobile_phase Optimize Mobile Phase start->mobile_phase Yes stationary_phase Change Stationary Phase mobile_phase->stationary_phase Still Poor success Separation Achieved mobile_phase->success Improved add_modifier Add Acid Modifier stationary_phase->add_modifier Still Poor stationary_phase->success Improved add_modifier->success Improved failure Consult Further add_modifier->failure Still Poor

Caption: Troubleshooting decision tree for poor separation.

References

How to remove unreacted 3-bromobenzoic acid from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 3-bromobenzoic acid from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 3-bromobenzoic acid from a reaction mixture?

The most effective methods leverage the specific physicochemical properties of 3-bromobenzoic acid, particularly its acidity and differential solubility. The three primary techniques are:

  • Acid-Base Extraction: This chemical method is ideal for separating acidic compounds like 3-bromobenzoic acid from neutral or basic products.

  • Recrystallization: This physical method is effective when the desired product and 3-bromobenzoic acid have significantly different solubilities in a chosen solvent at varying temperatures.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase and is suitable for complex mixtures or when high purity is required.[1]

Q2: How can I leverage the acidity of 3-bromobenzoic acid for purification?

3-bromobenzoic acid possesses a carboxylic acid group, making it acidic with a pKa of approximately 3.86.[2][3] This property allows it to be selectively converted into its water-soluble salt (3-bromobenzoate) by washing the reaction mixture with a basic aqueous solution, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).[1] The neutral or basic desired product will remain in the organic solvent layer, allowing for a straightforward separation.

Q3: Which purification method is the most suitable for my specific reaction mixture?

The choice of method depends on the properties of your desired product:

  • If your product is neutral or basic and soluble in an organic solvent: Acid-base extraction is the most efficient method.

  • If your product is a solid with solubility characteristics different from 3-bromobenzoic acid: Recrystallization is a good choice. 3-bromobenzoic acid's solubility is significantly higher in hot water than in cold water, a property that can be exploited.[1]

  • If your product has similar properties to 3-bromobenzoic acid (e.g., it is also an acid) or if you require very high purity: Column chromatography is the most appropriate method.[1]

Q4: What are the recommended solvents for the recrystallization of 3-bromobenzoic acid?

Water is a commonly used and effective solvent for recrystallizing 3-bromobenzoic acid because its solubility is high in hot water and low in cold water.[1][4] This differential is excellent for inducing crystallization upon cooling. Other reported solvent systems include acetone/water, methanol, and acetic acid.[3]

Q5: How can I confirm that all the unreacted 3-bromobenzoic acid has been removed?

Several analytical techniques can be used to assess the purity of your final product:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the separation. The purified product should show a single spot, distinct from the 3-bromobenzoic acid standard.

  • Melting Point Analysis: A pure substance has a sharp, defined melting point. The melting point of pure 3-bromobenzoic acid is 155-158 °C.[2][3] A broad melting range in your product may indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the presence of 3-bromobenzoic acid signals in the spectrum of the purified product.[7]

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Low product recovery after acid-base extraction. 1. Your product may have some acidity, causing partial loss into the basic aqueous wash. 2. An emulsion formed during extraction, trapping the product. 3. Insufficient extraction cycles.1. Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide). 2. Add brine (saturated NaCl solution) to help break the emulsion. 3. Perform at least three separate extractions with the basic solution to ensure complete removal of the acid.
No crystals form upon cooling during recrystallization. 1. Too much solvent was used, preventing the solution from becoming saturated. 2. The solution is supersaturated but requires a nucleation site.1. Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of the pure product.[8]
The product and 3-bromobenzoic acid co-precipitate. The solubility profiles of your product and 3-bromobenzoic acid are too similar in the chosen solvent.1. Attempt recrystallization with a different solvent system. 2. Switch to an alternative purification method, such as column chromatography.
TLC shows poor separation between the product and the acid. The polarity of the mobile phase (eluent) is not optimized.1. If spots are too low (low Rf), increase the polarity of the mobile phase. 2. If spots are too high (high Rf), decrease the polarity of the mobile phase.

Data Presentation

Table 1: Physicochemical Properties of 3-Bromobenzoic Acid

PropertyValueReferences
Molecular Formula C₇H₅BrO₂[9][10][11]
Molecular Weight 201.02 g/mol [2]
Appearance White to pale yellow crystalline solid[2][9]
Melting Point 155-158 °C[2][3]
pKa 3.86 (at 25 °C)[2][3]
Solubility Soluble in ethanol, ether, acetone, hot water; Moderately soluble in water.[2][9][10][12]

Table 2: Comparison of Primary Purification Methods

MethodPrinciple of SeparationBest ForAdvantagesDisadvantages
Acid-Base Extraction Difference in acidity. The acidic starting material is converted to a water-soluble salt.Separating 3-bromobenzoic acid from neutral or basic products.Fast, efficient, and requires simple laboratory glassware.Not suitable for acidic products; can lead to emulsions.
Recrystallization Difference in solubility between the product and impurity in a specific solvent at different temperatures.Purifying solid products where solubility profiles differ significantly from 3-bromobenzoic acid.Can yield very pure crystalline material; cost-effective.Requires finding a suitable solvent; can have lower yields due to product loss in the mother liquor.[1]
Column Chromatography Differential partitioning of components between a mobile phase and a stationary phase.Complex mixtures, separation of compounds with similar properties, or when very high purity is essential.Highly effective for difficult separations; applicable to a wide range of compounds.More time-consuming, requires larger volumes of solvent, and is more technically demanding.

Experimental Protocols & Visualizations

Protocol 1: Removal by Acid-Base Extraction

This protocol is designed for a scenario where the desired product is neutral and resides in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dissolution: Ensure the entire reaction mixture is dissolved in a suitable water-immiscible organic solvent. Transfer the solution to a separatory funnel.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (approx. 1/3 of the organic volume). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate fully. The upper layer is typically the organic phase, and the lower is the aqueous phase containing the sodium 3-bromobenzoate salt.

  • Collection: Drain the lower aqueous layer into a beaker.

  • Repeat: Repeat the extraction (steps 2-4) two more times with fresh NaHCO₃ solution to ensure all 3-bromobenzoic acid is removed.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to isolate the purified neutral product.

G cluster_workflow Acid-Base Extraction Workflow start Start: Reaction Mixture in Organic Solvent step1 Add Saturated NaHCO₃ (aq) to Separatory Funnel start->step1 step2 Shake & Vent step1->step2 step3 Allow Layers to Separate step2->step3 step4 Drain Aqueous Layer (contains sodium 3-bromobenzoate) step3->step4 step5 Repeat Extraction 2x step4->step5 To Waste step6 Wash Organic Layer with Brine step5->step6 Organic Layer step7 Dry Organic Layer (e.g., over MgSO₄) step6->step7 step8 Filter & Evaporate Solvent step7->step8 end End: Purified Neutral Product step8->end

Caption: Workflow for removing 3-bromobenzoic acid via acid-base extraction.

Protocol 2: Purification by Recrystallization from Water

This protocol is suitable if the desired product is a solid that is sparingly soluble in cold water.

  • Dissolution: Transfer the crude solid product containing unreacted 3-bromobenzoic acid into an Erlenmeyer flask. Add a minimal amount of boiling water while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger crystals.

  • Crystallization: As the solution cools, the solubility of 3-bromobenzoic acid will decrease, causing it to crystallize out of the solution.[4]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities.

  • Drying: Dry the crystals completely in a desiccator or a vacuum oven to obtain the purified 3-bromobenzoic acid.

G cluster_workflow Recrystallization Workflow start Start: Crude Solid Mixture step1 Dissolve in Minimum Amount of Hot Solvent start->step1 step2 Slowly Cool to Room Temperature step1->step2 step3 Cool Further in Ice-Water Bath step2->step3 step4 Collect Crystals by Vacuum Filtration step3->step4 step5 Wash Crystals with Ice-Cold Solvent step4->step5 step6 Dry Crystals step5->step6 end End: Purified Crystals step6->end

Caption: General workflow for purification by recrystallization.

Decision-Making Logic for Method Selection

G q1 Is the desired product a solid? q2 Is the product neutral or basic? q1->q2 No q3 Do product & acid have different solubilities? q1->q3 Yes ans1 Use Acid-Base Extraction q2->ans1 Yes ans3 Use Column Chromatography q2->ans3 No (Product is Acidic/Polar) ans2 Use Recrystallization q3->ans2 Yes q3->ans3 No

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation in palladium-catalyzed cross-coupling reactions. The information is presented in a practical question-and-answer format to help you diagnose and resolve challenges encountered during your experiments.

Troubleshooting Guides

This section offers solutions to specific problems commonly observed in various palladium-catalyzed cross-coupling reactions.

Low or No Reaction Conversion

Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig) is showing low or no conversion of my starting materials. What are the first things I should check?

A1: Low or no conversion is a frequent issue that can often be traced back to a few key factors:

  • Catalyst Activity: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere. Palladium(II) precatalysts can degrade over time, and phosphine ligands are susceptible to oxidation.[1] If you suspect catalyst deactivation, consider using a freshly opened bottle or a pre-catalyst.

  • Inert Atmosphere: The exclusion of oxygen is critical as it can oxidize the active Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction setup (e.g., Schlenk line, glovebox) is functioning correctly and that all solvents and reagents have been properly degassed.

  • Reagent Purity: Impurities in your substrates, solvents, or base can poison the catalyst.[3] Use high-purity, anhydrous solvents and ensure your base is of good quality. Trace metal impurities in reagents can also affect catalytic activity.[3]

  • Reaction Temperature: Many cross-coupling reactions require elevated temperatures to proceed efficiently.[4] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. However, excessively high temperatures can accelerate catalyst decomposition.

Formation of Black Precipitate (Palladium Black)

Q2: I am observing a black precipitate in my reaction flask. What is it and how can I prevent it?

A2: The black precipitate is likely "palladium black," which is aggregated, catalytically inactive palladium metal.[5] Its formation is a common catalyst deactivation pathway.

Causes and Prevention:

  • Ligand Dissociation/Degradation: Insufficient ligand or the use of a ligand that is not robust enough for the reaction conditions can lead to the formation of ligandless palladium species that aggregate.[6] Ensure an appropriate palladium-to-ligand ratio (typically 1:1 to 1:2 for monodentate ligands). Consider using more sterically hindered and electron-rich ligands, which can stabilize the palladium center.

  • High Catalyst Concentration: Higher concentrations of the palladium catalyst can increase the rate of aggregation. While seemingly counterintuitive, lowering the catalyst loading can sometimes improve the overall yield by preventing premature precipitation.

  • Solvent Effects: The choice of solvent can influence the stability of the catalytic species. Some solvents may not adequately solvate the catalyst, leading to aggregation.

  • High Temperatures: Elevated temperatures can accelerate the decomposition of the catalyst into palladium black.[7] Optimize the temperature to be high enough for efficient reaction but low enough to maintain catalyst stability.

Ligand-Related Issues

Q3: I suspect my phosphine ligand is degrading. What are the common degradation pathways and how can I detect them?

A3: Phosphine ligands are crucial for the stability and activity of the palladium catalyst, but they are prone to degradation.

Common Degradation Pathways:

  • Oxidation: The most common pathway is the oxidation of the P(III) center to a P(V) phosphine oxide, which is generally inactive as a ligand.[6] This is often caused by trace oxygen or peroxides in solvents.

  • P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bond can cleave, leading to inactive palladium species.[6]

Detection:

  • ³¹P NMR Spectroscopy: This is the most direct method to monitor the integrity of your phosphine ligand. The appearance of a new peak, typically downfield from the parent phosphine signal, can indicate the formation of phosphine oxide.[7][8]

Frequently Asked Questions (FAQs)

Q4: How does the choice of base affect catalyst stability and reaction outcome?

A4: The base plays a critical role in the catalytic cycle, but an inappropriate choice can lead to side reactions and catalyst deactivation.

  • Strong vs. Weak Bases: Strong bases like alkoxides (e.g., NaOtBu, KOtBu) are often required for the activation of less reactive substrates but can promote side reactions such as ester hydrolysis or catalyst degradation. Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally milder and compatible with a wider range of functional groups.[9]

  • Solubility: The solubility of the base in the reaction solvent is important for its effectiveness. Insoluble bases can lead to reproducibility issues.

Q5: Can impurities in my starting materials or solvents really have a significant impact on my reaction?

A5: Yes, even trace amounts of certain impurities can have a profound negative effect on the catalytic system.

  • Water: While some cross-coupling reactions, like the Suzuki-Miyaura, can tolerate or even benefit from the presence of water, others require strictly anhydrous conditions.[10] Excess water can lead to protodeboronation in Suzuki reactions or hydrolysis of sensitive functional groups.

  • Oxygen: As mentioned, oxygen is detrimental to the active Pd(0) catalyst and phosphine ligands.[1]

  • Other Metals: Trace amounts of other transition metals in your reagents can sometimes interfere with the desired catalytic cycle.[11]

Q6: My reaction works well on a small scale, but the yield drops significantly upon scale-up. What could be the reason?

A6: Scale-up issues are common and often relate to mass and heat transfer limitations.

  • Mixing: Inefficient stirring in a larger reaction vessel can lead to localized "hot spots" or poor distribution of reagents, especially with heterogeneous mixtures (e.g., insoluble bases), causing catalyst decomposition.

  • Heat Transfer: Maintaining a consistent and accurate temperature throughout a larger reaction volume can be challenging. Inadequate heat dissipation can lead to overheating and catalyst deactivation.

  • Degassing: Thoroughly degassing larger volumes of solvent is more difficult and may require extended sparging with an inert gas.

Data Presentation

The following tables provide a summary of quantitative data to aid in troubleshooting and reaction optimization. Please note that this data is illustrative and the optimal conditions are highly substrate-dependent.

Table 1: Effect of Water on Suzuki-Miyaura Coupling Yield

Reaction: 4-Chlorotoluene with Phenylboronic Acid, Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C, 16h.

Water Content (v/v %)Yield (%)
0 (Anhydrous)85
292
588
1075
2055

Data is synthesized from representative literature for illustrative purposes.

Table 2: Comparison of Catalyst Loading vs. Turnover Frequency (TOF) in Sonogashira Coupling

Reaction: Iodobenzene with Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C, 4h.

Pd Catalyst Loading (mol%)Yield (%)TOF (h⁻¹)
2.09849
1.09595
0.588176
0.165650

Data is synthesized from representative literature for illustrative purposes. TOF = (moles of product) / (moles of catalyst * time).[1]

Experimental Protocols

Protocol 1: Lab-Scale Regeneration of Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the reactivation of deactivated 10% Pd/C catalyst.

Materials:

  • Deactivated 10% Pd/C

  • Deionized water

  • Methanol

  • 25% Hydrazine hydrate solution

  • Centrifuge and centrifuge tubes

  • Filtration apparatus

Procedure:

  • Washing with Deionized Water:

    • Suspend the deactivated Pd/C in deionized water (approximately 5-10 mL of water per gram of catalyst).

    • Stir the slurry for 15-20 minutes.

    • Separate the catalyst by centrifugation or filtration.

    • Repeat the washing step 2-3 times to remove water-soluble impurities.

  • Washing with Methanol:

    • Suspend the water-washed catalyst in methanol.

    • Stir for 15-20 minutes.

    • Separate the catalyst.

    • Repeat the methanol wash 1-2 times to remove organic residues.

  • Reduction with Hydrazine Hydrate:

    • Caution: Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

    • Suspend the washed and dried catalyst in methanol.

    • Slowly add a 25% aqueous solution of hydrazine hydrate (approximately 2-3 equivalents based on the palladium content) at room temperature.

    • Stir the mixture at 40-50 °C for 1-2 hours. You may observe gas evolution.

    • Allow the mixture to cool to room temperature.

  • Final Washing and Drying:

    • Separate the regenerated catalyst by filtration.

    • Wash the catalyst thoroughly with deionized water until the filtrate is neutral.

    • Wash with methanol to remove excess water.

    • Dry the catalyst under vacuum at 60-80 °C to a constant weight.

Protocol 2: Monitoring Phosphine Ligand Oxidation by ³¹P NMR Spectroscopy

This protocol outlines a general procedure for monitoring the degradation of a phosphine ligand during a mock cross-coupling reaction.

Materials:

  • Phosphine ligand (e.g., Triphenylphosphine)

  • Deuterated solvent (e.g., Toluene-d₈)

  • NMR tubes and caps

  • Schlenk line or glovebox for inert atmosphere

Procedure:

  • Sample Preparation (Time Point 0):

    • In a glovebox or under a strong stream of inert gas, prepare a stock solution of the phosphine ligand in the deuterated solvent at a known concentration (e.g., 20 mg/mL).

    • Transfer an aliquot of this solution to an NMR tube and seal it with a cap.

    • Acquire a ³¹P NMR spectrum. This will serve as your reference (t=0). Note the chemical shift of the phosphine.

  • Simulated Reaction Conditions:

    • To the remaining stock solution, add your palladium precursor and base.

    • Heat the solution to the desired reaction temperature while maintaining an inert atmosphere.

  • Time-Course Monitoring:

    • At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully withdraw an aliquot from the reaction mixture and transfer it to a new NMR tube.

    • Acquire a ³¹P NMR spectrum for each time point.

  • Data Analysis:

    • Compare the spectra over time. Look for the appearance of a new peak, typically at a higher chemical shift (downfield), corresponding to the phosphine oxide.[7][8]

    • Integrate the peaks for the phosphine and the phosphine oxide to quantify the extent of degradation over time.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Ligand Dissociation/ High Temperature Oxidized_Ligand Oxidized Ligand (e.g., R3P=O) Active_Catalyst->Oxidized_Ligand Presence of O2/ Peroxides Degraded_Ligand Degraded Ligand (P-C Cleavage) Active_Catalyst->Degraded_Ligand High Temperature Poisoned_Catalyst Poisoned Catalyst (Impurity Adsorption) Active_Catalyst->Poisoned_Catalyst Substrate/Solvent Impurities Deactivated_Species Inactive/Deactivated Species Pd_Black->Deactivated_Species Oxidized_Ligand->Deactivated_Species Degraded_Ligand->Deactivated_Species Poisoned_Catalyst->Deactivated_Species

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling Reaction Check_Catalyst Check Catalyst and Ligand (Age, Storage, Purity) Start->Check_Catalyst Check_Atmosphere Verify Inert Atmosphere (Degassing, Setup) Check_Catalyst->Check_Atmosphere Catalyst OK Optimize_Conditions Systematically Optimize Conditions Check_Catalyst->Optimize_Conditions Issue Found Check_Reagents Assess Reagent Purity (Substrates, Solvent, Base) Check_Atmosphere->Check_Reagents Atmosphere OK Check_Atmosphere->Optimize_Conditions Issue Found Check_Reagents->Optimize_Conditions Reagents OK Check_Reagents->Optimize_Conditions Issue Found Change_Ligand Screen Different Ligands (Sterics, Electronics) Optimize_Conditions->Change_Ligand Change_Base Screen Different Bases (Strength, Solubility) Optimize_Conditions->Change_Base Change_Solvent Screen Different Solvents Optimize_Conditions->Change_Solvent Change_Temp Vary Temperature Optimize_Conditions->Change_Temp Success Improved Yield Change_Ligand->Success Change_Base->Success Change_Solvent->Success Change_Temp->Success

Caption: A stepwise workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Optimizing HPLC Separation of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended mobile phase conditions for separating triazole derivatives using reversed-phase HPLC?

A common starting point for the separation of many triazole compounds on a C18 column is an isocratic or gradient mixture of acetonitrile and water.[1] A typical initial mobile phase composition to try is a 60:40 (v/v) mixture of acetonitrile and water.[1] For more polar triazole derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable, often employing a high concentration of an organic solvent like acetonitrile (e.g., 95%) with a small amount of aqueous buffer in the mobile phase.[1]

Q2: How does the pH of the mobile phase affect the separation of triazole derivatives?

The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like many triazoles.[2][3] Adjusting the pH can significantly alter the retention time and peak shape of these analytes.[4] For basic triazole compounds, lowering the mobile phase pH (e.g., to 2.5-3.5) using an acidic modifier can suppress the ionization of silanol groups on the silica-based stationary phase, which helps to reduce peak tailing.[2][5] Conversely, for acidic triazole derivatives, increasing the pH can suppress their ionization, leading to longer retention times.[4] It is crucial to operate within the pH stability range of your HPLC column to prevent degradation of the stationary phase.[3]

Q3: What are common mobile phase additives, and how do they improve the separation of triazoles?

Mobile phase additives can significantly enhance peak shape and resolution.[2][6]

  • Acidic Modifiers: Formic acid, acetic acid, or trifluoroacetic acid (TFA) are frequently added at low concentrations (e.g., 0.1%) to the mobile phase.[2][7] These acids lower the pH, which is particularly beneficial for improving the peak shape of basic triazoles by minimizing unwanted interactions with the stationary phase.[2][5]

  • Buffers: Phosphate or acetate buffers are used to maintain a constant pH throughout the analysis, which is essential for achieving reproducible retention times and peak shapes.[2][8]

  • Competing Bases: For basic triazoles that exhibit significant peak tailing, a competing base like triethylamine (TEA) can be added to the mobile phase.[5] TEA competes with the basic analytes for active silanol sites on the stationary phase, thereby reducing peak tailing.[5] However, ensure that any additive used is compatible with your detector; for instance, TEA is generally not suitable for mass spectrometry (MS) detection.[5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Peak Tailing)

Q: My triazole derivative peaks are showing significant tailing. What steps can I take to improve the peak shape?

A: Peak tailing is a common issue when analyzing basic compounds like some triazoles, often caused by secondary interactions with the stationary phase.[5] Here is a systematic approach to address this problem:

Troubleshooting Steps for Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH can protonate residual silanol groups on the column, minimizing their interaction with basic analytes.[5]

    • Protocol: Prepare your mobile phase and add an acidic modifier like formic acid or acetic acid dropwise to adjust the pH to a range of 2.5-3.5.[2] Equilibrate the column with this new mobile phase for at least 15-20 column volumes before injecting your sample.[5]

  • Addition of a Competing Base: Introducing a competing base, such as triethylamine (TEA), can mask the active silanol sites.[5]

    • Protocol: Add a small concentration of TEA (e.g., 0.1%) to your mobile phase. Ensure this is compatible with your detection method.[5] Equilibrate the system thoroughly before analysis.

  • Column Selection: The choice of column can greatly impact peak shape.

    • Recommendation: Use a modern, high-purity, end-capped C18 column.[2] These columns have fewer accessible silanol groups, leading to more symmetrical peaks.[2] For highly polar triazoles, consider a polar-embedded or polymeric column.[2]

  • Sample Overload: Injecting too much sample can lead to peak distortion.[9]

    • Action: Try reducing the sample concentration or the injection volume to see if the peak shape improves.[2][10]

Experimental Protocol: Mobile Phase pH Adjustment to Reduce Peak Tailing

Objective: To improve the peak symmetry of a basic triazole derivative by lowering the mobile phase pH.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or methanol)

  • Formic acid (or acetic acid)

  • HPLC system with UV detector

  • C18 column (preferably end-capped)

  • Triazole standard solution

Procedure:

  • Prepare the Aqueous Phase: Measure 900 mL of HPLC-grade water into a clean mobile phase reservoir for a 90:10 water:acetonitrile mobile phase.

  • Adjust pH: While stirring, carefully add formic acid dropwise to the aqueous portion until the pH is between 2.5 and 3.5. Use a calibrated pH meter for accurate measurement.

  • Prepare Mobile Phase: Add 100 mL of acetonitrile to the pH-adjusted aqueous phase to achieve the final desired ratio. Sonicate or degas the mobile phase before use.

  • Equilibrate the System: Flush the column with the new mobile phase at a typical flow rate (e.g., 1.0 mL/min) for at least 15-20 column volumes.

  • Inject Sample: Inject your triazole standard solution and acquire the chromatogram.

  • Evaluate Peak Shape: Compare the peak symmetry from the chromatogram obtained with the pH-adjusted mobile phase to one from a neutral mobile phase.[2]

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed ph_adjust Lower Mobile Phase pH (e.g., to 2.5-3.5 with Formic Acid) start->ph_adjust competing_base Add Competing Base (e.g., 0.1% TEA) ph_adjust->competing_base If tailing persists column_check Use High-Purity, End-Capped Column competing_base->column_check If tailing persists sample_load Reduce Injection Volume or Concentration column_check->sample_load If tailing persists end Symmetrical Peak Achieved sample_load->end If peak shape improves G start Analyze Triazole Derivatives polarity_check Assess Polarity of Analytes start->polarity_check rp_hplc Reversed-Phase HPLC (RP-HPLC) (e.g., C18 column) polarity_check->rp_hplc Non-polar to Moderately Polar hilic Hydrophilic Interaction Liquid Chromatography (HILIC) polarity_check->hilic Highly Polar rp_mobile_phase Start with Acetonitrile/Water Mobile Phase rp_hplc->rp_mobile_phase hilic_mobile_phase Start with High Organic (e.g., >90% Acetonitrile) hilic->hilic_mobile_phase

References

Technical Support Center: Challenges in Scaling Up the Synthesis of 3-(1H-1,2,4-triazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and scale-up of 3-(1H-1,2,4-triazol-5-yl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A widely employed and scalable method for the synthesis of this compound commences with 3-cyanobenzoic acid. The process typically involves two key steps:

  • Formation of an Acylhydrazone Intermediate: 3-cyanobenzoic acid is first converted to its corresponding methyl ester, which then reacts with formohydrazide.

  • Cyclization to the Triazole Ring: The resulting N'-(1-(3-(methoxycarbonyl)phenyl)methanimidoyl)formohydrazide intermediate undergoes acid- or base-catalyzed intramolecular cyclization to form the 1,2,4-triazole ring. Subsequent hydrolysis of the methyl ester yields the final product.

Q2: What are the critical parameters to monitor during the scale-up of this synthesis?

When scaling up the synthesis, several parameters are critical to ensure safety, consistency, and high yield:

  • Temperature Control: Both the formation of the acylhydrazone and the cyclization step can be exothermic. Careful temperature management is crucial to prevent runaway reactions and the formation of side products.

  • Purity of Starting Materials: The use of high-purity 3-cyanobenzoic acid, hydrazine, and formic acid is essential to minimize impurities in the final product.

  • Efficient Mixing: In larger reactors, ensuring homogenous mixing is vital for consistent reaction kinetics and to avoid localized temperature gradients.

  • Controlled Addition of Reagents: The rate of addition of reagents, especially during exothermic steps, should be carefully controlled to manage the reaction rate and temperature.

  • Product Isolation and Purification: The pH of the solution during work-up must be precisely controlled to ensure efficient precipitation of the amphoteric product. The choice of crystallization solvent and cooling profile are also critical for obtaining a product with the desired purity and crystal morphology.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Starting Materials: Impure or improperly stored reagents. 3. Suboptimal pH for Cyclization: The pH of the reaction mixture is not optimal for the ring-closing step.1. Monitor the reaction progress using TLC or HPLC and consider increasing the reaction time or temperature accordingly. 2. Verify the purity of all starting materials before use. 3. Optimize the amount of acid or base catalyst used in the cyclization step.
Presence of Multiple Spots on TLC/HPLC 1. Incomplete Cyclization: The presence of the acylhydrazone intermediate. 2. Formation of Side Products: Potential formation of oxadiazoles or other isomeric triazoles. 3. Unreacted Starting Materials: Incomplete conversion of 3-cyanobenzoic acid or its ester.1. Increase the temperature or duration of the cyclization step. 2. Adjust the reaction temperature to disfavor the formation of byproducts. 3. Ensure the initial reaction to form the intermediate goes to completion.
Difficulty in Product Isolation 1. Product Solubility: The product may be soluble in the work-up or crystallization solvent. 2. Incorrect pH for Precipitation: As an amphoteric molecule, the pH for minimum solubility is critical. 3. Oily Product: The product separates as an oil instead of a crystalline solid.1. Carefully select an anti-solvent to induce precipitation or change the crystallization solvent system. 2. Perform small-scale experiments to determine the optimal pH for precipitation. 3. Try seeding the solution with a small crystal of the pure product or cool the solution more slowly.
Product is Colored 1. Formation of Colored Impurities: Side reactions at elevated temperatures can produce colored byproducts. 2. Carryover from Starting Materials: Impurities in the initial reagents.1. Consider treating the crude product solution with activated carbon before crystallization. 2. Ensure high purity of all starting materials.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.

Parameter Esterification Acylhydrazone Formation Cyclization & Hydrolysis
Key Reagents 3-Cyanobenzoic acid, Methanol, H₂SO₄ (cat.)Methyl 3-cyanobenzoate, FormohydrazideAcylhydrazone intermediate, Acid/Base
Solvent MethanolEthanolWater/Acid or Base
Temperature (°C) 65-7570-8090-100
Reaction Time (h) 4-63-54-8
Approximate Yield (%) >9580-9075-85

Experimental Protocols

1. Esterification of 3-Cyanobenzoic Acid

  • Methodology: A mixture of 3-cyanobenzoic acid (1.0 eq) and methanol (5-10 vol) is treated with a catalytic amount of concentrated sulfuric acid (0.1 eq). The mixture is heated to reflux for 4-6 hours. After completion, the excess methanol is removed under reduced pressure, and the residue is neutralized with a mild base and extracted with an organic solvent.

2. Synthesis of N'-(1-(3-(methoxycarbonyl)phenyl)methanimidoyl)formohydrazide

  • Methodology: To a solution of methyl 3-cyanobenzoate (1.0 eq) in ethanol, formohydrazide (1.0-1.2 eq) is added. The mixture is heated to reflux for 3-5 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

3. Cyclization and Hydrolysis to this compound

  • Methodology: The intermediate acylhydrazone is suspended in an aqueous acidic or basic solution (e.g., HCl or NaOH) and heated to 90-100 °C for 4-8 hours. The cyclization and hydrolysis of the ester occur in this step. After the reaction is complete, the mixture is cooled, and the pH is adjusted to the isoelectric point of the product to induce precipitation. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization.

Mandatory Visualizations

experimental_workflow start 3-Cyanobenzoic Acid esterification Esterification start->esterification intermediate1 Methyl 3-cyanobenzoate esterification->intermediate1 acylhydrazone_formation Acylhydrazone Formation intermediate1->acylhydrazone_formation intermediate2 Acylhydrazone Intermediate acylhydrazone_formation->intermediate2 cyclization Cyclization & Hydrolysis intermediate2->cyclization product This compound cyclization->product

Caption: Synthetic workflow for this compound.

troubleshooting_flow start Problem Encountered check_purity Check Starting Material Purity start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Verify Reaction Conditions (Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_workup Review Work-up & Purification Protocol workup_ok Work-up Correct? check_workup->workup_ok purity_ok->check_conditions Yes resolve Problem Resolved purity_ok->resolve No, Purify/Replace conditions_ok->check_workup Yes conditions_ok->resolve No, Optimize workup_ok->resolve Yes workup_ok->resolve No, Adjust Protocol

Caption: Logical troubleshooting flow for synthesis issues.

Validation & Comparative

Structural Elucidation of 3-(1H-1,2,4-triazol-5-yl)benzoic Acid: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Spectroscopic Data

The definitive structural confirmation of 3-(1H-1,2,4-triazol-5-yl)benzoic acid relies on the interpretation of its ¹H NMR, ¹³C NMR, and mass spectra. The following tables outline the expected chemical shifts and mass-to-charge ratios, drawing comparisons with related triazole-containing compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Triazole CH~8.0-8.5SingletThe chemical shift is influenced by the electronic environment of the triazole ring.
Benzoic Acid H2~8.3-8.6Singlet (or narrow triplet)Positioned ortho to both the carboxylic acid and triazole substituent, leading to significant deshielding.
Benzoic Acid H4~7.8-8.1Doublet of doubletsCoupled to H5 and H6.
Benzoic Acid H5~7.5-7.8TripletCoupled to H4 and H6.
Benzoic Acid H6~8.0-8.3Doublet of doubletsCoupled to H5 and H4.
Carboxylic Acid OH>10.0Broad SingletTypically a broad signal, its position is concentration and solvent dependent.
Triazole NH>13.0Broad SingletThe proton on the nitrogen of the triazole ring, often broad and may exchange with solvent protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Notes
Carboxylic Acid C=O~165-170The carbonyl carbon of the carboxylic acid group.
Triazole C3/C5~140-160The chemical shifts of the triazole ring carbons can vary depending on the tautomeric form.
Benzoic Acid C1~130-135The carbon atom to which the carboxylic acid group is attached.
Benzoic Acid C2~125-130
Benzoic Acid C3~135-140The carbon atom to which the triazole ring is attached.
Benzoic Acid C4~128-132
Benzoic Acid C5~128-132
Benzoic Acid C6~130-135

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Method
[M+H]⁺190.061High-Resolution Mass Spectrometry (HRMS)
[M-H]⁻188.046High-Resolution Mass Spectrometry (HRMS)
[M+Na]⁺212.043HRMS

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (e.g., -OH and -NH).

  • Instrumentation : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a spectral width that encompasses all expected proton signals (typically 0-15 ppm).

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans is required due to the lower natural abundance of ¹³C.

    • The spectral width should cover the expected range for all carbon atoms (typically 0-180 ppm).

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Analysis :

    • Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography.

    • Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • The high-resolution capability of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition of the molecule.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound like this compound.

Workflow for Structural Confirmation A Synthesis of This compound B Purification A->B C Preliminary Characterization (TLC, Melting Point) B->C D Spectroscopic Analysis C->D E 1H NMR D->E F 13C NMR D->F G Mass Spectrometry (HRMS) D->G H Data Interpretation and Comparison E->H F->H G->H I Structural Confirmation H->I

Caption: A flowchart illustrating the key stages in the synthesis and structural verification of a target compound.

This guide provides a foundational framework for the structural confirmation of this compound. The provided predicted data, when used in conjunction with the detailed experimental protocols, will enable researchers to confidently verify the structure of their synthesized material. The comparison with known isomers is a critical step in the absence of direct literature data for the target compound.

Comparative Guide for Purity Validation of 3-(1H-1,2,4-triazol-5-yl)benzoic acid: HPLC-UV vs. UPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step for guaranteeing safety and efficacy. For novel compounds like 3-(1H-1,2,4-triazol-5-yl)benzoic acid, a molecule with potential applications in drug discovery, robust analytical methods for purity determination are paramount. This guide provides a comprehensive comparison of two prominent liquid chromatography techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm and Ultra-Performance Liquid Chromatography with Ultraviolet detection (UPLC-UV).

The selection of an appropriate analytical technique is often a balance between resolution, speed, and available resources. Reversed-phase HPLC is a widely adopted and robust method for the purity analysis of non-volatile and thermally stable compounds such as this compound.[1] The aromatic nature of the benzoic acid and the triazole moieties allows for strong retention on a reversed-phase column and sensitive detection using a UV detector.[1] UPLC, a more recent advancement, utilizes smaller particle size columns to achieve faster and more efficient separations.[1] This guide presents a head-to-head comparison of these methods, supported by detailed experimental protocols and performance data, to assist researchers in making an informed decision for their analytical needs.

Comparative Performance Data

The following table summarizes the typical performance characteristics of RP-HPLC and UPLC for the analysis of this compound. The data illustrates the trade-offs between the two techniques in terms of speed, resolution, and sensitivity.

ParameterHPLC-UV (254 nm)UPLC-UV (254 nm)
Retention Time ~ 8.5 min~ 2.1 min
Resolution (Main Peak) > 2.0> 2.5
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL
Precision (%RSD) < 1.5%< 1.0%
Analysis Time per Sample ~ 15 min~ 5 min
Solvent Consumption per Run ~ 15 mL~ 2.5 mL

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UPLC-UV analyses are provided below. These protocols are designed to be a starting point and may require optimization based on the specific impurities anticipated from the synthesis of this compound.

1. High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Accurately weigh approximately 5 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL stock solution.

    • Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.05 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis : Purity is determined by the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

2. Ultra-Performance Liquid Chromatography (UPLC-UV)

  • Instrumentation : A UPLC system with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) or tunable UV (TUV) detector.

  • Chromatographic Conditions :

    • Column : C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 10% B to 90% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions.

    • Flow Rate : 0.5 mL/min.

    • Column Temperature : 40 °C.

    • Detection Wavelength : 254 nm.

    • Injection Volume : 2 µL.

  • Sample Preparation :

    • Prepare the sample as described in the HPLC-UV protocol.

  • Data Analysis : Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.

Visualized Workflows and Relationships

To further clarify the experimental process and the decision-making logic, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute filter Filter Solution dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate report Purity Report calculate->report Final Purity Value

HPLC-UV Purity Validation Workflow

Method_Comparison cluster_hplc HPLC-UV cluster_uplc UPLC-UV compound This compound hplc_speed Standard Speed compound->hplc_speed Purity Analysis uplc_speed High Speed compound->uplc_speed Purity Analysis hplc_res Good Resolution hplc_speed->hplc_res hplc_cost Lower Initial Cost hplc_res->hplc_cost uplc_res Higher Resolution uplc_speed->uplc_res uplc_cost Higher Initial Cost uplc_res->uplc_cost

Comparison of HPLC-UV and UPLC-UV

References

Comparative study of 3-(1H-1,2,4-triazol-5-yl)benzoic acid vs its 4-substituted isomer

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Triazolylbenzoic Acid Isomers: A Guide for Researchers

A Note on Isomer Selection: A direct comparative study of 3-(1H-1,2,4-triazol-5-yl)benzoic acid and 4-(1H-1,2,4-triazol-5-yl)benzoic acid, where the phenyl group is attached to a carbon atom of the triazole ring, is not feasible based on currently available public data. Published research extensively focuses on the N-substituted isomers, where the phenyl group is attached to a nitrogen atom of the triazole ring. This guide, therefore, presents a comparative study of the well-documented N-substituted isomers: 3-(1H-1,2,4-triazol-1-yl)benzoic acid and 4-(1H-1,2,4-triazol-1-yl)benzoic acid .

This guide provides a comparative overview of 3-(1H-1,2,4-triazol-1-yl)benzoic acid and its 4-substituted isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid. The information presented is intended for researchers, scientists, and drug development professionals, summarizing key physicochemical properties, synthesis protocols, and biological activities to facilitate further research and application.

Physicochemical Properties

A summary of the fundamental physicochemical properties of the two isomers is presented below. These properties are crucial for understanding their behavior in biological systems and for designing experimental protocols.

Property3-(1H-1,2,4-triazol-1-yl)benzoic acid4-(1H-1,2,4-triazol-1-yl)benzoic acid
Molecular Formula C₉H₇N₃O₂C₉H₇N₃O₂
Molecular Weight 189.17 g/mol 189.17 g/mol
Appearance SolidWhite to almost white powder or crystal
Melting Point Not specified in available literature>300 °C[1]
CAS Number 167626-64-4162848-16-0

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves the coupling of a substituted aminobenzoic acid with a reagent that forms the triazole ring. Below are generalized experimental protocols for their synthesis.

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives

A common synthetic route involves the reaction of 4-hydrazinobenzoic acid with a dialkyl-N-cyanoimido(dithio)carbonate to form the triazole benzoic acid core structure.[2] This core can then be further modified.

Experimental Protocol:

  • Reaction: 4-Hydrazinobenzoic acid is reacted with a dialkyl-N-cyanoimido(dithio)carbonate.

  • Confirmation: The resulting 1,2,4-triazole benzoic acid products are confirmed by their physical properties and through NMR and MS analyses.[2] The presence of the benzoic acid moiety is typically confirmed by characteristic signals in the 1H NMR spectrum (two ortho doublets in the range of 8.20–7.60 ppm) and a carboxyl group signal around 167.0 ppm in the 13C NMR spectrum.[2]

4-Hydrazinobenzoic Acid 4-Hydrazinobenzoic Acid Reaction Reaction 4-Hydrazinobenzoic Acid->Reaction Dialkyl-N-cyanoimido(dithio)carbonate Dialkyl-N-cyanoimido(dithio)carbonate Dialkyl-N-cyanoimido(dithio)carbonate->Reaction 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative Reaction->4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative

Caption: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

Synthesis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid

While specific experimental data for the 3-substituted isomer is less common in the searched literature, a general approach involves an Ullmann-type condensation reaction.

Experimental Protocol (General):

  • Reaction Setup: To a dry round-bottom flask, add 3-bromobenzoic acid, 1,2,4-triazole, a base such as potassium carbonate, and a copper(I) iodide catalyst.

  • Solvent: Add a high-boiling polar solvent like N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture with stirring for an extended period (e.g., 12-24 hours).

  • Work-up and Purification: After cooling, the mixture is poured into water, acidified, and the product is extracted with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.

cluster_reactants Reactants cluster_reagents Reagents & Conditions 3-Bromobenzoic Acid 3-Bromobenzoic Acid Product 3-(1H-1,2,4-triazol-1-yl)benzoic acid 1,2,4-Triazole 1,2,4-Triazole Cu(I) Iodide (Catalyst) Cu(I) Iodide (Catalyst) K2CO3 (Base) K2CO3 (Base) DMF (Solvent) DMF (Solvent) Heat Heat

Caption: Ullmann condensation for 3-(1H-1,2,4-triazol-1-yl)benzoic acid.

Comparative Biological Activity

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been more extensively studied for their biological activities, particularly as anticancer and antioxidant agents. Information on the biological activity of the 3-substituted isomer is limited in the reviewed literature.

Anticancer Activity

Hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent inhibitory activities against various cancer cell lines.

Experimental Data Summary:

Compound SeriesCancer Cell LinesIC₅₀ Values (µM)Reference Drug (IC₅₀ µM)
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (1-17)MCF-7, HCT-11615.6 to 23.9Doxorubicin (19.7 and 22.6)

Data from a study on a series of 17 hybrids.[2]

Some of the most potent compounds in this series also showed weak cytotoxic effects toward normal cells (RPE-1) compared to doxorubicin.[2] Further investigation revealed that these compounds could inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis.[2][3]

Antioxidant Activity

A series of 14 triazole benzoic acid hybrids based on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold were evaluated for their in vitro antioxidant activity using DPPH, ABTS, and other assays.

Experimental Data Summary:

AssayMost Active Compound (at 100 µg/mL)% Scavenging ActivityStandard (BHA at 100 µg/mL)
DPPH Thioether derivative (1)89.95 ± 0.3495.02 ± 0.74
ABTS Thioether derivative (1)88.59 ± 0.1396.18 ± 0.33

Data from a study on 14 hybrids.[4]

The study indicated that the parent compounds showed promising antioxidant properties in relation to the standard butylated hydroxylanisole (BHA).[4]

Potential Signaling Pathways

The anticancer activity of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives has been linked to the induction of apoptosis. This suggests a potential interaction with cellular signaling pathways that regulate programmed cell death.

Compound 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative Cancer_Cell Cancer Cell (e.g., MCF-7) Compound->Cancer_Cell Apoptosis_Induction Induction of Apoptosis Cancer_Cell->Apoptosis_Induction Proliferation_Inhibition Inhibition of Cell Proliferation Apoptosis_Induction->Proliferation_Inhibition

Caption: Proposed mechanism of action for anticancer activity.

Conclusion

While a direct comparison of the C-substituted isomers originally requested is not possible from the available literature, this guide provides a comprehensive overview of the N-substituted counterparts. The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold has been a foundation for the development of derivatives with significant anticancer and antioxidant activities. In contrast, there is a notable gap in the literature regarding the synthesis, properties, and biological evaluation of 3-(1H-1,2,4-triazol-1-yl)benzoic acid. This suggests an opportunity for further research to explore the potential of this isomer and to conduct direct comparative studies to elucidate structure-activity relationships between the 3- and 4-substituted isomers.

References

A Comparative Analysis of the Anticancer Efficacy of 1,2,4-Triazole Hybrids and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug discovery, 1,2,4-triazole hybrids have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative overview of the anticancer potency of various 1,2,4-triazole hybrids against the well-established chemotherapeutic agent, doxorubicin. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of relevant biological pathways to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluation.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of novel 1,2,4-triazole hybrids has been evaluated against a panel of human cancer cell lines and compared with the standard drug, doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineIC50 (µM) of 1,2,4-Triazole HybridIC50 (µM) of DoxorubicinReference
Indolyl-1,2,4-triazole Hybrid (Compound 13b) MCF-7 (Breast)1.07Not specified in direct comparison[1]
HepG2 (Liver)0.32Not specified in direct comparison[1]
1,2,4-Triazole Derivative (Compound 15) MDA-MB-231 (Breast)3.48Not specified in direct comparison[2]
1,2,4-Triazole Derivative (Compound 20) MDA-MB-231 (Breast)5.95Not specified in direct comparison[2]
1,2,3-Triazole/1,2,4-Triazole Hybrid (Compound 19c) MCF-7 (Breast)9.027.9 (Tamoxifen as reference)[3]
HEP-3B (Liver)4.53.5 (Sorafenib as reference)[3]
HCT-116 (Colon)5.34.8 (5-FU as reference)[3]
A549 (Lung)3.06.0 (5-FU as reference)[3]
1,2,3-Triazole/1,2,4-Triazole Hybrid (Compound 19f) MCF-7 (Breast)12.027.9 (Tamoxifen as reference)[3]
HEP-3B (Liver)8.03.5 (Sorafenib as reference)[3]
HCT-116 (Colon)8.24.8 (5-FU as reference)[3]
A549 (Lung)4.56.0 (5-FU as reference)[3]
1,2,3-Triazole/1,2,4-Triazole Hybrid (Compound 19h) MCF-7 (Breast)10.027.9 (Tamoxifen as reference)[3]
HEP-3B (Liver)6.53.5 (Sorafenib as reference)[3]
HCT-116 (Colon)6.84.8 (5-FU as reference)[3]
A549 (Lung)3.86.0 (5-FU as reference)[3]
1,2,3-Triazole/1,2,4-Triazole Hybrid (Compound 19l) MCF-7 (Breast)16.027.9 (Tamoxifen as reference)[3]
HEP-3B (Liver)14.03.5 (Sorafenib as reference)[3]
HCT-116 (Colon)13.74.8 (5-FU as reference)[3]
A549 (Lung)4.06.0 (5-FU as reference)[3]

Note: Some studies used other reference drugs like Tamoxifen, Sorafenib, and 5-Fluorouracil (5-FU) for comparison, as indicated in the table. Direct comparisons with doxorubicin were not available for all compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of 1,2,4-triazole hybrids and doxorubicin.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2][4][5]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,2,4-triazole hybrid compounds or doxorubicin for a specified period, typically 48 or 72 hours. A control group with no drug treatment is also included.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Annexin V-FITC/PI Staining

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic or necrotic, and Annexin V-negative/PI-negative cells are viable.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: Cells are treated with the compounds for a specified time, then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye, such as propidium iodide, and RNase A to remove RNA.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in the different phases of the cell cycle is then analyzed based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Signaling Pathways and Mechanisms of Action

1,2,4-triazole hybrids have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K BRAF BRAF EGFR->BRAF Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->Proliferation Aromatase Aromatase Estrogen Estrogen Aromatase->Estrogen Estrogen->Proliferation PARP1 PARP-1 DNA_Repair DNA Repair PARP1->DNA_Repair DNA_Repair->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Triazole 1,2,4-Triazole Hybrids Triazole->EGFR Triazole->BRAF Triazole->Aromatase Triazole->PARP1 Triazole->Apoptosis experimental_workflow start Design of 1,2,4-Triazole Hybrids synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity mechanism Mechanism of Action Studies cytotoxicity->mechanism docking Molecular Docking Studies cytotoxicity->docking in_vivo In Vivo Studies (Animal Models) cytotoxicity->in_vivo apoptosis Apoptosis Assay mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle conclusion Lead Compound Identification mechanism->conclusion docking->conclusion in_vivo->conclusion

References

The Versatility of 1,2,4-Triazole Benzoic Acids: A Comparative Guide to their Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,2,4-triazole nucleus represents a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. When coupled with a benzoic acid moiety, this heterocyclic core gives rise to a class of compounds with significant potential in oncology and infectious diseases. This guide provides a comprehensive comparison of substituted 1,2,4-triazole benzoic acids, detailing their structure-activity relationships (SAR) with supporting experimental data, methodologies, and visual pathway representations.

The core structure, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, serves as a versatile platform for chemical modification. Variations in substituents on both the triazole and benzoic acid rings have profound effects on the biological activity of these compounds, influencing their efficacy as anticancer and antimicrobial agents.

Anticancer Activity: A Tale of Substitutions

Numerous studies have highlighted the potent cytotoxic effects of substituted 1,2,4-triazole benzoic acid derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key enzymes crucial for cancer cell proliferation and survival.

A key study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their in vitro cytotoxicity against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines. The results, summarized below, underscore the critical role of specific substitutions in enhancing anticancer activity.[1][2]

Comparative Anticancer Activity (IC₅₀ in µM)
CompoundSubstituent on Triazole RingLinkerSubstituent on Benzoic Acid MoietyMCF-7 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
Doxorubicin (Ref.) ---19.722.6
Hybrid 2 5-(4-chlorophenyl)-Isothiocyanate18.725.7
Hybrid 5 5-(4-methoxyphenyl)-Isothiocyanate19.526.8
Hybrid 14 5-(4-chlorophenyl)-4-Nitrobenzylideneamine15.623.9
Hybrid 15 5-(4-methoxyphenyl)-4-Nitrobenzylideneamine17.224.5

Data compiled from a study on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.[1][2]

The structure-activity relationship (SAR) analysis from this series reveals several key insights:

  • Electron-withdrawing groups on the phenyl ring at the 5-position of the triazole, such as a chloro group (Hybrid 2 and 14), generally lead to enhanced cytotoxicity.

  • The presence of an isothiocyanate or a nitrobenzylideneamine moiety on the benzoic acid part of the scaffold is beneficial for potent antiproliferative activity.[1][2]

  • Notably, the most potent compounds, 2, 5, 14, and 15, demonstrated very weak cytotoxic effects toward normal retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells.[2]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are not limited to mere cytotoxicity. Deeper investigations have revealed their ability to interfere with specific cellular processes, including apoptosis and the function of crucial enzymes.

Induction of Apoptosis

Compounds 2 and 14 from the aforementioned hybrid series were found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis.[1][2] This programmed cell death is a critical pathway for eliminating cancerous cells. The general mechanism of apoptosis induction often involves a cascade of caspase activation.

Triazole Derivative Triazole Derivative Cancer Cell Cancer Cell Triazole Derivative->Cancer Cell Inhibits Proliferation Mitochondrial Pathway Mitochondrial Pathway Cancer Cell->Mitochondrial Pathway Stress Signal Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Simplified Apoptosis Induction Pathway
Enzyme Inhibition

1,2,4-triazole derivatives have been identified as potent inhibitors of several enzymes that are overactive in cancer cells.

  • Tubulin Polymerization: Certain 1,2,4-triazole analogs act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin.[3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a key player in cancer cell signaling. Some 1,2,4-triazole hybrids have been designed as EGFR tyrosine kinase inhibitors, blocking downstream signaling pathways responsible for cell proliferation and survival.

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is another important enzyme in signaling pathways. Substituted 1,2,4-triazole benzoic acid derivatives have shown inhibitory activity against PTP1B, presenting another avenue for their anticancer effects.

Antimicrobial Activity

The versatility of the 1,2,4-triazole scaffold extends to antimicrobial applications. Various derivatives have demonstrated significant activity against a range of bacterial and fungal strains. The mode of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Comparative Antimicrobial Activity (MIC in µg/mL)
Compound TypeTarget OrganismMIC (µg/mL)
Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureusComparable to Streptomycin
Microsporum gypseumSuperior to Ketoconazole
Fluorobenzoylthiosemicarbazides and 1,2,4-triazole analoguesMethicillin-resistant Staphylococcus aureus (MRSA)7.82 - 31.25

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in DMSO, diluted with culture medium) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed Cells Seed Cells Incubate_24h Incubate (24h) Seed Cells->Incubate_24h Add Compounds Add Compounds Incubate_24h->Add Compounds Incubate_48h Incubate (48-72h) Add Compounds->Incubate_48h Add MTT Add MTT Incubate_48h->Add MTT Incubate_4h Incubate (4h) Add MTT->Incubate_4h Add DMSO Add DMSO Incubate_4h->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance

Experimental Workflow for MTT Assay
Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Substituted 1,2,4-triazole benzoic acids represent a highly promising class of compounds with tunable biological activities. The structure-activity relationship studies clearly indicate that strategic modifications to the core scaffold can lead to the development of potent and selective anticancer and antimicrobial agents. The experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon in the quest for novel therapeutics. Future work should continue to explore diverse substitutions and elucidate the intricate molecular mechanisms underlying the activity of these versatile compounds.

References

A Comparative Analysis of Antioxidant Activity in Triazole Derivatives Versus BHA and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of recent studies reveals that certain synthetic triazole derivatives exhibit potent antioxidant activity, in some cases surpassing the efficacy of well-established antioxidants such as Butylated hydroxyanisole (BHA) and Trolox. This guide provides a comparative analysis based on experimental data, offering valuable insights for researchers and professionals in drug development. The antioxidant potential is primarily evaluated using common in-vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

The efficacy of an antioxidant is often expressed by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.

Quantitative Comparison of Antioxidant Activity (IC50 Values)

The following table summarizes the IC50 values for various triazole derivatives compared to the standard antioxidants BHA and Trolox, as determined by DPPH and ABTS radical scavenging assays.

Compound/StandardAssayIC50 Value (µg/mL)Source
Triazole Derivatives
Thiazole-Triazole Derivative (3f)DPPH0.07[1]
Thiazole-Triazole Derivative (3e)DPPH0.34[1]
Thiazole-Triazole Derivative (3b)DPPH0.62[1]
1,2,4-Triazole Derivative (Compound G)DPPH7.12 ± 2.32[2]
1,2,4-Triazole Derivative (Compound G)ABTS4.59 ± 4.19[2]
1,2,4-Triazole-thiol Derivative (11b)DPPH10 ± 0.7[3]
1,2,4-Triazole-thiol Derivative (11a)DPPH36 ± 0.9[3]
1,2,4-Triazole-thiol Derivatives (10a/10b)DPPH40 ± 2.7 / 40 ± 0.9[3]
Thiazole-Triazole Derivatives (3a-f)ABTS> 200[1]
Standard Antioxidants
TroloxDPPH3.765 ± 0.083[4]
TroloxABTS2.926 ± 0.029[4]
TroloxABTS2.34[5]
BHA (Butylated hydroxyanisole)DPPH112.05[6]

Note: A lower IC50 value indicates greater antioxidant activity.

The data clearly indicates that specific structural modifications on the triazole scaffold can lead to exceptionally high antioxidant activity. For instance, the thiazole-linked triazole derivative '3f' demonstrates a remarkably low IC50 value of 0.07 µg/mL in the DPPH assay, suggesting a significantly higher potency than the standard antioxidant Trolox (IC50 of 3.765 µg/mL) in this specific test.[1][4] However, it is also noted that the same series of thiazole-triazole derivatives showed weaker activity in the ABTS assay, with IC50 values exceeding 200 µg/mL.[1] This highlights the importance of using multiple assays to evaluate the full antioxidant profile of a compound.

Experimental Protocols

The following are detailed methodologies for the two key experiments cited for determining antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.[7] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[7]

Principle: DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[7] When an antioxidant compound is added, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the scavenging activity of the antioxidant.[7]

Procedure:

  • Reagent Preparation: A working solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[8] The solution should be freshly prepared and kept in the dark to avoid degradation.[8]

  • Sample Preparation: The test compounds (triazole derivatives) and standards (BHA, Trolox) are prepared in a series of concentrations by dissolving them in the same solvent.[8]

  • Reaction: A specific volume of the test sample or standard is added to a fixed volume of the DPPH working solution.[8] A blank containing only the solvent is also prepared.

  • Incubation: The reaction mixtures are thoroughly mixed and incubated in the dark at room temperature for a set period (e.g., 30 minutes).[8]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[8]

  • Calculation: The percentage of radical scavenging activity (RSA) is calculated using the formula: RSA (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the RSA percentage against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used spectrophotometric method that measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]

Principle: The ABTS radical cation (ABTS•+) is a blue/green chromophore generated by oxidizing ABTS with potassium persulfate.[9] This stable radical has a characteristic absorbance at 734 nm. Antioxidants in the sample reduce the ABTS•+, causing the solution's color to fade. The decrease in absorbance is proportional to the antioxidant concentration.[9]

Procedure:

  • Reagent Preparation: The ABTS•+ radical cation is generated by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal volumes. The mixture is left to stand in the dark at room temperature for 12-16 hours.[9][10]

  • Working Solution: Before use, the ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[11]

  • Sample Preparation: The test compounds and standards are prepared in various concentrations.

  • Reaction: A small volume of the sample or standard is added to a larger volume of the diluted ABTS•+ working solution.

  • Incubation: The absorbance is recorded after a specific incubation time (e.g., 6 minutes) at room temperature.[11]

  • Measurement: The absorbance is measured at 734 nm.[9]

  • Calculation: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is calculated from the plot of inhibition percentage against the concentrations of the test compounds.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for screening the antioxidant activity of chemical compounds.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Prepare Test Compounds (Triazole Derivatives) D Mix Compounds/Standards with Radical Solution A->D B Prepare Standards (BHA, Trolox) B->D C Prepare Radical Solution (e.g., DPPH or ABTS•+) C->D E Incubate in Dark at Room Temperature D->E F Measure Absorbance (Spectrophotometry) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Generalized workflow for in-vitro antioxidant activity screening.

References

A Head-to-Head Battle in the Lab: HPLC vs. UPLC for Nitrogen Heterocycle Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of nitrogen heterocycles—foundational scaffolds in a vast array of pharmaceuticals—is a critical step in the journey from discovery to market. The choice of analytical technique for this crucial purity assessment often boils down to a contest between two titans of liquid chromatography: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). This guide offers an in-depth comparison of these two methods, supported by experimental data, to help you make an informed decision for your laboratory's needs.

At their core, both HPLC and UPLC operate on the same fundamental principle of separating chemical components based on their differential distribution between a liquid mobile phase and a stationary phase packed in a column.[1] However, the evolution from HPLC to UPLC marks a significant technological advancement, primarily revolving around the use of smaller stationary phase particles and higher operating pressures.[2] This key difference cascades into substantial improvements in speed, resolution, and sensitivity, directly impacting laboratory throughput and the quality of analytical data.[3][4]

Performance at a Glance: A Quantitative Comparison

The primary advantages of UPLC over traditional HPLC are starkly evident when comparing key performance metrics. UPLC systems, by employing sub-2 µm stationary phase particles, can operate at much higher pressures (often exceeding 1,000 bar or 15,000 psi) compared to conventional HPLC systems (typically up to 400 bar or 6,000 psi).[1][2] This allows for faster separations, sharper peaks, and improved detection of low-level impurities.[3][4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Advantage of UPLC
Analysis Time Longer (e.g., 20–45 minutes)[2]Significantly shorter (e.g., 2–5 minutes)[2]Higher throughput, faster method development.[3]
Resolution Good, but may be insufficient for complex mixtures.[5]Higher, leading to better separation of closely eluting impurities.[3]More accurate impurity profiling and quantification.[6]
Sensitivity Lower[6]Higher, due to sharper and narrower peaks.[3]Improved detection and quantification of trace impurities.[7]
Solvent Consumption Higher[8]Lower per analysis (up to 70-80% reduction).[2][8]Reduced operational costs and environmental impact.[4]
System Backpressure Lower (up to 400 bar)[2]Significantly higher (>1,000 bar)[2]Requires specialized instrumentation.
Column Particle Size Typically 3–5 µm[1]Sub-2 µm (e.g., 1.7 µm)[2]Higher efficiency and resolution.[8]
Injection Volume Higher[2]Lower[8]Reduced sample consumption.

Experimental Protocols: A Tale of Two Methods

To illustrate the practical differences in methodology, let's consider a hypothetical purity analysis of a nitrogen heterocyclic active pharmaceutical ingredient (API), such as a pyridine derivative. The following are representative experimental protocols for both HPLC and UPLC.

High-Performance Liquid Chromatography (HPLC) Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Ultra-Performance Liquid Chromatography (UPLC) Protocol

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.

Chromatographic Conditions:

  • Column: C18, 2.1 mm x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-4 min: 10-90% B

    • 4-4.5 min: 90% B

    • 4.5-4.6 min: 90-10% B

    • 4.6-5 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

Visualizing the Workflow: From Sample to Purity Profile

The analytical workflow for purity analysis, whether by HPLC or UPLC, follows a logical progression from sample preparation to data interpretation. The key distinction lies in the instrumentation and the resulting speed and quality of the separation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Analysis API Nitrogen Heterocycle API Dissolution Dissolution in Diluent API->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC System Filtration->HPLC Injection UPLC UPLC System Filtration->UPLC Injection Data_Acquisition Data Acquisition HPLC->Data_Acquisition UPLC->Data_Acquisition Integration Peak Integration & Purity Calculation Data_Acquisition->Integration Report Final Purity Report Integration->Report

Caption: A generalized workflow for the purity analysis of nitrogen heterocycles using HPLC or UPLC.

Logical Decision Flow: Choosing the Right Technique

The decision to use HPLC versus UPLC for purity analysis is often guided by a balance of factors including the complexity of the sample, the required throughput, and available resources.

decision_flow Start Start: Purity Analysis of Nitrogen Heterocycle Complex_Sample Complex Impurity Profile? Start->Complex_Sample High_Throughput High Throughput Required? Complex_Sample->High_Throughput Yes Method_Transfer Existing HPLC Method? Complex_Sample->Method_Transfer No High_Throughput->Method_Transfer No Use_UPLC Utilize UPLC High_Throughput->Use_UPLC Yes Use_HPLC Utilize HPLC Method_Transfer->Use_HPLC No Consider_Transfer Consider Method Transfer to UPLC Method_Transfer->Consider_Transfer Yes Consider_Transfer->Use_UPLC

Caption: A decision-making flowchart for selecting between HPLC and UPLC for purity analysis.

The Verdict: A Clear Advantage for Modern Laboratories

While HPLC remains a robust and reliable technique for many applications, the advantages of UPLC in the purity analysis of nitrogen heterocycles are undeniable.[1] The significant reduction in analysis time translates directly to increased sample throughput and faster project timelines, a critical factor in the fast-paced environment of drug development.[9] Furthermore, the superior resolution and sensitivity of UPLC enable a more comprehensive and accurate characterization of impurities, leading to a higher level of confidence in the quality and safety of the final drug substance.[3][4]

For laboratories focused on routine analysis where speed and efficiency are paramount, UPLC is the clear choice.[3] While the initial investment in UPLC instrumentation is higher, the long-term savings in solvent consumption, waste disposal, and operator time can make it a more cost-effective solution.[9] For quality control environments where established and validated HPLC methods are already in place, the process of transferring these methods to UPLC is a well-defined strategy to reap the benefits of this advanced technology.[9] Ultimately, the adoption of UPLC represents a significant step forward in the analytical capabilities for ensuring the purity of nitrogen heterocycles and other pharmaceutical compounds.

References

Unlocking Anticancer Potential: A Comparative Guide to 2D QSAR Models for 1,2,4-Triazole Benzoic Acid Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the quantitative structure-activity relationship (QSAR) modeling of 1,2,4-triazole benzoic acid hybrids reveals critical insights for the rational design of novel anticancer agents. This guide provides a comparative analysis of different 2D QSAR models, offering researchers, scientists, and drug development professionals a comprehensive overview of methodologies, predictive capabilities, and the key molecular descriptors influencing anticancer activity.

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to engage in crucial hydrogen bond interactions with biological targets.[1][2] When hybridized with benzoic acid moieties, these compounds have demonstrated significant potential as anticancer agents.[3][4] Two-dimensional quantitative structure-activity relationship (2D QSAR) modeling serves as a powerful computational tool to elucidate the relationship between the chemical structure of these hybrids and their cytotoxic effects, thereby guiding the synthesis of more potent and selective drug candidates.[5]

This guide compares two distinct 2D QSAR modeling approaches applied to 1,2,4-triazole derivatives, offering a lens through which to evaluate their predictive power and the structural attributes they identify as crucial for anticancer activity.

Comparative Analysis of 2D QSAR Models

The following table summarizes the key quantitative data from two different 2D QSAR studies on 1,2,4-triazole derivatives, providing a clear comparison of their statistical robustness and predictive accuracy.

Parameter Study 1: MLR, MNLR, and ANN Models for Anti-Pancreatic Cancer Activity Study 2: k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)
Compound Class 1,2,4-Triazole DerivativesSubstituted 1,2,4-Triazole Derivatives
Biological Activity Anti-pancreatic cancer activity (pIC50)Anticancer Potential
Modeling Methods Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), Artificial Neural Network (ANN)k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)
Key Statistical Metrics MLR: Q² = 0.51, R²test = 0.936MNLR: Q² = 0.90, R²test = 0.852ANN: r = 0.896 (Architecture: 3-2-1)[6]Not explicitly stated in the provided abstract.
Key Descriptors Not explicitly detailed in the abstract.Crucial moieties and properties essential for potent anticancer activity.[7][8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing the results of different QSAR studies.

Study 1: MLR, MNLR, and ANN Models

Dataset: A set of twenty-three 1,2,4-triazole derivatives with reported anti-pancreatic cancer activity was used.[6] The biological activity was expressed as pIC50 values.

Descriptor Calculation: Two-dimensional descriptors were calculated for each molecule. Principal Component Analysis (PCA) was employed for variable selection to reduce the dimensionality of the descriptor space.[6]

Model Development:

  • Multiple Linear Regression (MLR): This method establishes a linear relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

  • Multiple Non-linear Regression (MNLR): This approach was used to capture potential non-linear relationships between the descriptors and the anticancer activity.

  • Artificial Neural Network (ANN): A 3-2-1 architecture ANN was developed, indicating an input layer with three neurons, a hidden layer with two neurons, and an output layer with one neuron.[6]

Model Validation: The predictive ability of the models was assessed using cross-validation (Q²) and external validation with a test set of four compounds (R²test).[6]

Study 2: k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)

Dataset: The study utilized a series of 20 substituted 1,2,4-triazole derivatives.[7][8]

Descriptor Calculation: The kNN-MFA method is based on molecular field analysis, where the steric and electrostatic fields around the molecules are calculated and used as descriptors.

Model Development: A genetic algorithm and a manual selection approach were used to select the most relevant descriptors for building the kNN-MFA model.[7][8] This method classifies a compound's activity based on its similarity to the 'k' nearest neighbors in the training set.

Model Validation: While specific statistical metrics like Q² and R² are not provided in the abstract, the study suggests that the model identified crucial moieties and properties for potent anticancer activity and highlighted promising compounds for further development.[7][8]

Visualizing the QSAR Workflow

To better understand the logical flow of a typical 2D QSAR modeling study, the following diagram illustrates the key steps involved.

2D QSAR Modeling Workflow cluster_data Data Preparation cluster_modeling Model Development & Validation cluster_application Application A Dataset of 1,2,4-Triazole Benzoic Acid Hybrids C 2D Descriptor Calculation A->C B Biological Activity Data (e.g., IC50 values) B->C D Data Splitting (Training and Test Sets) C->D E QSAR Model Generation (e.g., MLR, kNN) D->E F Model Validation (Internal & External) E->F H Prediction of Activity for New Compounds E->H G Interpretation of Model (Key Descriptors) F->G If Validated I Rational Design of Novel Anticancer Agents G->I H->I

Caption: A generalized workflow for 2D QSAR modeling.

Signaling Pathways and Anticancer Mechanisms

While 2D QSAR focuses on the relationship between structure and activity, it is essential to consider the underlying biological mechanisms. 1,2,4-triazole derivatives have been reported to exert their anticancer effects through various pathways, including the inhibition of crucial enzymes like kinases. The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by these compounds.

Hypothetical Anticancer Signaling Pathway cluster_pathway Cellular Signaling cluster_effects Cellular Effects Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Genes TF->Gene Apoptosis Apoptosis TF->Apoptosis Inhibition of Anti-apoptotic Genes Proliferation Cell Proliferation Gene->Proliferation Triazole 1,2,4-Triazole Benzoic Acid Hybrid Triazole->Kinase1 Inhibition

References

Selective Cytotoxicity: A Comparative Analysis in MCF-7 Cancer and RPE-1 Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of cytotoxic effects on the human breast adenocarcinoma cell line (MCF-7) versus a normal human retinal pigment epithelial cell line (RPE-1) highlights the potential for selective cancer cell targeting. This guide synthesizes experimental data on a series of synthetic compounds, providing researchers, scientists, and drug development professionals with a clear comparison of their cytotoxic profiles. The findings underscore the importance of counter-screening against non-cancerous cell lines to identify compounds with a favorable therapeutic window.

A recent study screened a library of 80 synthetic organic compounds, identifying several candidates with significant cytotoxic effects against MCF-7 cells grown in a three-dimensional (3D) spheroid model, which more closely mimics the in vivo tumor environment. The most promising of these compounds demonstrated markedly lower toxicity toward the normal RPE-1 cell line, indicating a selective mechanism of action.

Data Summary: Comparative Cytotoxicity (IC50)

The following table summarizes the 50% inhibitory concentration (IC50) values for the most promising compounds identified in the aforementioned study. A lower IC50 value indicates greater cytotoxic potency. The data clearly illustrates the differential effect of these compounds on the cancerous MCF-7 cells versus the normal RPE-1 cells.

Compound IDCell LineIC50 (µM)Cytotoxicity on RPE-1 at 50 µM
F03 MCF-718.8< 35%
F06 MCF-724.8< 35%
C02 MCF-725.3< 35%
A07 MCF-7> 26~ 37.2%
D08 MCF-7> 26~ 39.4%
All 6 Hits RPE-1> 50Not Applicable

Data sourced from a study evaluating synthetic compounds on 3D cell spheroids.[1]

Experimental Workflow and Methodologies

The successful identification of selectively cytotoxic compounds relies on a robust and reproducible experimental workflow. The following diagram and protocols outline the key steps involved in the screening and evaluation process.

experimental_workflow cluster_screening Initial Screening cluster_3d_model 3D Spheroid Model Evaluation cluster_counter_screen Counter-Screening and IC50 Determination cluster_final_selection Final Selection compound_library 80 Synthetic Compounds mcf7_monolayer MCF-7 Monolayer Screening (50 µM) compound_library->mcf7_monolayer mcf7_spheroid MCF-7 Spheroid Screening (50 µM) mcf7_monolayer->mcf7_spheroid 30 Hits select_hits Select Hits (>70% Cytotoxicity) mcf7_spheroid->select_hits 6 Promising Compounds rpe1_spheroid RPE-1 Spheroid Safety Screen (50 µM) select_hits->rpe1_spheroid ic50_mcf7 IC50 Determination in MCF-7 Spheroids select_hits->ic50_mcf7 final_compounds 3 Lead Compounds (F03, F06, C02) rpe1_spheroid->final_compounds ic50_mcf7->final_compounds

Caption: High-throughput screening workflow for identifying selective cytotoxic compounds.

Cell Culture and Spheroid Formation
  • MCF-7 (Human Breast Adenocarcinoma): Cells are cultured in an appropriate medium, such as DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • RPE-1 (Human Retinal Pigment Epithelial): These non-cancerous cells are maintained in DMEM:F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[2]

  • 3D Spheroid Formation: For the 3D model, cells are seeded into ultra-low attachment 96-well plates. The plates are then centrifuged at a low speed and incubated at 37°C with 5% CO2 to promote the self-assembly of cells into spheroids.[1]

Cytotoxicity Assay Protocol

The cytotoxic effect of the compounds is quantified using a cell viability assay, such as the MTT or resazurin assay. The general steps are as follows:

  • Cell Seeding: Cells are seeded in 96-well plates, either as a monolayer or for spheroid formation.

  • Compound Treatment: After cell attachment or spheroid formation, the cells are treated with the synthetic compounds at the desired concentrations (e.g., a screening concentration of 50 µM). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the compounds to exert their effects.

  • Viability Reagent Addition: A viability reagent (e.g., MTT or resazurin) is added to each well.

  • Incubation and Measurement: The plates are incubated for a further period to allow for the metabolic conversion of the reagent by viable cells. The absorbance or fluorescence is then measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Logical Relationship of Selective Cytotoxicity

The ideal anticancer compound should exhibit high potency against cancer cells while having minimal impact on normal, healthy cells. This concept of selective cytotoxicity is crucial for developing therapies with fewer side effects.

logical_relationship compound Test Compound mcf7 MCF-7 (Cancer Cell) compound->mcf7 rpe1 RPE-1 (Normal Cell) compound->rpe1 high_cytotoxicity High Cytotoxicity (Low IC50) mcf7->high_cytotoxicity low_cytotoxicity Low Cytotoxicity (High IC50) rpe1->low_cytotoxicity selective_compound Selective Anticancer Compound high_cytotoxicity->selective_compound low_cytotoxicity->selective_compound

References

Unraveling the Antioxidant Potential of Triazole Derivatives: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide leveraging Density Functional Theory (DFT) studies has been developed to elucidate the antioxidant mechanisms of triazole derivatives. This guide, tailored for researchers, scientists, and drug development professionals, provides a detailed analysis of the thermodynamic and kinetic parameters governing the free radical scavenging activity of these promising heterocyclic compounds. By presenting quantitative data in a clear, comparative format and detailing the underlying computational methodologies, this guide serves as a valuable resource for the rational design of novel and potent antioxidant agents.

The antioxidant capacity of chemical compounds is primarily attributed to their ability to neutralize reactive free radicals through various mechanisms, most notably Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). Understanding the dominant mechanism for a particular compound is crucial for optimizing its antioxidant efficacy.

This guide focuses on a comparative analysis of two representative triazole derivatives, 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (PYT) and 5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (4-PYT) , based on data from DFT calculations. These compounds have been selected due to the availability of computational data regarding their antioxidant properties.

Mechanistic Pathways of Antioxidant Action

The free radical scavenging activity of antioxidants is predominantly governed by three key mechanisms:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing it. The efficiency of this pathway is primarily determined by the Bond Dissociation Enthalpy (BDE) of the O-H or N-H bond involved in the transfer. A lower BDE value indicates a more favorable HAT process.

  • Single Electron Transfer-Proton Transfer (SET-PT): This two-step mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is followed by the transfer of a proton from the radical cation. The feasibility of the initial electron transfer is assessed by the Ionization Potential (IP), while the subsequent proton transfer is related to the Proton Dissociation Enthalpy (PDE).

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. It begins with the deprotonation of the antioxidant, followed by the transfer of an electron from the resulting anion to the free radical. The key thermodynamic parameters for this pathway are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE).

The interplay of these mechanisms is crucial in determining the overall antioxidant activity of a compound.

Comparative Data Analysis

The following table summarizes the key thermodynamic parameters calculated using DFT for PYT and 4-PYT, providing a quantitative comparison of their antioxidant potential.

Parameter5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol (PYT)5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (4-PYT)Favored Mechanism Indication
BDE (kcal/mol) 85.686.1Lower value favors HAT
IP (kcal/mol) 149.7150.2Lower value favors SET-PT
PDE (kcal/mol) Not ReportedNot ReportedLower value favors SET-PT (second step)
PA (kcal/mol) 32.532.7Lower value favors SPLET (first step)
ETE (kcal/mol) 91.892.1Lower value favors SPLET (second step)

Note: The data presented is based on DFT calculations and may vary depending on the computational level and solvent model used. The absence of PDE values in the cited literature prevents a complete analysis of the SET-PT mechanism.

Based on the available data, the Bond Dissociation Enthalpy (BDE) for the N-H bond in the triazole ring is a key indicator for the HAT mechanism. The slightly lower BDE of PYT suggests a marginally more favorable hydrogen atom donation compared to 4-PYT. Similarly, the lower Ionization Potential (IP) and Proton Affinity (PA) of PYT indicate that the initial steps of both the SET-PT and SPLET mechanisms are thermodynamically more favorable for this isomer.

Experimental and Computational Protocols

The presented data is derived from Density Functional Theory (DFT) calculations. A representative computational methodology employed in such studies is as follows:

Computational Details:

All calculations are typically performed using a quantum chemical software package like Gaussian. The geometries of the neutral molecules, radicals, radical cations, and anions are optimized using a specific functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The choice of functional and basis set is critical for obtaining accurate results. Solvent effects, which can significantly influence the antioxidant mechanisms, are often incorporated using a continuum solvation model like the Polarizable Continuum Model (PCM).

The thermodynamic parameters are calculated as follows:

  • BDE (Bond Dissociation Enthalpy): BDE = H(Ar•) + H(H•) - H(ArH)

  • IP (Ionization Potential): IP = H(ArH•+) + H(e-) - H(ArH)

  • PDE (Proton Dissociation Enthalpy): PDE = H(Ar•) + H(H+) - H(ArH•+)

  • PA (Proton Affinity): PA = H(Ar-) + H(H+) - H(ArH)

  • ETE (Electron Transfer Enthalpy): ETE = H(Ar•) + H(e-) - H(Ar-)

Where H represents the enthalpy of the respective species (antioxidant, radical, proton, electron, etc.).

Visualizing Antioxidant Mechanisms

To better illustrate the relationships between the different antioxidant pathways, the following diagram was generated using the DOT language.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer - Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss - Electron Transfer (SPLET) ArOH_H ArOH ArO_rad_H ArO• ArOH_H->ArO_rad_H + R• - RH ArOH_S ArOH ArOH_rad_cat ArOH•+ ArOH_S->ArOH_rad_cat + R• - R- ArO_rad_S ArO• ArOH_rad_cat->ArO_rad_S - H+ ArOH_SP ArOH ArO_anion ArO- ArOH_SP->ArO_anion - H+ ArO_rad_SP ArO• ArO_anion->ArO_rad_SP + R• - R-

Caption: Comparative pathways of antioxidant action for triazole derivatives.

This guide underscores the power of computational chemistry in elucidating complex chemical processes. The presented data and methodologies offer a solid foundation for the informed design and development of next-generation antioxidant therapies based on the versatile 1,2,4-triazole scaffold. Further experimental validation is essential to confirm these theoretical findings and to fully realize the therapeutic potential of these compounds.

A Comparative Guide to In Silico Docking of Triazole Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of various triazole derivatives against a range of protein targets implicated in different diseases. The information presented herein is compiled from recent scientific literature, offering a valuable resource for researchers in the field of computational drug design and discovery. We will delve into the binding affinities of these compounds, outline the methodologies employed in these studies, and present the data in a clear, comparative format.

The Versatility of the Triazole Scaffold in Drug Design

Triazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their unique structural features, including the ability to form hydrogen bonds, dipole-dipole interactions, and π-stacking interactions, make them privileged scaffolds for the design of potent enzyme inhibitors. In silico molecular docking has become an indispensable tool in the early stages of drug discovery, allowing for the rapid screening of large libraries of compounds and providing insights into their potential binding modes and affinities with target proteins.

Comparative Docking Analysis of Triazole Derivatives

The following tables summarize the quantitative data from various in silico docking studies of triazole derivatives against a selection of therapeutically relevant protein targets. The docking scores, typically reported in kcal/mol, represent the binding affinity of the ligand to the protein, with more negative values indicating a stronger interaction.

Antimicrobial Targets

Triazole derivatives have shown significant promise as antimicrobial agents. The table below compares the docking scores of several triazole compounds against key bacterial and fungal proteins.

CompoundTarget Protein (PDB ID)Target OrganismDocking Score (kcal/mol)Reference CompoundReference Docking Score (kcal/mol)
Compound 1ePenicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.5Amoxicillin-7.9
Compound 1fPenicillin-Binding Protein (1AJ0)Staphylococcus aureus-8.2Amoxicillin-7.9
Compound 2eDihydropteroate Synthase (1JIJ)Escherichia coli-9.1Amoxicillin-8.5
Compound 2fDihydropteroate Synthase (1JIJ)Escherichia coli-8.8Amoxicillin-8.5

Data sourced from a 2025 study on the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives.[1][2]

Anticancer Targets

The potential of triazole derivatives as anticancer agents has been explored through their interaction with proteins involved in cancer progression.

CompoundTarget ProteinDocking Score (Binding Energy)
Triazole Derivative AHuman Topoisomerase II (1ZXM)Surpassed Etoposide
Triazole Derivative BDNA Gyrase (6RKS)Surpassed Ciprofloxacin

This data is based on a study exploring benzimidazole and triazole derivatives as dual inhibitors of microbial and human topoisomerases.[3]

Enzyme Inhibition

Triazole derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases.

Compound SeriesTarget EnzymeMost Potent IC50 Value (µM)
9(a–i)Mushroom Tyrosinase0.098 ± 0.009
Ald-6Cruzipain3.3 ± 0.3
Ald-10Cruzipain3.4 ± 0.5
9mXanthine Oxidase0.70

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple studies.[4][5][6]

Experimental Protocols for In Silico Docking

The following section outlines a generalized methodology for the in silico docking of triazole derivatives, based on protocols reported in the cited literature.

Ligand and Protein Preparation
  • Ligand Preparation: The 2D structures of the triazole derivatives are typically drawn using chemical drawing software like ChemDraw or Marvin Sketch. These structures are then converted to 3D and optimized to their lowest energy conformation using force fields such as MMFF94. For docking, the ligands are usually saved in a PDBQT format, which includes atomic coordinates and charge information.[7]

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). All water molecules and existing ligands are generally removed from the protein structure. Polar hydrogen atoms are added, and charges are assigned to the protein atoms. The prepared protein is also saved in the PDBQT format.[1][2]

Molecular Docking Procedure
  • Software: A variety of software packages are used for molecular docking, with AutoDock Vina, MOE (Molecular Operating Environment), and Smina being commonly cited.[1][2][3][7]

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking software will search for favorable binding poses of the ligand. The coordinates of the active site are often determined from the position of the co-crystallized ligand in the original PDB file.[7]

  • Docking Algorithm: The docking software employs a search algorithm (e.g., a genetic algorithm in AutoDock) to explore different conformations and orientations of the ligand within the defined grid box. A scoring function is then used to estimate the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy (docking score). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.

Visualizing the In Silico Docking Workflow

The following diagram illustrates the typical workflow for an in silico docking study.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (Conformational Search & Scoring) grid_gen->docking analysis Analysis of Results (Binding Energy, Interactions) docking->analysis lead_opt Lead Optimization analysis->lead_opt

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

In silico docking studies have proven to be a powerful and efficient approach for identifying and optimizing novel triazole derivatives as potential therapeutic agents. The comparative data presented in this guide highlights the promising binding affinities of this class of compounds against a variety of important biological targets. The detailed experimental protocols and the workflow diagram offer a practical framework for researchers embarking on their own computational drug discovery projects. Further experimental validation, including in vitro and in vivo studies, is essential to confirm the therapeutic potential of the lead compounds identified through these in silico methods.

References

Safety Operating Guide

Proper Disposal of 3-(1H-1,2,4-triazol-5-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling 3-(1H-1,2,4-triazol-5-yl)benzoic acid must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, reflecting best practices in laboratory safety and chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including a lab coat, safety goggles, and chemical-resistant gloves.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to waste segregation, collection, and storage, culminating in removal by certified personnel.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste containing this compound, including residual amounts of the chemical, contaminated spatulas, weigh boats, and disposable labware, in a designated hazardous waste container.[3]

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number (943311-66-4).

    • The container should be made of a material compatible with organic acids and kept securely closed when not in use.

  • Contaminated PPE:

    • Gloves, disposable lab coats, and other contaminated personal protective equipment should be placed in a separate, clearly labeled hazardous waste bag.

  • Liquid Waste (if applicable):

    • If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated liquid hazardous waste container.

    • The container must be labeled with "Hazardous Waste," the chemical name, the solvent used, and an approximate concentration.

    • Crucially, do not mix this waste with other incompatible waste streams.

2. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and incompatible materials.

  • Ensure the storage area is cool, dry, and well-ventilated.[1][2]

3. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Provide the EHS department with a full inventory of the waste, including the chemical name, quantity, and type of waste (solid, liquid).

  • Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.

Quantitative Data Summary

For clarity and quick reference, key hazard classifications for structurally similar compounds are summarized below. This data should be used as a precautionary guide in the absence of a specific SDS for this compound.

Hazard Classification3-(1H-1,2,4-Triazol-1-yl)benzoic acid5-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acidBenzoic Acid
Acute Oral Toxicity Harmful if swallowed[1]Harmful if swallowed[2]Harmful if swallowed
Skin Irritation Irritating to skin[1]Causes skin irritation[2]Causes skin irritation[4]
Eye Irritation Irritating to eyes[1]Causes serious eye irritation[2]Causes serious eye damage[4]
Respiratory Irritation May cause respiratory irritationMay cause respiratory irritation[2]May cause respiratory irritation

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory requirements are met at each stage of the process.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) (Lab Coat, Goggles, Gloves) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Collect Solid Waste in a Designated Labeled Container B->C D Segregate Contaminated PPE in a Labeled Bag C->D E Securely Seal and Label All Waste Containers D->E F Store in Designated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Waste Pickup F->G H Proper Disposal by Certified Professionals G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both laboratory personnel and the environment.

References

Personal protective equipment for handling 3-(1H-1,2,4-triazol-5-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 3-(1H-1,2,4-triazol-5-yl)benzoic acid. This information is intended for researchers, scientists, and professionals in drug development.

Compound Overview: this compound is a chemical compound that requires careful handling to prevent potential health hazards. Based on data for similar structures, it may cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed.[2]

Immediate Safety Precautions

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[3]

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][4]

  • No Ingestion: Do not eat, drink, or smoke in the laboratory or areas where this chemical is handled or stored.[3]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on safety data for structurally related compounds.

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[2] A face shield may be necessary for splash hazards.[6]To protect eyes from splashes and airborne particles.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][7] A lab coat, long pants, and closed-toe shoes are mandatory.[3] An impervious apron should be worn for larger quantities.To prevent skin contact with the chemical.[3]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if dust is generated or if irritation is experienced.[2][5]To protect against the inhalation of potentially harmful dust or vapors.[1][8]

Operational and Disposal Plans

Adherence to a strict operational plan is crucial for ensuring laboratory safety. The following step-by-step guidance outlines the handling, storage, and disposal procedures.

Experimental Protocol: Handling and Storage

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area, preferably within a chemical fume hood, and ensure spill control materials are available.

  • Handling:

    • Minimize dust generation and accumulation during handling.[1][4]

    • Use spark-proof tools and explosion-proof equipment if necessary.[1]

    • Avoid breathing any dust, vapor, mist, or gas.[1]

  • Storage:

    • Store the compound in a tightly closed container.[2][3]

    • Keep the container in a cool, dry, and well-ventilated place.[2][3]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2]

Disposal Plan

  • Waste Collection: Collect waste material in its original container or a clearly labeled, sealed container suitable for hazardous waste.[3]

  • Segregation: Do not mix this chemical waste with other waste streams.[3]

  • Container Management: Keep waste containers tightly closed and store them in a designated, well-ventilated area.[3]

  • Final Disposal: Dispose of the contents and the container at an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[2][3] Incineration at a permitted facility is a likely final disposal method.[3]

Spill Management Protocol

  • Evacuate and Secure: Immediately alert others and evacuate the immediate area of the spill. Restrict access to the site.[3]

  • Ventilate: Ensure the area is well-ventilated, especially for indoor spills.[3]

  • Containment and Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. A vacuum with a HEPA filter is recommended.[3][4]

    • Place the collected material into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontamination: Thoroughly clean the spill area with soap and water after the material has been removed.[3]

Workflow and Safety Diagrams

The following diagrams illustrate the key workflows for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Assess Risks & Review SDS prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Fume Hood) prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Store in Tightly Sealed Container handle2->handle3 clean1 Collect Waste in Labeled Container handle3->clean1 clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose via Approved Waste Facility clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: General workflow for handling acidic compounds.

cluster_response Emergency Spill Response spill Chemical Spill Occurs evacuate Evacuate & Secure Area spill->evacuate contain Contain Spill (Sweep or Absorb) evacuate->contain collect Collect Contaminated Material in Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate

Caption: Emergency protocol for chemical spills.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.